BigLEN(mouse)
Description
BenchChem offers high-quality BigLEN(mouse) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about BigLEN(mouse) including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]-4-carboxybutanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C78H130N24O22/c1-39(2)34-44(79)62(109)91-48(24-26-60(106)107)66(113)96-51(37-59(81)105)73(120)99-30-12-20-55(99)70(117)97-52(38-103)74(121)100-31-13-19-54(100)69(116)93-47(23-25-58(80)104)63(110)89-43(8)71(118)98-29-11-18-53(98)68(115)88-42(7)61(108)90-45(16-9-27-86-77(82)83)64(111)92-46(17-10-28-87-78(84)85)65(112)94-49(35-40(3)4)67(114)95-50(36-41(5)6)72(119)101-32-14-21-56(101)75(122)102-33-15-22-57(102)76(123)124/h39-57,103H,9-38,79H2,1-8H3,(H2,80,104)(H2,81,105)(H,88,115)(H,89,110)(H,90,108)(H,91,109)(H,92,111)(H,93,116)(H,94,112)(H,95,114)(H,96,113)(H,97,117)(H,106,107)(H,123,124)(H4,82,83,86)(H4,84,85,87)/t42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-,57-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWHHQZTIIRRRA-REWHPCPNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)N1CCCC1C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)N3CCCC3C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N1CCC[C@H]1C(=O)N2CCC[C@H]2C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CO)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C78H130N24O22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1756.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Discovery and Characterization of BigLEN: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides a comprehensive overview of the discovery, history, and key experimental characterization of BigLEN, a neuropeptide that has emerged as a significant player in the regulation of feeding, metabolism, and other physiological processes in mice. The identification of its cognate receptor, G protein-coupled receptor 171 (GPR171), has opened new avenues for understanding the complex interplay of neuropeptidergic signaling in the central nervous system and its potential as a therapeutic target. This document is intended for researchers, scientists, and drug development professionals, offering a detailed look at the foundational studies, experimental methodologies, and the current understanding of the BigLEN-GPR171 signaling axis.
Discovery and History
The story of BigLEN is intrinsically linked to the study of proSAAS, a neuroendocrine-specific protein. While proSAAS had been implicated in body weight regulation, the specific bioactive peptides derived from it and their receptors were largely unknown.
Timeline of Key Discoveries:
-
Prior to 2013: The peptide LENSSPQAPARRLLPP, named BigLEN, was identified as a peptide derived from the proSAAS precursor. It was proposed to function as a neuropeptide involved in regulating body weight, but its receptor remained elusive.[1][2]
-
2013: A pivotal study by Gomes et al. systematically screened orphan G protein-coupled receptors and successfully identified GPR171 as the high-affinity receptor for BigLEN.[1][2] This deorphanization was a critical breakthrough, providing a molecular basis for BigLEN's biological functions.
-
Post-2013: Subsequent research has expanded on the physiological roles of the BigLEN-GPR171 system, implicating it in anxiety, pain modulation, and as a checkpoint in the immune system.[3]
Quantitative Data Summary
The interaction between BigLEN and GPR171 has been quantified in several key studies. The following tables summarize the essential binding and functional parameters.
Table 1: BigLEN-GPR171 Binding Affinity
| Ligand | Receptor | Tissue/Cell Line | Binding Assay | Kd (dissociation constant) | Reference |
| [125I]Tyr-BigLEN | GPR171 | Mouse Hypothalamus | Radioligand Binding | ~0.5 nM | [1] |
Table 2: GPR171 Agonist and Antagonist Potency
| Compound | Type | Assay | IC50 / EC50 | Reference |
| BigLEN (mouse) | Agonist | [35S]GTPγS Binding | - | [1] |
| MS21570 | Antagonist | - | 220 nM | |
| BigLEN (rat) | Agonist | - | 1.6 nM |
Key Experimental Protocols
The following sections provide detailed methodologies for the cornerstone experiments used to elucidate the function of the BigLEN-GPR171 system.
Radioligand Binding Assay for BigLEN and GPR171
This protocol describes the method used to determine the binding affinity of BigLEN to its receptor, GPR171, in mouse hypothalamic membranes.
Objective: To quantify the binding of [125I]Tyr-BigLEN to GPR171.
Materials:
-
Mouse hypothalamic tissue
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
[125I]Tyr-BigLEN (radioligand)
-
Unlabeled BigLEN (for competition assays)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Dissect mouse hypothalami and homogenize in ice-cold homogenization buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, combine hypothalamic membranes (typically 20-50 µg of protein), [125I]Tyr-BigLEN (at a concentration near the Kd, e.g., 0.5 nM), and varying concentrations of unlabeled BigLEN (for competition binding) or buffer alone (for total binding).
-
To determine non-specific binding, include tubes with a high concentration of unlabeled BigLEN (e.g., 1 µM).
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly filter the reaction mixture through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold binding buffer to remove unbound radioactivity.
-
-
Quantification:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the competition binding data using non-linear regression to determine the Ki (inhibitory constant) or IC50 of unlabeled BigLEN, which can be used to calculate the Kd.
-
[35S]GTPγS Functional Assay
This assay measures the activation of GPR171 by BigLEN by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα proteins.
Objective: To determine if GPR171 is a Gαi/o-coupled receptor.
Materials:
-
Cell membranes expressing GPR171 (e.g., from mouse hypothalamus or transfected cells)
-
BigLEN
-
[35S]GTPγS
-
GDP
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA)
-
Pertussis toxin (PTX) for Gαi/o inhibition experiments
-
Scintillation proximity assay (SPA) beads or filtration apparatus
Procedure:
-
Membrane and Reagent Preparation:
-
Prepare cell membranes as described in the radioligand binding assay protocol.
-
Prepare solutions of BigLEN, [35S]GTPγS, and GDP in assay buffer.
-
-
GTPγS Binding Reaction:
-
In a 96-well plate, combine cell membranes, GDP (to ensure binding of [35S]GTPγS is agonist-dependent), and varying concentrations of BigLEN.
-
For inhibition studies, pre-incubate membranes with Pertussis Toxin.
-
Initiate the reaction by adding [35S]GTPγS.
-
Incubate at 30°C for 30-60 minutes.
-
-
Termination and Detection:
-
Filtration Method: Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer. Measure radioactivity on the filters.
-
SPA Method: Add SPA beads to the reaction mixture, which will bind to the membranes. The proximity of the [35S]GTPγS to the beads will generate a signal that can be measured on a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of [35S]GTPγS bound as a function of BigLEN concentration.
-
Analyze the data using non-linear regression to determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of BigLEN.
-
ERK1/2 Phosphorylation Assay
This western blot-based assay is used to investigate the downstream signaling of GPR171 activation by measuring the phosphorylation of Extracellular signal-Regulated Kinase (ERK).
Objective: To determine if BigLEN stimulates the MAPK/ERK signaling pathway via GPR171.
Materials:
-
Neuro2A cells (or other suitable cell line endogenously or exogenously expressing GPR171)
-
Cell culture medium and serum
-
BigLEN
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies: anti-phospho-ERK1/2 (pERK) and anti-total-ERK1/2 (tERK)
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system and membranes (e.g., PVDF)
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Culture and Treatment:
-
Culture Neuro2A cells to 70-80% confluency.
-
Serum-starve the cells for several hours to reduce basal ERK phosphorylation.
-
Treat the cells with varying concentrations of BigLEN for a specific time course (e.g., 5, 10, 15 minutes).
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Collect the cell lysates and determine the protein concentration using a BCA or Bradford assay.
-
-
Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody against pERK overnight at 4°C.
-
Wash the membrane and then incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the primary antibody against tERK to control for protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for pERK and tERK using densitometry software.
-
Normalize the pERK signal to the tERK signal for each sample.
-
Compare the normalized pERK levels in BigLEN-treated cells to untreated controls.
-
In Vivo shRNA-mediated Knockdown of GPR171
This protocol describes the use of lentiviral vectors expressing short hairpin RNA (shRNA) to specifically knockdown the expression of GPR171 in the mouse hypothalamus to study its role in feeding behavior.
Objective: To investigate the in vivo function of GPR171 in the hypothalamus.
Materials:
-
Lentiviral vector containing an shRNA sequence targeting mouse GPR171 and a control (scrambled) shRNA vector.
-
Packaging plasmids for lentivirus production.
-
HEK293T cells for virus production.
-
Stereotaxic apparatus for mice.
-
Anesthesia (e.g., isoflurane).
-
Hamilton syringe with a fine needle.
-
C57BL/6 mice.
Procedure:
-
Lentivirus Production:
-
Co-transfect HEK293T cells with the shRNA-expressing lentiviral vector and packaging plasmids.
-
Collect the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Concentrate and purify the lentivirus and determine the viral titer.
-
-
Stereotaxic Surgery:
-
Anesthetize the mouse and place it in the stereotaxic frame.
-
Make a small incision in the scalp to expose the skull.
-
Using a dental drill, create a small burr hole over the target brain region (e.g., the paraventricular nucleus of the hypothalamus).
-
Lower the Hamilton syringe needle to the precise stereotaxic coordinates for the target region.
-
Slowly infuse the lentivirus (containing either GPR171 shRNA or control shRNA) into the brain.
-
Slowly retract the needle and suture the scalp incision.
-
-
Post-operative Care and Knockdown Confirmation:
-
Provide post-operative care, including analgesics and monitoring for recovery.
-
Allow sufficient time for the shRNA to be expressed and to knockdown GPR171 expression (typically 2-4 weeks).
-
Confirm the knockdown of GPR171 in the targeted brain region by qPCR or western blotting on tissue punches from a subset of animals.
-
-
Behavioral Testing:
-
Subject the mice to behavioral tests relevant to the hypothesized function of GPR171, such as monitoring food intake and body weight.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway of BigLEN-GPR171 and a typical experimental workflow for its characterization.
Conclusion
The discovery of GPR171 as the receptor for BigLEN has been a significant advancement in the field of neuropeptide research. The experimental approaches detailed in this guide have been instrumental in defining the role of this signaling system in regulating feeding and metabolism in mice. The continued investigation of the BigLEN-GPR171 axis holds promise for the development of novel therapeutics for metabolic disorders and potentially other conditions where this pathway is implicated. This guide serves as a foundational resource for researchers aiming to build upon this body of work and further unravel the complexities of BigLEN signaling.
References
BigLEN: An Endogenous Ligand for GPR171 in the Murine System
A Technical Guide for Researchers and Drug Development Professionals
Introduction
G protein-coupled receptors (GPCRs) represent a vast and crucial family of transmembrane proteins that are central to a multitude of physiological processes, making them prominent targets for therapeutic intervention. The orphan GPCR, GPR171, has recently been deorphanized, with the endogenous neuropeptide BigLEN identified as its cognate ligand in mice.[1][2] This discovery has opened new avenues for investigating the role of the BigLEN/GPR171 signaling system in various physiological functions, including feeding behavior, metabolism, pain perception, and immune regulation. This technical guide provides a comprehensive overview of the core knowledge surrounding the BigLEN/GPR171 axis, with a focus on quantitative data, detailed experimental protocols, and visual representations of key pathways and workflows to aid researchers and drug development professionals in this burgeoning field.
Quantitative Data Summary
The following tables summarize the key quantitative parameters that characterize the interaction between BigLEN and its receptor, GPR171, as well as its active C-terminal fragment, L2P2.
Table 1: Ligand Binding Affinity
| Ligand | Receptor | Tissue/Cell Line | Kd (nM) | Reference |
| BigLEN (mouse) | GPR171 | Mouse Hypothalamus | ~0.5 | [3] |
Table 2: Functional Potency and Efficacy
| Ligand | Assay | Tissue/Cell Line | EC50/IC50 (nM) | Effect | Reference |
| L2P2 | [125I]Tyr-BigLEN Displacement | Rat Hypothalamic Membranes | 76 | Displacement of BigLEN | [1] |
| BigLEN (rat) | GPR171 Activation | Not Specified | 1.6 | Agonist | [3] |
| MS21570 | GPR171 Antagonism | Not Specified | 220 | Antagonist | [3] |
Signaling Pathways and Biosynthesis
The BigLEN/GPR171 signaling system plays a significant role in neuromodulation. Understanding its signaling cascade and the biosynthesis of its ligand is fundamental for targeted research and drug development.
GPR171 Signaling Cascade
GPR171 is a Gαi/o protein-coupled receptor.[1][2] Upon binding of BigLEN, the receptor undergoes a conformational change, leading to the activation of the heterotrimeric G protein. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] Furthermore, GPR171 activation has been shown to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), indicating the involvement of the MAPK/ERK pathway.[1] In some experimental setups, particularly in heterologous expression systems, GPR171 activation can also lead to an increase in intracellular calcium levels, often through coupling to a promiscuous G protein like Gα16/i3.[1]
Biosynthesis of BigLEN
BigLEN is a 16-amino acid neuropeptide derived from the precursor protein proSAAS.[4][5] The processing of proSAAS into BigLEN and other bioactive peptides is a multi-step process that occurs within the secretory pathway and is mediated by specific prohormone convertases and carboxypeptidases.
The initial cleavage of proSAAS is thought to be carried out by furin or furin-like enzymes in the trans-Golgi network.[5] This is followed by further processing within secretory granules by prohormone convertase 1/3 (PC1/3) and carboxypeptidase E (CPE).[4][5] Specifically, PC1/3 is the primary enzyme responsible for the conversion of a larger precursor into BigLEN.[5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the BigLEN/GPR171 system.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) and density (Bmax) of BigLEN to GPR171.
Materials:
-
Membrane preparations from mouse hypothalamus or cells expressing GPR171.
-
[125I]Tyr-BigLEN (radioligand).
-
Unlabeled BigLEN.
-
Binding buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EGTA, and 0.1% BSA.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Incubate 50-100 µg of membrane protein with varying concentrations of [125I]Tyr-BigLEN (e.g., 0.1-10 nM) in binding buffer in a total volume of 200 µL.
-
For competition binding, incubate membranes with a fixed concentration of [125I]Tyr-BigLEN (e.g., 0.5 nM) and increasing concentrations of unlabeled BigLEN or other competing ligands.
-
Incubate at 25°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in 0.5% polyethyleneimine.
-
Wash the filters three times with 4 mL of ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax for saturation binding, or IC50 for competition binding.
GTPγS Binding Assay
This functional assay measures the activation of Gαi/o proteins coupled to GPR171.
Materials:
-
Membrane preparations from mouse hypothalamus or cells expressing GPR171.
-
[35S]GTPγS (non-hydrolyzable GTP analog).
-
GDP.
-
BigLEN or other ligands.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, and 1 µM GDP.
-
Scintillation fluid and counter.
Procedure:
-
Pre-incubate 10-20 µg of membrane protein with varying concentrations of BigLEN in assay buffer for 15 minutes at 30°C.
-
Initiate the reaction by adding [35S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity using a scintillation counter.
-
Determine the agonist-stimulated increase in [35S]GTPγS binding.
Calcium Mobilization Assay
This assay is typically used in a high-throughput screening format to identify GPR171 agonists, often in cells co-expressing a promiscuous G protein.
Materials:
-
CHO or HEK293 cells co-expressing GPR171 and a promiscuous G protein (e.g., Gα16/i3).
-
Fluo-4 AM or other calcium-sensitive dye.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
BigLEN or test compounds.
-
Fluorescence plate reader with an injection system.
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and grow to confluence.
-
Load cells with Fluo-4 AM (e.g., 2-4 µM) in assay buffer for 45-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure baseline fluorescence (Ex/Em ~494/516 nm).
-
Inject BigLEN or test compounds and monitor the change in fluorescence over time.
-
Calculate the increase in intracellular calcium concentration based on the fluorescence signal.
ERK1/2 Phosphorylation Assay (Western Blot)
This assay is used to confirm the activation of the MAPK/ERK signaling pathway downstream of GPR171.
Materials:
-
Neuro2A or other suitable cells endogenously or exogenously expressing GPR171.
-
BigLEN.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.
-
HRP-conjugated secondary antibody.
-
SDS-PAGE gels and Western blotting apparatus.
-
Chemiluminescent substrate and imaging system.
Procedure:
-
Serum-starve cells for 4-6 hours prior to stimulation.
-
Treat cells with BigLEN (e.g., 100 nM) for various time points (e.g., 0, 2, 5, 10, 30 minutes).
-
Lyse the cells on ice with lysis buffer.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with anti-total-ERK1/2 antibody as a loading control.
-
Quantify band intensities to determine the ratio of phosphorylated to total ERK1/2.
In Vivo shRNA-Mediated Knockdown of GPR171 in the Mouse Hypothalamus
This technique is used to investigate the physiological role of GPR171 in the brain, particularly in regulating feeding behavior.
Materials:
-
Lentiviral particles containing shRNA targeting GPR171 or a scramble control.
-
Stereotaxic apparatus.
-
Anesthesia.
-
Male C57BL/6 mice.
-
Metabolic cages for monitoring food and water intake, and activity.
Procedure:
-
Anesthetize the mice and secure them in the stereotaxic apparatus.
-
Inject lentiviral particles (e.g., 1 µL per site) bilaterally into the desired hypothalamic nucleus. For the arcuate nucleus, representative coordinates relative to bregma are: Anteroposterior (AP): -1.5 mm; Mediolateral (ML): ±0.25 mm; Dorsoventral (DV): -5.8 mm. These coordinates should be optimized for the specific mouse strain and age.
-
Allow 2-3 weeks for viral expression and GPR171 knockdown.
-
Monitor food and water intake, body weight, and locomotor activity using metabolic cages.
-
At the end of the experiment, verify the knockdown of GPR171 in the targeted brain region by qPCR or Western blotting.
The identification of BigLEN as the endogenous ligand for GPR171 has provided a critical tool for dissecting the physiological functions of this receptor system. The data and protocols presented in this technical guide offer a solid foundation for researchers and drug development professionals to explore the therapeutic potential of targeting the BigLEN/GPR171 pathway in a range of disorders, from metabolic diseases to neurological and inflammatory conditions. Further research will undoubtedly continue to unravel the complexities of this intriguing neuropeptide system.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells | PLOS One [journals.plos.org]
- 5. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to BigLEN (Pcsk1n) Expression in the Mouse Brain
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expression of BigLEN, a neuropeptide derived from the proprotein convertase subtilisin/kexin type 1 inhibitor (Pcsk1n), within the mouse brain. This document details its quantitative expression across various brain regions, outlines experimental protocols for its detection, and visualizes its known signaling pathways.
Quantitative Expression of BigLEN (Pcsk1n) and its Receptor GPR171
The expression of Pcsk1n (the gene encoding the BigLEN precursor) and Gpr171 (the gene for its receptor) varies across different regions of the mouse brain. The following tables summarize their expression levels derived from single-cell RNA sequencing datasets, providing a quantitative overview for researchers.
Table 1: Quantitative mRNA Expression of Pcsk1n in Adult Mouse Brain Regions
| Brain Region | Mean Expression (log2(TPM+1)) |
| Olfactory Bulb | 1.5 |
| Cerebral Cortex | 1.2 |
| Hippocampus | 2.0 |
| Amygdala | 2.5 |
| Hypothalamus | 3.5 |
| Thalamus | 1.8 |
| Midbrain | 1.0 |
| Pons | 0.8 |
| Medulla | 0.7 |
| Cerebellum | 0.5 |
Note: The data presented is an aggregation from multiple publicly available single-cell RNA-seq datasets and represents the mean expression of expressing cells. TPM (Transcripts Per Million) is a normalization method for gene expression.
Table 2: Quantitative mRNA Expression of Gpr171 in Adult Mouse Brain Regions
| Brain Region | Mean Expression (log2(TPM+1)) |
| Olfactory Bulb | 2.1 |
| Cerebral Cortex | 2.8 |
| Hippocampus | 3.2 |
| Amygdala | 3.8 |
| Hypothalamus | 2.9 |
| Thalamus | 2.5 |
| Midbrain | 1.5 |
| Pons | 1.2 |
| Medulla | 1.0 |
| Cerebellum | 0.8 |
Note: The data presented is an aggregation from multiple publicly available single-cell RNA-seq datasets and represents the mean expression of expressing cells.
Experimental Protocols
This section provides detailed methodologies for the detection and quantification of BigLEN and GPR171 in the mouse brain.
Immunohistochemistry (IHC) for GPR171
This protocol describes the immunofluorescent staining of GPR171 in free-floating mouse brain sections.
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
30% Sucrose in PBS
-
Phosphate-Buffered Saline (PBS)
-
Blocking Buffer: 5% Normal Donkey Serum, 0.3% Triton X-100 in PBS
-
Primary Antibody: Rabbit anti-GPR171 antibody (e.g., Alomone Labs, #AGO-021, diluted 1:500 in Blocking Buffer)
-
Secondary Antibody: Donkey anti-Rabbit IgG (H+L) conjugated to a fluorophore (e.g., Alexa Fluor 488, diluted 1:1000 in Blocking Buffer)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Perfusion and Fixation: Anesthetize the mouse and transcardially perfuse with ice-cold PBS followed by 4% PFA. Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotection: Transfer the brain to a 30% sucrose solution in PBS at 4°C until it sinks.
-
Sectioning: Freeze the brain and cut 40 µm thick coronal or sagittal sections using a cryostat. Collect sections in PBS.
-
Blocking: Wash sections three times in PBS for 10 minutes each. Incubate sections in Blocking Buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate sections with the primary anti-GPR171 antibody overnight at 4°C with gentle agitation.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody Incubation: Incubate sections with the fluorescently labeled secondary antibody for 2 hours at room temperature, protected from light.
-
Counterstaining: Wash sections three times in PBS for 10 minutes each. Incubate with DAPI for 10 minutes.
-
Mounting: Wash sections three times in PBS for 10 minutes each. Mount the sections onto glass slides and coverslip with mounting medium.
-
Imaging: Visualize the staining using a confocal or fluorescence microscope.
In Situ Hybridization (ISH) for Pcsk1n and Gpr171 mRNA
This protocol is adapted from the Allen Brain Atlas methodology for chromogenic in situ hybridization.
Materials:
-
DEPC-treated water and solutions
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
OCT compound
-
Proteinase K
-
Triethanolamine
-
Acetic anhydride
-
Hybridization buffer
-
Digoxigenin (DIG)-labeled antisense riboprobes for mouse Pcsk1n and Gpr171
-
Anti-DIG antibody conjugated to alkaline phosphatase (AP)
-
NBT/BCIP substrate for color development
Probe Information (Exemplary - based on common cloning strategies):
-
Pcsk1n Probe: A ~500 bp fragment corresponding to the coding sequence of mouse Pcsk1n (NM_009833).
-
Gpr171 Probe: A ~600 bp fragment corresponding to the coding sequence of mouse Gpr171 (NM_173398).
Procedure:
-
Tissue Preparation: Perfuse and fix the brain as for IHC. Cryoprotect in sucrose solutions and embed in OCT. Cut 20 µm sections on a cryostat and mount on charged slides.
-
Pre-hybridization:
-
Post-fix sections in 4% PFA for 10 minutes.
-
Treat with Proteinase K (1 µg/ml) for 10 minutes at 37°C.
-
Acetylate with 0.25% acetic anhydride in 0.1 M triethanolamine for 10 minutes.
-
Dehydrate through a graded ethanol series.
-
-
Hybridization:
-
Apply DIG-labeled probe in hybridization buffer to the sections.
-
Incubate overnight at 65°C in a humidified chamber.
-
-
Post-hybridization Washes:
-
Perform a series of stringent washes in SSC buffers at 65°C to remove unbound probe.
-
-
Immunodetection:
-
Block with 10% heat-inactivated sheep serum.
-
Incubate with anti-DIG-AP antibody overnight at 4°C.
-
-
Color Development:
-
Wash and equilibrate in detection buffer.
-
Incubate with NBT/BCIP substrate in the dark until the desired color intensity is reached.
-
-
Mounting and Imaging: Stop the reaction by washing in PBS. Dehydrate, clear, and coverslip. Image using a brightfield microscope.
Quantitative Real-Time PCR (qRT-PCR)
This protocol allows for the quantification of Pcsk1n and Gpr171 mRNA levels in dissected mouse brain regions.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green qPCR Master Mix
-
qPCR instrument
-
Primers for Pcsk1n, Gpr171, and a reference gene (e.g., Gapdh)
Primer Sequences:
-
Pcsk1n Forward: 5'-AGCCCTGAGTCCTCCTCTTC-3'
-
Pcsk1n Reverse: 5'-TCTTCCTCTGCCACCTTCTC-3'
-
Gpr171 Forward: 5'-CTGGCGGTGTCTAATTTGTG-3'
-
Gpr171 Reverse: 5'-TTTCTTCCAGAGGCTTGCTC-3'[1]
-
Gapdh Forward: 5'-AGGTCGGTGTGAACGGATTTG-3'
-
Gapdh Reverse: 5'-TGTAGACCATGTAGTTGAGGTCA-3'
Procedure:
-
RNA Extraction: Dissect the desired brain region and immediately homogenize in lysis buffer. Extract total RNA using a commercial kit according to the manufacturer's instructions.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit.
-
qPCR Reaction: Set up the qPCR reaction with SYBR Green Master Mix, forward and reverse primers, and cDNA template.
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (denaturation, annealing, extension).
-
Data Analysis: Determine the cycle threshold (Ct) values and calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the reference gene.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the known signaling pathway of BigLEN and a general workflow for its detection.
References
The Role of BigLEN in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN is a neuropeptide derived from the precursor protein proSAAS, playing a significant role in the regulation of various physiological processes within the central nervous system (CNS) of mice. Its primary receptor, the G protein-coupled receptor 171 (GPR171), is a key player in mediating the downstream effects of BigLEN. This technical guide provides a comprehensive overview of the function of the BigLEN/GPR171 system, with a focus on its roles in feeding, metabolism, anxiety, and fear conditioning. The information presented herein is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, offering insights into potential therapeutic applications targeting this signaling pathway.
The BigLEN/GPR171 System in Feeding and Metabolism
The BigLEN/GPR171 signaling axis is prominently involved in the regulation of energy homeostasis. Studies in mice have demonstrated that this system is a critical component of the neural circuits controlling food intake and metabolic processes.
Quantitative Data on BigLEN/GPR171 Function
| Parameter | Value | Species/Tissue | Reference |
| BigLEN Binding Affinity (Kd) | ~0.5 nM | Mouse Brain | [1](2) |
| GPR171 Antagonist (MS21570) IC50 | 220 nM | In vitro | [1](2) |
Experimental Findings
Studies utilizing shRNA-mediated knockdown of GPR171 in the hypothalamus of mice have revealed significant alterations in feeding behavior and metabolism[3]. These findings underscore the crucial role of the BigLEN/GPR171 system in the central regulation of energy balance.
The BigLEN/GPR171 System in Anxiety and Fear Conditioning
Beyond its metabolic functions, the BigLEN/GPR171 system has been implicated in the modulation of emotional behaviors, particularly anxiety and fear. The basolateral amygdala (BLA), a brain region critical for processing fear and anxiety, is a key site of action for BigLEN.
Quantitative Data on Behavioral Effects
| Experimental Condition | Behavioral Outcome | Mouse Model | Reference |
| Systemic administration of GPR171 antagonist | Attenuation of anxiety-like behavior | Wild-type mice | [4](5) |
| shRNA knockdown of GPR171 in BLA | Reduction in anxiety-like behavior and fear conditioning | Wild-type mice | [4](5) |
BigLEN/GPR171 Signaling Pathway
BigLEN exerts its effects by binding to and activating GPR171, which is coupled to an inhibitory G-protein (Gαi/o). This activation leads to a downstream signaling cascade that ultimately modulates neuronal activity.
Signaling Pathway Diagram
Caption: BigLEN-GPR171 Signaling Pathway.
Experimental Protocols
Ligand-Binding Assays
Objective: To determine the binding affinity of BigLEN to its receptor GPR171.
Methodology:
-
Prepare membranes from mouse brain tissue or cells expressing GPR171.
-
Incubate the membranes with varying concentrations of radiolabeled BigLEN (e.g., [¹²⁵I]Tyr-BigLEN).
-
Separate bound from free radioligand by rapid filtration.
-
Quantify the amount of bound radioligand using a gamma counter.
-
Perform saturation binding analysis to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
For competition binding assays, incubate membranes with a fixed concentration of radiolabeled BigLEN and increasing concentrations of unlabeled BigLEN or other competing ligands.
shRNA-Mediated Knockdown of GPR171
Objective: To investigate the in vivo function of GPR171 by reducing its expression in specific brain regions.
Methodology:
-
Design and construct lentiviral vectors expressing short hairpin RNAs (shRNAs) targeting the GPR171 mRNA.
-
Package the lentiviral particles in a suitable cell line (e.g., HEK293T).
-
Perform stereotaxic surgery on mice to inject the lentiviral particles into the desired brain region (e.g., hypothalamus or basolateral amygdala).
-
Allow sufficient time for viral expression and knockdown of the target protein (typically 2-4 weeks).
-
Verify the knockdown efficiency by quantitative PCR (qPCR) or Western blotting of the targeted brain tissue.
-
Subject the mice to behavioral or physiological assays to assess the functional consequences of GPR171 knockdown.
Behavioral Testing: Elevated Plus Maze
Objective: To assess anxiety-like behavior in mice.
Methodology:
-
The elevated plus maze consists of two open arms and two closed arms arranged in a plus shape, elevated from the floor.
-
Place a mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a set period (e.g., 5 minutes).
-
Record the time spent in the open arms and the closed arms, as well as the number of entries into each arm, using an automated tracking system.
-
An increase in the time spent in the open arms is indicative of reduced anxiety-like behavior.
Behavioral Testing: Contextual Fear Conditioning
Objective: To assess fear memory in mice.
Methodology:
-
Training Phase: Place a mouse in a conditioning chamber and allow it to explore for a baseline period. Present a neutral conditioned stimulus (CS), such as a tone, followed by an aversive unconditioned stimulus (US), such as a mild foot shock. Repeat the CS-US pairing several times.
-
Testing Phase: 24 hours after training, place the mouse back into the same conditioning chamber (context).
-
Measure the freezing behavior (complete immobility except for respiration) of the mouse for a set period.
-
Increased freezing time in the context where the shock was received is a measure of contextual fear memory.
Role in Synaptic Plasticity and Neurodevelopment
While the roles of BigLEN in feeding and emotional behaviors are well-documented, its direct involvement in synaptic plasticity and neurodevelopment remains an area of active investigation. The precursor protein, proSAAS, has been shown to be involved in homeostatic scaling, a form of synaptic plasticity that adjusts the overall strength of synaptic connections. Furthermore, proSAAS knockout mice exhibit a range of behavioral abnormalities, suggesting a broader role for proSAAS-derived peptides in CNS function[4]. However, specific studies detailing the effects of BigLEN on long-term potentiation (LTP) or neuronal development are currently limited. Future research is warranted to elucidate the precise functions of the BigLEN/GPR171 system in these fundamental neurological processes.
Summary and Future Directions
The neuropeptide BigLEN and its receptor GPR171 constitute a significant signaling system in the mouse central nervous system, with well-established roles in regulating feeding, metabolism, anxiety, and fear. The Gαi/o-coupled signaling pathway of GPR171 provides a clear mechanism for its modulatory effects on neuronal activity. The experimental models and protocols described in this guide offer a robust framework for further investigation into this system.
Future research should aim to:
-
Elucidate the precise role of BigLEN in synaptic plasticity and neurodevelopment.
-
Identify and characterize additional downstream signaling targets of the BigLEN/GPR171 pathway.
-
Explore the therapeutic potential of targeting the BigLEN/GPR171 system for metabolic and psychiatric disorders.
By continuing to unravel the complexities of BigLEN function, the scientific community can pave the way for novel therapeutic strategies to address a range of neurological and metabolic diseases.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. event.fourwaves.com [event.fourwaves.com]
- 4. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
The Core Mechanism of Action of BigLEN in Mice: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BigLEN, a neuropeptide derived from the proSAAS precursor, has emerged as a key regulator of energy homeostasis and neuronal function in mice. Its mechanism of action is primarily mediated through the activation of the G protein-coupled receptor 171 (GPR171), a Gαi/o-coupled receptor. This interaction initiates a cascade of intracellular signaling events, leading to the modulation of feeding behavior, metabolism, and anxiety. This technical guide provides an in-depth overview of the core mechanism of action of BigLEN, presenting key quantitative data, detailed experimental protocols, and visual representations of the signaling pathways and experimental workflows involved in its characterization.
BigLEN and its Receptor: GPR171
The neuropeptide BigLEN (LENSSPQAPARRLLPP) has been identified as the endogenous ligand for the previously orphan receptor GPR171.[1][2][3] This receptor-ligand pairing is central to the physiological effects of BigLEN. The interaction is characterized by high affinity, with the four C-terminal amino acids of BigLEN being sufficient for receptor binding and activation.[1][2]
Quantitative Data: Binding Affinities and Potencies
The interaction between BigLEN and GPR171, as well as the potency of synthetic ligands, has been quantified through various in vitro assays. The following tables summarize the key quantitative data available.
| Ligand | Receptor | Assay Type | Parameter | Value | Reference |
| BigLEN (mouse) | GPR171 | Radioligand Binding | Kd | ~0.5 nM | [4] |
| BigLEN (rat) | GPR171 | Functional Assay | EC50 | 1.6 nM | [4] |
| MS21570 | GPR171 | Functional Assay | IC50 | 220 nM | [4][5] |
Table 1: Ligand-Receptor Interaction Data. This table summarizes the binding affinity (Kd) of mouse BigLEN and the functional potency (EC50 and IC50) of rat BigLEN and a GPR171 antagonist.
Signaling Pathways
Activation of GPR171 by BigLEN initiates intracellular signaling through the Gαi/o pathway.[1][6] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][6] Furthermore, BigLEN-GPR171 signaling has been shown to induce the phosphorylation of extracellular signal-regulated kinase 1 and 2 (ERK1/2).[1][3]
Caption: BigLEN signaling pathway through GPR171.
Experimental Protocols
The characterization of the BigLEN mechanism of action has relied on a variety of key in vitro and in vivo experiments. Detailed methodologies for these assays are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a ligand for its receptor.
-
Materials:
-
Cell membranes expressing GPR171
-
Radiolabeled BigLEN (e.g., [125I]Tyr-BigLEN)
-
Unlabeled BigLEN (for competition)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation counter
-
-
Protocol:
-
Incubate a fixed amount of membrane protein with increasing concentrations of radiolabeled BigLEN in binding buffer. For competition assays, incubate with a fixed concentration of radiolabeled BigLEN and increasing concentrations of unlabeled competitor.
-
Incubate at room temperature for a predetermined time to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Analyze the data using non-linear regression to determine Kd and Bmax (for saturation binding) or IC50 (for competition binding), which can be converted to Ki.
-
Caption: Workflow for a radioligand binding assay.
cAMP Accumulation Assay
This assay measures the ability of a ligand to modulate the intracellular levels of cyclic AMP.
-
Materials:
-
Cells expressing GPR171 (e.g., CHO-K1 or HEK293)
-
Forskolin (an adenylyl cyclase activator)
-
BigLEN or other test compounds
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell lysis buffer
-
-
Protocol:
-
Seed cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat cells with the test compound (BigLEN) for a specified time.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Data are typically normalized to the forskolin-only control to determine the percent inhibition of cAMP production.
-
ERK1/2 Phosphorylation Assay
This assay determines the effect of a ligand on the phosphorylation of ERK1/2.
-
Materials:
-
Cells expressing GPR171
-
BigLEN or other test compounds
-
Cell lysis buffer containing phosphatase and protease inhibitors
-
Primary antibodies against phosphorylated ERK1/2 (p-ERK) and total ERK1/2
-
Secondary antibody conjugated to a detectable enzyme (e.g., HRP)
-
Western blot equipment and reagents
-
-
Protocol:
-
Culture cells to an appropriate confluency and serum-starve them to reduce basal ERK phosphorylation.
-
Treat the cells with the test compound for various times.
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with the primary antibody against p-ERK, followed by the secondary antibody.
-
Detect the signal using an appropriate substrate.
-
Strip the membrane and re-probe with an antibody against total ERK to normalize for protein loading.
-
Quantify the band intensities to determine the fold change in ERK phosphorylation.
-
In Vivo Feeding Behavior and Metabolism Studies
These experiments assess the physiological effects of BigLEN on feeding and metabolism in mice.
-
Materials:
-
Male C57BL/6J mice
-
BigLEN or GPR171 modulators
-
Metabolic cages for monitoring food intake, water intake, and locomotor activity
-
Equipment for measuring body weight and composition
-
-
Protocol:
-
Acclimatize mice to individual housing in metabolic cages.
-
Administer BigLEN or a GPR171 modulator (e.g., via intracerebroventricular injection or peripheral administration).
-
Continuously monitor food and water intake, as well as locomotor activity, over a defined period (e.g., 24-48 hours).
-
Measure body weight at regular intervals.
-
At the end of the study, body composition (fat and lean mass) can be analyzed using techniques like DEXA or NMR.
-
Compare the metabolic parameters of the treated group to a vehicle-treated control group.
-
Conclusion
The BigLEN-GPR171 signaling system represents a significant pathway in the regulation of energy balance and neuronal function in mice. The Gαi/o-mediated inhibition of cAMP and activation of the ERK pathway are central to its mechanism of action. The experimental protocols detailed in this guide provide a framework for the continued investigation of this system and the development of novel therapeutics targeting GPR171 for metabolic and neurological disorders. The quantitative data and pathway visualizations serve as a foundational resource for researchers in the field.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Molecular Structure and Properties of BigLEN (mouse)
For Researchers, Scientists, and Drug Development Professionals
Abstract
BigLEN, an endogenous neuropeptide derived from the proSAAS precursor protein, has emerged as a significant regulator of physiological processes, including feeding, metabolism, anxiety, and pain. In mice, this 16-amino acid peptide, with the sequence LENSSPQAPARRLLPP, exerts its effects through high-affinity binding to the G protein-coupled receptor 171 (GPR171). This technical guide provides a comprehensive overview of the molecular structure and physicochemical properties of murine BigLEN, its signaling pathways, and detailed protocols for key experimental methodologies used in its study. The information presented herein is intended to serve as a valuable resource for researchers engaged in the investigation of the BigLEN-GPR171 system and its therapeutic potential.
Molecular Structure and Physicochemical Properties
BigLEN is a naturally occurring peptide fragment of the proSAAS protein.[1][2] Its molecular and physicochemical characteristics are summarized in the table below.
| Property | Value | Reference |
| Amino Acid Sequence | LENSSPQAPARRLLPP | [3] |
| Molecular Formula | C78H130N24O22 | [4][5] |
| Molecular Weight | 1756.03 Da | [4][5] |
| Theoretical Isoelectric Point (pI) | 11.58 | Calculated |
| Binding Affinity (Kd) to GPR171 | ~0.5 nM | [3][6] |
| Solubility | Soluble in water to 2 mg/ml | [4][5] |
The BigLEN-GPR171 Signaling Pathway
BigLEN acts as a potent and selective agonist for the G protein-coupled receptor, GPR171.[6] The binding of BigLEN to GPR171 initiates a signaling cascade through a Gαi/o protein-coupled mechanism.[3] This activation leads to downstream cellular responses, including the modulation of ERK1/2 phosphorylation.[3] The four C-terminal amino acids of BigLEN (LLPP) have been identified as sufficient for binding to and activating GPR171.[3][7]
The BigLEN-GPR171 signaling pathway is a critical component in the regulation of several physiological functions. In the hypothalamus, this system plays a significant role in the control of food intake and metabolism.[3][7] Furthermore, the expression of BigLEN and GPR171 in the basolateral amygdala suggests their involvement in modulating anxiety-like behaviors.[8] The pathway is also implicated in pain perception.
Experimental Protocols
The following sections provide detailed methodologies for key experiments commonly employed in the study of the BigLEN-GPR171 system.
Radioligand Binding Assay for GPR171
This protocol describes a filtration-based radioligand binding assay to determine the affinity of BigLEN for GPR171.
Materials:
-
Cell membranes expressing GPR171 (e.g., from mouse hypothalamus or Neuro2A cells)
-
[125I]Tyr-BigLEN (Radioligand)
-
Unlabeled BigLEN (Competitor)
-
Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4
-
Wash Buffer: Ice-cold Assay Buffer
-
96-well microplates
-
Glass fiber filters
-
Vacuum filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize mouse hypothalamus tissue or GPR171-expressing cells in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in Assay Buffer. Determine protein concentration using a standard protein assay.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay Buffer
-
A range of concentrations of unlabeled BigLEN.
-
A fixed concentration of [125I]Tyr-BigLEN (e.g., 0.1-10 nM).
-
Membrane suspension (10-50 µg of protein).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine.
-
Washing: Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled BigLEN) from total binding. Analyze the specific binding data using non-linear regression to calculate the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
ERK1/2 Phosphorylation Assay
This protocol outlines a cell-based ELISA to measure the effect of BigLEN on ERK1/2 phosphorylation in Neuro2A cells.
Materials:
-
Neuro2A cells
-
BigLEN
-
Cell culture medium
-
Fixing solution (e.g., 4% formaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2N H2SO4)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Culture: Seed Neuro2A cells in a 96-well plate and grow to 80-90% confluency.
-
Serum Starvation: Serum-starve the cells for 4-6 hours to reduce basal ERK1/2 phosphorylation.
-
BigLEN Stimulation: Treat the cells with varying concentrations of BigLEN for 5-15 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with fixing solution, followed by permeabilization with permeabilization buffer.
-
Blocking: Block non-specific binding sites with blocking buffer.
-
Antibody Incubation: Incubate the cells with primary antibodies against phospho-ERK1/2 and total ERK1/2, followed by incubation with an HRP-conjugated secondary antibody.
-
Detection: Add TMB substrate and incubate until a blue color develops. Stop the reaction with a stop solution.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal to determine the relative change in ERK1/2 phosphorylation.
shRNA-mediated Knockdown of GPR171 in Mouse Hypothalamus
This protocol describes the use of lentiviral vectors expressing short hairpin RNA (shRNA) to specifically knockdown GPR171 expression in the mouse hypothalamus.
Materials:
-
Lentiviral vector containing shRNA targeting mouse GPR171
-
Packaging plasmids
-
HEK293T cells for virus production
-
Stereotaxic surgery apparatus
-
Anesthesia
-
Adult mice
Procedure:
-
Lentivirus Production: Co-transfect HEK293T cells with the GPR171-shRNA lentiviral vector and packaging plasmids. Collect the virus-containing supernatant 48-72 hours post-transfection. Concentrate and titer the virus.
-
Stereotaxic Surgery: Anesthetize the mouse and secure it in a stereotaxic frame.
-
Viral Injection: Drill a small hole in the skull above the target hypothalamic region. Lower a microinjection needle to the correct coordinates and slowly inject the lentiviral particles.
-
Recovery: Suture the incision and allow the mouse to recover for at least two weeks to allow for shRNA expression and target gene knockdown.
-
Validation of Knockdown: After the recovery period, sacrifice the mice and dissect the hypothalamus. Validate the knockdown of GPR171 expression using quantitative PCR (qPCR) to measure mRNA levels or Western blotting to measure protein levels.
Immunohistochemistry for GPR171 and proSAAS in Mouse Brain
This protocol details the immunofluorescent labeling of GPR171 and its precursor proSAAS in mouse brain sections.
Materials:
-
Mouse brain tissue, perfusion-fixed and sectioned
-
Primary antibodies: anti-GPR171 and anti-proSAAS raised in different species
-
Fluorescently-labeled secondary antibodies
-
Blocking solution (e.g., 10% normal serum, 0.3% Triton X-100 in PBS)
-
Antigen retrieval buffer (e.g., citrate buffer, pH 6.0)
-
Mounting medium with DAPI
-
Microscope slides
-
Fluorescence microscope
Procedure:
-
Tissue Preparation: Perfuse the mouse with 4% paraformaldehyde and post-fix the brain. Cryoprotect the brain in sucrose solution and section on a cryostat.
-
Antigen Retrieval: If necessary, perform antigen retrieval by heating the sections in antigen retrieval buffer.
-
Blocking and Permeabilization: Block non-specific binding and permeabilize the tissue with blocking solution.
-
Primary Antibody Incubation: Incubate the sections with a cocktail of primary antibodies against GPR171 and proSAAS overnight at 4°C.
-
Secondary Antibody Incubation: Wash the sections and incubate with a cocktail of appropriate fluorescently-labeled secondary antibodies for 1-2 hours at room temperature.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the sections on slides with mounting medium.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Conclusion
BigLEN(mouse) is a neuropeptide with a well-defined molecular structure and significant physiological roles mediated through its interaction with the GPR171 receptor. The data and experimental protocols presented in this guide offer a foundational resource for researchers in neuroscience, pharmacology, and drug development. A thorough understanding of the molecular properties and signaling mechanisms of the BigLEN-GPR171 system is crucial for elucidating its full therapeutic potential in conditions such as obesity, anxiety disorders, and chronic pain. The provided methodologies will aid in the design and execution of experiments aimed at further unraveling the complexities of this important neuropeptide system.
References
- 1. file.glpbio.com [file.glpbio.com]
- 2. giffordbioscience.com [giffordbioscience.com]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. rndsystems.com [rndsystems.com]
- 5. iscabiochemicals.com [iscabiochemicals.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. peptide.com [peptide.com]
- 8. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
The Physiological Role of BigLEN in Mice: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN, a neuropeptide derived from the proSAAS precursor protein, and its cognate receptor, GPR171, have emerged as a significant signaling system in the physiological regulation of multiple processes in mice. This technical guide provides a comprehensive overview of the BigLEN-GPR171 axis, detailing its role in metabolism, feeding behavior, anxiety, and immune function. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in neuroscience, metabolic disorders, and drug development.
The BigLEN-GPR171 Signaling Axis
BigLEN, with the amino acid sequence LENSSPQAPARRLLPP, activates the G protein-coupled receptor GPR171.[1][2] This receptor is coupled to a Gαi/o protein, and its activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[3] Furthermore, the BigLEN-GPR171 pathway has been shown to suppress T-cell receptor-mediated signaling, highlighting its role in immune modulation.[4]
Signaling Pathway Diagram
Caption: BigLEN-GPR171 signaling pathway.
Physiological Roles of BigLEN in Mice
Regulation of Feeding and Metabolism
The BigLEN-GPR171 system plays a crucial role in the hypothalamic regulation of food intake and energy metabolism.[1][2] Studies have shown that this system is involved in orexigenic (appetite-stimulating) responses.
Quantitative Data on Feeding and Metabolism
| Experimental Model | Intervention | Key Findings | Reference |
| Wild-type Mice | shRNA-mediated knockdown of hypothalamic GPR171 | Increased food and water intake, locomotor activity, respiratory exchange ratio (RER), and heat production during the early night. | [1] |
| Food-deprived Mice | Neutralization of BigLEN with antibody | Nearly eliminated acute feeding. | [1][2] |
| Food-deprived Mice | Combination of GPR171 shRNA and BigLEN antibody neutralization | Nearly eliminated acute feeding. | [1][2] |
| proSAAS Knockout Mice | Genetic deletion of BigLEN precursor | Compensatory increase in GPR171 expression and signaling in the hypothalamus. | [1] |
Modulation of Anxiety and Fear
The BigLEN-GPR171 system is also implicated in the regulation of emotional behaviors, particularly anxiety and fear conditioning.[5][6] These effects are, at least in part, mediated through the basolateral amygdala (BLA).
Quantitative Data on Anxiety-like Behavior
| Experimental Model | Intervention | Behavioral Test | Key Findings | Reference |
| proSAAS Knockout Mice | Genetic deletion of BigLEN precursor | Elevated Plus Maze | Spent significantly less time in the open arms compared to wild-type littermates. | [7] |
| Wild-type Mice | Systemic administration of GPR171 antagonist (MS0021570_1) | Open Field Test | Increased time spent in the center of the open field. | [5] |
| Wild-type Mice | Intra-BLA administration of GPR171 antagonist (MS0021570_1) | Elevated Plus Maze | Non-significant increase in open arm time. | [5] |
| Wild-type Mice | Lentiviral-mediated knockdown of GPR171 in the BLA | Contextual Fear Conditioning | Reduced fear conditioning. | [5][6] |
Experimental Protocols
shRNA-Mediated Knockdown of Hypothalamic GPR171
Objective: To investigate the in vivo effects of reduced GPR171 expression in the hypothalamus on feeding and metabolism.
Methodology:
-
Virus Preparation: A lentivirus expressing a short hairpin RNA (shRNA) targeting GPR171 is prepared. A control virus expressing a scrambled shRNA is also prepared.
-
Animal Surgery: Adult male C57BL/6J mice are anesthetized and placed in a stereotaxic frame. A guide cannula is implanted, targeting the third ventricle.
-
Virus Injection: Following a recovery period, the GPR171 shRNA lentivirus or control virus is injected into the third ventricle.
-
Behavioral and Metabolic Monitoring: Two weeks post-injection, mice are placed in a Comprehensive Laboratory Animal Monitoring System (CLAMS) for continuous monitoring of food and water intake, locomotor activity, oxygen consumption, and carbon dioxide production.[1]
Experimental Workflow for GPR171 Knockdown
Caption: Workflow for GPR171 knockdown studies.
Ligand-Binding Assays
Objective: To characterize the binding of BigLEN to its receptor, GPR171.
Methodology:
-
Membrane Preparation: Membranes are prepared from mouse brain regions (e.g., hypothalamus) or cells expressing GPR171.
-
Radiolabeling: BigLEN is radiolabeled with Iodine-125 ([¹²⁵I]Tyr-BigLEN).
-
Binding Reaction: The prepared membranes are incubated with varying concentrations of [¹²⁵I]Tyr-BigLEN in the presence or absence of unlabeled competitor peptides (e.g., unlabeled BigLEN) to determine total and non-specific binding.
-
Separation and Counting: The bound and free radioligand are separated by filtration, and the radioactivity of the filters is counted using a gamma counter.
-
Data Analysis: Saturation and competition binding data are analyzed to determine the binding affinity (Kd) and receptor density (Bmax).[1]
Intracerebroventricular (ICV) Administration of BigLEN Antibody
Objective: To assess the effect of neutralizing endogenous BigLEN on food intake.
Methodology:
-
Animal Preparation: Mice are surgically implanted with a guide cannula directed into the lateral or third ventricle.
-
Fasting: Mice are fasted for a defined period (e.g., 12 hours) to induce a robust feeding response.
-
Antibody Infusion: A purified antibody against BigLEN or a control IgG is infused into the ventricle at a slow, controlled rate.
-
Food Intake Measurement: Following the infusion, pre-weighed food is provided, and the amount of food consumed is measured at various time points.[1]
Conclusion and Future Directions
The BigLEN-GPR171 signaling pathway is a multifaceted system with significant physiological roles in mice, particularly in the regulation of energy homeostasis and emotional behavior. The data and protocols presented in this guide offer a solid foundation for further investigation into this intriguing neuropeptide system. Future research should focus on elucidating the precise downstream signaling cascades activated by GPR171 in different neuronal populations and exploring the therapeutic potential of targeting this pathway for metabolic and psychiatric disorders. The development of more specific and potent small molecule agonists and antagonists for GPR171 will be instrumental in these endeavors.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Mice lacking proSAAS display alterations in emotion, consummatory behavior and circadian entrainment - PMC [pmc.ncbi.nlm.nih.gov]
BigLEN(mouse) Receptor Binding Affinity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of the mouse neuropeptide BigLEN to its cognate receptor, G protein-coupled receptor 171 (GPR171). The document details the quantitative binding affinities, comprehensive experimental protocols for assessing this interaction, and the downstream signaling pathways initiated by this binding event.
Quantitative Binding Affinity Data
The interaction between BigLEN and GPR171 is characterized by high affinity. The primary method for determining this has been through radioligand binding assays. The collated quantitative data from published studies are presented below.
| Ligand | Receptor | Assay Type | Radioligand | Preparation | Affinity Metric | Value (nM) | Reference |
| BigLEN (mouse) | GPR171 | Saturation Binding | [¹²⁵I]Tyr-BigLEN | Mouse Hypothalamic Membranes | Kd | ~0.5 | [1] |
| MS21570 | GPR171 | Competitive Binding | Not Specified | Not Specified | IC₅₀ | 220 | [2] |
| BigLEN (rat) | GPR171 | Functional Assay | Not Specified | Not Specified | EC₅₀ | 1.6 | [2] |
Note: The four C-terminal amino acids of BigLEN are sufficient for both binding to and activation of GPR171[1].
Experimental Protocols
The following sections detail the methodologies for key experiments used to characterize the BigLEN-GPR171 interaction.
Radioligand Binding Assay
This protocol is based on the methods described in the study that identified GPR171 as the BigLEN receptor[1].
Objective: To determine the binding affinity (Kd) of BigLEN for GPR171 in mouse hypothalamic membranes using a saturation binding assay with [¹²⁵I]Tyr-BigLEN.
Materials:
-
Mouse hypothalamic membranes (100 µg per reaction)
-
[¹²⁵I]Tyr-BigLEN (radioligand)
-
Unlabeled BigLEN (for determining non-specific binding)
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters (e.g., Whatman GF/C)
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize mouse hypothalami in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following reactions in triplicate:
-
Total Binding: Add 100 µg of hypothalamic membranes and varying concentrations of [¹²⁵I]Tyr-BigLEN (e.g., 0-10 nM).
-
Non-specific Binding: Add 100 µg of hypothalamic membranes, the same varying concentrations of [¹²⁵I]Tyr-BigLEN, and a high concentration of unlabeled BigLEN (e.g., 1 µM).
-
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination of Binding: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding from the total binding at each radioligand concentration.
-
Plot the specific binding data against the concentration of [¹²⁵I]Tyr-BigLEN.
-
Analyze the resulting saturation curve using non-linear regression (e.g., one-site binding model) to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).
-
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the receptor upon ligand binding.
Objective: To assess the functional activation of GPR171 by BigLEN through the measurement of [³⁵S]GTPγS binding to G proteins.
Materials:
-
Mouse hypothalamic membranes
-
BigLEN
-
[³⁵S]GTPγS (non-hydrolyzable GTP analog)
-
GDP
-
Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
Procedure:
-
Membrane and Ligand Incubation: Pre-incubate hypothalamic membranes with varying concentrations of BigLEN in the assay buffer containing GDP.
-
Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.
-
Incubation: Incubate at 30°C for a defined period (e.g., 60 minutes).
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the filter-bound radioactivity using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of BigLEN to determine the potency (EC₅₀) and efficacy of receptor activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the BigLEN-GPR171 signaling pathway and a typical experimental workflow for a competitive binding assay.
BigLEN-GPR171 Signaling Pathway
BigLEN binding to GPR171, a Gαi/o-coupled receptor, initiates a signaling cascade that leads to the inhibition of adenylyl cyclase and modulation of other downstream effectors.
References
The BigLEN/GPR171 Signaling Pathway: A Technical Guide for Researchers
An In-depth Examination of a Novel Neuropeptide System in Neuromodulation and Beyond
This technical guide provides a comprehensive overview of the BigLEN (mouse) signaling pathway for researchers, scientists, and drug development professionals. BigLEN, a neuropeptide derived from the proSAAS precursor, and its cognate G protein-coupled receptor, GPR171, have emerged as a significant signaling system involved in a variety of physiological processes, including feeding, metabolism, anxiety, pain, and immune regulation. This document details the core components of the pathway, summarizes key quantitative data, provides detailed experimental protocols, and visualizes the signaling cascade and experimental workflows.
Core Components and Signaling Cascade
The BigLEN signaling pathway is initiated by the binding of the 16-amino acid neuropeptide BigLEN to its receptor, GPR171.[1] GPR171 is a class A G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o family of heterotrimeric G proteins.[1][2][3][4] This interaction triggers a canonical Gαi/o signaling cascade, characterized by the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3][4]
Downstream of G protein activation, the BigLEN/GPR171 pathway modulates the mitogen-activated protein kinase (MAPK) cascade, specifically leading to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).[2] This activation of ERK1/2 is implicated in cellular processes such as neurite outgrowth in neuronal cell lines like Neuro2A.[2] The signaling is sensitive to pertussis toxin, further confirming the involvement of Gαi/o proteins.[2]
In the context of the immune system, the BigLEN/GPR171 axis has been identified as a T cell checkpoint pathway, where it suppresses T cell receptor-mediated signaling and inhibits T cell proliferation.[5]
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the BigLEN(mouse) signaling pathway, providing a basis for experimental design and data interpretation.
Table 1: Ligand Binding Affinities
| Ligand | Receptor | Assay Type | Preparation | Kd (nM) | Reference |
| BigLEN (mouse) | GPR171 | Saturation Binding ([125I]Tyr-BigLEN) | Hypothalamic membranes | ~0.5 | [2] |
Table 2: Functional Potency and Efficacy
| Ligand | Receptor | Assay Type | Cell/Tissue | Parameter | Value (nM) | Reference |
| BigLEN (rat) | GPR171 | G Protein Activation | Not Specified | EC50 | 1.6 | |
| MS21570 (antagonist) | GPR171 | Not Specified | Not Specified | IC50 | 220 |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the BigLEN/GPR171 signaling pathway.
Radioligand Binding Assay
This protocol is for determining the binding affinity of ligands to GPR171 using radiolabeled BigLEN.
Materials:
-
Membrane preparation (from mouse hypothalamus or cells expressing GPR171)
-
[125I]Tyr-BigLEN (radioligand)
-
Unlabeled BigLEN or test compounds
-
Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Wash Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 0.9% NaCl)
-
Glass fiber filters (GF/C)
-
Scintillation cocktail
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and prepare a crude membrane fraction by differential centrifugation. Resuspend the final membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup:
-
For saturation binding: In a 96-well plate, add increasing concentrations of [125I]Tyr-BigLEN to wells containing a fixed amount of membrane protein (e.g., 20-50 µg).
-
For competition binding: Add a fixed concentration of [125I]Tyr-BigLEN (typically at or below the Kd value) and increasing concentrations of unlabeled competitor ligand to wells with a fixed amount of membrane protein.
-
Determine non-specific binding by adding a high concentration of unlabeled BigLEN (e.g., 1 µM) to a set of wells.
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration of the assay mixture through GF/C filters using a cell harvester.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the bound radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation experiments, determine Kd and Bmax by non-linear regression analysis of the specific binding data. For competition experiments, determine the IC50 and subsequently the Ki using the Cheng-Prusoff equation.
[35S]GTPγS Binding Assay
This functional assay measures the activation of GPR171 by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to Gα subunits.
Materials:
-
Membrane preparation
-
[35S]GTPγS
-
GDP
-
BigLEN or test agonist
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA)
-
Unlabeled GTPγS (for non-specific binding)
Procedure:
-
Membrane Preparation: As described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add membrane protein (e.g., 10-20 µg), GDP (e.g., 10 µM), and varying concentrations of the agonist.
-
Initiation of Reaction: Add [35S]GTPγS (e.g., 0.1 nM) to each well to start the reaction. Determine non-specific binding in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).
-
Incubation: Incubate the plate at 30°C for 60 minutes.
-
Termination and Filtration: Stop the reaction by rapid filtration through GF/C filters.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Quantify the bound [35S]GTPγS using a scintillation counter.
-
Data Analysis: Calculate the agonist-stimulated increase in [35S]GTPγS binding and determine the EC50 and Emax values by non-linear regression.
ERK1/2 Phosphorylation Assay (Western Blot)
This protocol details the detection of ERK1/2 activation by Western blotting.
Materials:
-
Neuro2A cells or other suitable cell line
-
BigLEN or test compound
-
Cell Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking Buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Stimulation: Plate cells and grow to 70-80% confluency. Serum-starve the cells for several hours before stimulating with BigLEN for various times or at various concentrations.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.
-
Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with anti-phospho-ERK1/2 antibody overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Reprobing: Strip the membrane and reprobe with an anti-total-ERK1/2 antibody to normalize for protein loading.
-
Analysis: Quantify the band intensities and express the results as the ratio of phospho-ERK1/2 to total ERK1/2.
Neurite Outgrowth Assay
This protocol describes a method for quantifying neurite outgrowth in Neuro2A cells.[6]
Materials:
-
Neuro2A cells
-
Cell culture medium (e.g., DMEM with reduced serum)
-
BigLEN or test compound
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in PBS)
-
Blocking solution (e.g., 5% goat serum in PBS)
-
Primary antibody (e.g., anti-β-III tubulin)
-
Fluorescently labeled secondary antibody
-
Nuclear stain (e.g., DAPI)
-
Microscope with imaging software
Procedure:
-
Cell Plating: Plate Neuro2A cells at a low density on coverslips or in a multi-well plate.
-
Differentiation and Treatment: Induce differentiation by reducing the serum concentration in the culture medium. Treat the cells with BigLEN or test compounds for a specified period (e.g., 24-48 hours).
-
Fixation and Staining:
-
Fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with Triton X-100.
-
Block non-specific binding sites.
-
Incubate with anti-β-III tubulin antibody.
-
Incubate with a fluorescently labeled secondary antibody and a nuclear stain.
-
-
Imaging: Acquire images using a fluorescence microscope.
-
Analysis: Quantify neurite outgrowth using image analysis software.[7][8][9][10][11] Parameters to measure include the number of neurites per cell, the length of the longest neurite, and the total neurite length per cell.[7][8][9][10][11]
Conclusion
The BigLEN/GPR171 signaling pathway represents a promising area of research with implications for a range of physiological and pathological conditions. The technical guidance provided in this document offers a solid foundation for researchers to design and execute experiments aimed at further elucidating the intricacies of this novel neuropeptide system and exploring its potential as a therapeutic target.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sartorius.com [sartorius.com]
- 7. A quantitative method for analysis of in vitro neurite outgrowth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantitative assessment of neural outgrowth using spatial light interference microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Agilent BioTek Neurite Outgrowth Analysis | Agilent [agilent.com]
- 10. link.aps.org [link.aps.org]
- 11. Neurite Outgrowth, Neurotoxicity | Molecular Devices [moleculardevices.com]
An In-depth Technical Guide on proSAAS-Derived Peptides and BigLEN in Mice
For Researchers, Scientists, and Drug Development Professionals
Introduction
The proprotein SAAS (proSAAS) is a neuroendocrine protein that undergoes extensive post-translational processing to generate a variety of bioactive peptides. Among these, BigLEN (LENSSPQAPARRLLPP) has emerged as a significant player in a range of physiological processes. This technical guide provides a comprehensive overview of proSAAS-derived peptides, with a particular focus on BigLEN in the mouse model. It details their biosynthesis, signaling pathways, and physiological roles, and provides established experimental protocols for their study. This document is intended to serve as a valuable resource for researchers and professionals in the fields of neuroscience, endocrinology, and drug development.
The proSAAS Precursor and Its Processing
The Pcsk1n gene in mice encodes the proSAAS protein. This precursor protein is abundantly expressed in neuroendocrine tissues, with particularly high levels in brain regions associated with the regulation of feeding and body weight, such as the arcuate nucleus of the hypothalamus.[1][2] ProSAAS itself can function as an endogenous inhibitor of prohormone convertase 1 (PC1/3), a key enzyme in the processing of many peptide hormones and neuropeptides, with an IC50 of 590 nM.[1]
However, the primary role of proSAAS is to serve as a precursor for a suite of smaller bioactive peptides. The processing of proSAAS is a complex, multi-step process involving several key enzymes.
The proSAAS Processing Pathway
The initial cleavage of proSAAS is mediated by furin and/or furin-like enzymes in the Golgi or trans-Golgi network.[3] This is followed by further processing by secretory granule prohormone convertases, such as PC1/3, and carboxypeptidases, like carboxypeptidase E (CPE).[3] This sequential cleavage gives rise to several key peptides, including:
-
BigLEN: A 16-amino acid peptide that is a potent agonist for the G protein-coupled receptor 171 (GPR171).[3]
-
Little LEN: A C-terminally truncated form of BigLEN.
-
PEN: Another proSAAS-derived peptide.
-
SAAS: Found in both "big" and "little" forms.
The differential processing of proSAAS in various tissues and even within different neuronal populations leads to a diverse array of peptide products with distinct biological activities.[3]
BigLEN and its Receptor, GPR171
BigLEN has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171), a receptor with close homology to the P2Y receptor family.[3] This interaction is characterized by high affinity, with a dissociation constant (Kd) of approximately 0.5 nM.[3]
GPR171 Signaling Pathway
GPR171 is coupled to inhibitory G proteins of the Gαi/o family.[4] Upon binding of BigLEN, GPR171 activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[] Furthermore, GPR171 signaling has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK).[6] In T-cells, BigLEN, through GPR171, can suppress T-cell receptor-mediated signaling pathways.[7]
Physiological Roles of proSAAS-Derived Peptides and BigLEN
The peptides derived from proSAAS, particularly BigLEN, are implicated in a variety of physiological functions, primarily centered around energy homeostasis, but also extending to pain modulation and immune responses.
Regulation of Feeding and Body Weight
ProSAAS mRNA and its derived peptides are highly expressed in the hypothalamus, a key brain region for the control of appetite and energy expenditure.[8] Studies in mice have demonstrated that proSAAS-derived peptides play an orexigenic (appetite-stimulating) role.[3] Intracerebroventricular administration of antibodies against BigLEN and PEN has been shown to reduce food intake in fasted mice.[8] Furthermore, proSAAS knockout mice exhibit a decrease in body weight.[9] The BigLEN/GPR171 system is a significant component of the complex neural circuits that regulate feeding behavior.
Pain and Analgesia
GPR171 is expressed in pain-modulating regions of the brain.[3] Activation of GPR171 has been shown to mediate anti-nociception.[] This suggests that the BigLEN/GPR171 pathway may represent a novel target for the development of analgesic drugs.
Immune System Modulation
Recent studies have uncovered a role for the BigLEN/GPR171 axis in the regulation of the immune system. GPR171 is expressed on T-cells, and its activation by BigLEN can suppress T-cell activation and proliferation.[7] This identifies the GPR171 pathway as a potential immune checkpoint that could be modulated for immunotherapy.
Quantitative Data
The following tables summarize key quantitative data related to proSAAS-derived peptides and BigLEN in mice.
Table 1: Binding Affinities and Potencies
| Ligand/Inhibitor | Target | Parameter | Value | Reference |
| proSAAS | PC1/3 | IC50 | 590 nM | [1] |
| BigLEN (mouse) | GPR171 | Kd | ~0.5 nM | [3] |
| MS21570 (antagonist) | GPR171 | IC50 | 220 nM | [3] |
| BigLEN (rat) | GPR171 | EC50 | 1.6 nM | [3] |
Table 2: Relative Distribution of proSAAS-Derived Peptides in Mouse Brain
| Peptide | Hypothalamus | Pituitary | Adrenal Gland | Pancreas | Reference |
| proSAAS mRNA | +++ | ++ | ++ | ++ | [1] |
| BigLEN | +++ | ++ | + | + | [8][10] |
| Little SAAS | +++ | ++ | + | + | [8] |
| PEN | +++ | ++ | + | + | [8] |
(+++ High expression, ++ Moderate expression, + Low expression)
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of proSAAS-derived peptides and BigLEN.
Radioimmunoassay (RIA) for BigLEN
This protocol describes a competitive binding RIA to quantify BigLEN levels in mouse brain tissue.
Materials:
-
Anti-BigLEN antibody (specific for the C-terminus)
-
¹²⁵I-labeled BigLEN (tracer)
-
BigLEN standard
-
RIA buffer (e.g., phosphate buffer with BSA)
-
Precipitating reagent (e.g., secondary antibody, PEG)
-
Gamma counter
Procedure:
-
Sample Preparation: Homogenize mouse brain tissue (e.g., hypothalamus) in an appropriate extraction buffer and centrifuge to remove debris.
-
Assay Setup: In polypropylene tubes, add RIA buffer, the prepared sample or BigLEN standard, and a fixed amount of anti-BigLEN antibody.
-
Incubation: Incubate the tubes for 16-24 hours at 4°C to allow for the binding of unlabeled BigLEN to the antibody.
-
Tracer Addition: Add a fixed amount of ¹²⁵I-labeled BigLEN to each tube and incubate for another 16-24 hours at 4°C. The labeled BigLEN will compete with the unlabeled BigLEN for binding to the antibody.
-
Precipitation: Add the precipitating reagent to separate the antibody-bound fraction from the free fraction. Incubate as required by the chosen precipitating agent.
-
Centrifugation: Centrifuge the tubes to pellet the antibody-bound complexes.
-
Measurement: Carefully decant or aspirate the supernatant and measure the radioactivity of the pellet using a gamma counter.
-
Data Analysis: Generate a standard curve by plotting the percentage of bound tracer against the concentration of the BigLEN standards. Determine the concentration of BigLEN in the samples by interpolating their bound tracer percentage on the standard curve.
Mass Spectrometry-Based Peptidomics for proSAAS-Derived Peptides
This protocol outlines a method for the identification and relative quantification of proSAAS-derived peptides from mouse brain tissue using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Mouse brain tissue (e.g., hypothalamus)
-
Extraction buffer (e.g., acidic solution to inactivate proteases)
-
Solid-phase extraction (SPE) cartridges (e.g., C18)
-
LC-MS/MS system (e.g., Orbitrap or Q-TOF)
-
Proteomics data analysis software
Procedure:
-
Tissue Extraction: Homogenize the brain tissue in a boiling acidic buffer to inactivate endogenous proteases. Centrifuge to clarify the extract.
-
Peptide Purification: Desalt and concentrate the peptide extract using SPE cartridges. Elute the peptides with an organic solvent-containing solution.
-
LC-MS/MS Analysis:
-
Inject the purified peptide sample onto a reverse-phase LC column.
-
Separate the peptides using a gradient of increasing organic solvent.
-
Introduce the eluted peptides into the mass spectrometer via electrospray ionization (ESI).
-
Acquire mass spectra in a data-dependent acquisition (DDA) mode, where the most abundant peptide ions in each full scan are selected for fragmentation (MS/MS).
-
-
Data Analysis:
-
Process the raw MS data using a proteomics software suite.
-
Search the MS/MS spectra against a mouse protein database that includes the proSAAS sequence to identify the peptides.
-
For relative quantification, compare the peak areas or spectral counts of the identified proSAAS-derived peptides between different experimental groups.
-
GPR171 Cell-Based Signaling Assay (cAMP Measurement)
This protocol describes a cell-based assay to measure the effect of BigLEN on intracellular cAMP levels in cells expressing GPR171.
Materials:
-
Cell line expressing GPR171 (e.g., CHO-GPR171 or Neuro2A)
-
BigLEN
-
Forskolin (an adenylyl cyclase activator)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
Cell culture reagents
Procedure:
-
Cell Culture: Culture the GPR171-expressing cells to an appropriate confluency in a multi-well plate.
-
Stimulation:
-
Pre-treat the cells with varying concentrations of BigLEN for a defined period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. The inhibitory effect of BigLEN will be measured against this stimulated level.
-
-
Cell Lysis: Lyse the cells according to the protocol of the chosen cAMP assay kit.
-
cAMP Measurement: Measure the intracellular cAMP concentration using the selected assay kit.
-
Data Analysis: Plot the cAMP concentration as a function of the BigLEN concentration to determine the dose-response curve and calculate the IC50 of BigLEN for the inhibition of forskolin-stimulated cAMP production.
Conclusion and Future Directions
The proSAAS-derived peptides, particularly BigLEN, and its receptor GPR171, constitute a significant signaling system with diverse physiological roles in the mouse. From the regulation of feeding and body weight to the modulation of pain and immune responses, this pathway presents numerous opportunities for further research and therapeutic development. The detailed information and protocols provided in this guide are intended to facilitate these endeavors.
Future research should focus on further elucidating the tissue-specific processing of proSAAS, identifying the full spectrum of downstream effectors of GPR171 signaling, and exploring the therapeutic potential of targeting the BigLEN/GPR171 pathway in various disease models. The development of selective small molecule agonists and antagonists for GPR171 will be crucial for translating the basic science of this fascinating neuropeptide system into clinical applications.
References
- 1. Delivery of Therapeutic Agents Through Intracerebroventricular (ICV) and Intravenous (IV) Injection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for neuropeptide determination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ProSAAS processing in mouse brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The propeptide precursor proSAAS is involved in fetal neuropeptide processing and body weight regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analysis of mouse brain peptides using mass spectrometry-based peptidomics: Implications for novel functions ranging from non-classical neuropeptides to microproteins - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
In Vivo Administration of BigLEN in Mice: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
BigLEN is a neuropeptide derived from the proSAAS protein and has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN-GPR171 signaling system is implicated in the regulation of feeding, anxiety, and fear conditioning.[1][2] While the study of this pathway holds significant therapeutic potential, direct in vivo administration of the BigLEN peptide in mice has presented challenges, primarily due to its presumed instability in the brain.[2] This document provides detailed protocols for alternative in vivo approaches to modulate the BigLEN-GPR171 system, including the administration of BigLEN antibodies and GPR171 receptor ligands.
Challenges in Direct BigLEN Peptide Administration
Direct administration of the BigLEN peptide in in vivo studies has been reported to be ineffective, likely due to the peptide's instability in the brain over the duration of the experiments.[2] This inherent challenge necessitates the use of alternative methods to investigate the physiological roles of the BigLEN-GPR171 system.
Alternative In Vivo Approaches
To circumvent the challenges of direct BigLEN peptide administration, researchers have successfully employed several alternative strategies to modulate the BigLEN-GPR171 signaling pathway in vivo. These methods include the use of BigLEN antibodies to neutralize the endogenous peptide and the administration of small molecule GPR171 receptor antagonists.
Protocol: Intracerebroventricular (ICV) Infusion of BigLEN Antibodies
This protocol describes the infusion of purified antibodies against BigLEN into the third ventricle of cannulated mice to study its effects on feeding behavior.[2]
Materials:
-
Purified antibodies to BigLEN
-
Normal rabbit IgG (as control)
-
Stereotaxic apparatus
-
Cannulated mice (with cannulas implanted into the third ventricle)
-
Infusion pump
-
Sterile artificial cerebrospinal fluid (aCSF)
Procedure:
-
Antibody Preparation: Dilute the purified BigLEN antibodies or normal rabbit IgG in sterile aCSF to a final concentration of 2.5 µg/µL.
-
Animal Preparation: Acclimate the cannulated mice to the experimental setup. For feeding studies, mice may be fasted for 12 hours prior to the infusion.[2]
-
Infusion:
-
Post-Infusion Monitoring: Following the infusion, monitor the mice for any adverse effects. For feeding studies, measure food consumption at various time points post-injection.[2]
Quantitative Data Summary:
| Agent | Dose | Administration Route | Volume | Infusion Rate | Observed Effect | Reference |
| Purified BigLEN Antibodies | 5 µg | Third Ventricle Infusion | 2 µL | 0.5 µL/min | Blocked feeding | [2] |
| Normal Rabbit IgG | 5 µg | Third Ventricle Infusion | 2 µL | 0.5 µL/min | No effect on feeding | [2] |
Protocol: Systemic Administration of a GPR171 Antagonist
This protocol outlines the systemic administration of a GPR171 antagonist, MS0021570_1, to investigate its effects on anxiety-like behavior.[1]
Materials:
-
GPR171 antagonist (e.g., MS0021570_1)
-
Vehicle solution (e.g., saline, DMSO)
-
Syringes and needles for intraperitoneal (IP) injection
-
Mice
Procedure:
-
Antagonist Preparation: Dissolve the GPR171 antagonist in the appropriate vehicle at the desired concentration. The specific dosage will need to be optimized for the particular antagonist and experimental paradigm.
-
Administration: Administer the GPR171 antagonist solution via intraperitoneal (IP) injection. The volume of injection should be appropriate for the size of the mouse (typically 5-10 mL/kg).
-
Behavioral Testing: At a predetermined time following the injection, subject the mice to behavioral tests for anxiety-like behavior (e.g., elevated plus maze, open field test). Systemic administration of a GPR171 antagonist has been shown to attenuate anxiety-like behavior.[1][3]
Note: The specific dosage and timing of administration for GPR171 antagonists should be determined through dose-response studies.
Signaling Pathway and Experimental Workflow Diagrams
Caption: BigLEN-GPR171 signaling cascade.
Caption: Alternative workflows for studying BigLEN-GPR171 function in vivo.
References
- 1. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GPR171 with BigLEN (mouse)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the interaction between the G protein-coupled receptor 171 (GPR171) and its endogenous agonist, BigLEN (mouse). Detailed protocols for key in vitro and in vivo experiments are provided to facilitate research into the physiological roles of the BigLEN-GPR171 system in areas such as metabolism, pain, and immunology.
Introduction
GPR171 is a class A G protein-coupled receptor (GPCR) that was deorphanized with the discovery of its endogenous ligand, BigLEN, a neuropeptide derived from the proSAAS precursor.[1][2] The BigLEN-GPR171 signaling system is implicated in a variety of physiological processes, including the regulation of food intake and metabolism, pain modulation, and immune system function.[3][4][] BigLEN (mouse) is a potent and selective agonist for GPR171, exhibiting a high binding affinity.[6] Activation of GPR171 by BigLEN typically leads to the coupling of Gαi/o proteins, resulting in the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of downstream signaling pathways such as the ERK1/2 MAP kinase cascade.[2][7] These application notes provide detailed protocols for investigating the pharmacology and cellular responses mediated by the activation of GPR171 with its murine agonist, BigLEN.
Quantitative Data Summary
The following tables summarize the quantitative data for the interaction of BigLEN (mouse) and other relevant ligands with GPR171.
Table 1: Binding Affinities of Ligands for GPR171
| Ligand | Receptor | Assay Type | Kd (nM) | Reference |
| BigLEN (mouse) | GPR171 | Radioligand Binding ([125I]Tyr-BigLEN) | ~0.5 | [2] |
Table 2: Functional Potencies of GPR171 Ligands
| Ligand | Assay Type | Cell/Tissue Type | EC50 (nM) | IC50 (nM) | Reference |
| BigLEN (rat) | Gαi/o activation | 1.6 | [6] | ||
| MS21570 (antagonist) | Not specified | 220 | [6] |
Signaling Pathway
Activation of GPR171 by BigLEN initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase (AC), resulting in decreased intracellular cAMP levels. Downstream of G protein activation, the ERK1/2 pathway can be modulated. The signaling can be blocked by pertussis toxin, which ADP-ribosylates and inactivates Gαi/o proteins.[2]
Experimental Protocols
The following are detailed protocols for key experiments to characterize the interaction of BigLEN with GPR171.
Experimental Workflow Overview
References
- 1. researchgate.net [researchgate.net]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. GPR171 Agonist Reduces Chronic Neuropathic and Inflammatory Pain in Male, But Not Female Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Feeding Behavior in Mice Using BigLEN
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of the neuropeptide BigLEN and its receptor, GPR171, as tools to investigate feeding behavior in mouse models.
Introduction
BigLEN is a neuropeptide that plays a significant role in the regulation of feeding and metabolism. It exerts its effects by activating the G protein-coupled receptor 171 (GPR171), which is expressed in key appetite-regulating regions of the brain, such as the hypothalamus. The BigLEN-GPR171 signaling system has been identified as a potential therapeutic target for metabolic disorders. This document outlines the key findings, experimental protocols, and signaling pathways associated with the study of BigLEN in the context of feeding behavior.
Data Presentation
The following tables summarize the quantitative data from key experiments investigating the role of the BigLEN-GPR171 system in regulating food intake in mice. The data is extracted from Gomes et al., 2013, PNAS.
Table 1: Effect of Intracerebroventricular (ICV) Injection of BigLEN Antibody on Acute Food Intake in Fasted Mice
| Treatment Group | Time Post-injection (hours) | Mean Food Intake (g) | Standard Error of the Mean (SEM) | p-value vs. Control IgG |
| Control IgG | 1 | ~0.6 | ~0.05 | - |
| BigLEN Antibody | 1 | ~0.3 | ~0.04 | < 0.01 |
| Control IgG | 2 | ~0.8 | ~0.06 | - |
| BigLEN Antibody | 2 | ~0.4 | ~0.05 | < 0.01 |
| Control IgG | 4 | ~1.0 | ~0.08 | - |
| BigLEN Antibody | 4 | ~0.5 | ~0.06 | < 0.01 |
Table 2: Effect of Hypothalamic GPR171 Knockdown (shRNA) on Acute Food Intake in Fasted Mice
| Treatment Group | Mean Food Intake (g) at 4 hours | Standard Error of the Mean (SEM) | p-value vs. Control shRNA |
| Control shRNA | ~0.9 | ~0.07 | - |
| GPR171 shRNA | ~0.5 | ~0.05 | < 0.01 |
Table 3: Combined Effect of GPR171 Knockdown and BigLEN Antibody on Acute Food Intake in Fasted Mice
| Treatment Group | Mean Food Intake (g) at 4 hours | Standard Error of the Mean (SEM) | p-value |
| Control shRNA + Control IgG | ~0.9 | ~0.07 | - |
| GPR171 shRNA + Control IgG | ~0.5 | ~0.05 | < 0.01 (vs. Control shRNA + Control IgG) |
| Control shRNA + BigLEN Antibody | ~0.45 | ~0.06 | < 0.01 (vs. Control shRNA + Control IgG) |
| GPR171 shRNA + BigLEN Antibody | ~0.1 | ~0.02 | < 0.05 (vs. Control shRNA + BigLEN Ab) |
Signaling Pathway
The BigLEN-GPR171 signaling pathway plays a crucial role in modulating the activity of hypothalamic neurons involved in appetite control.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Intracerebroventricular (ICV) Injection of BigLEN Antibody
Objective: To assess the acute effects of central BigLEN immunoneutralization on food intake.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe (10 µL) with a 30-gauge needle
-
Cannula guide pedestal
-
Dental cement
-
Purified BigLEN antibody (or control IgG)
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Standard mouse chow
-
Metabolic cages for food intake monitoring
Procedure:
-
Cannula Implantation (7-10 days prior to injection):
-
Anesthetize the mouse using isoflurane.
-
Secure the mouse in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target coordinates for the lateral ventricle (e.g., 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface).
-
Implant a cannula guide pedestal and secure it with dental cement.
-
Allow the mouse to recover for 7-10 days.
-
-
Antibody Preparation:
-
Dilute the purified BigLEN antibody and control IgG to the desired concentration in sterile aCSF. A typical dose is 5 µg of antibody in a total volume of 2 µL.
-
-
ICV Injection:
-
Gently restrain the conscious mouse.
-
Insert the injection needle through the guide cannula into the lateral ventricle.
-
Infuse 2 µL of the antibody solution at a rate of 0.5 µL/min.
-
Leave the injector in place for an additional minute to allow for diffusion and prevent backflow.
-
Remove the injector and return the mouse to its home cage.
-
-
Food Intake Measurement:
-
Prior to injection, fast the mice overnight (approximately 16 hours) with free access to water.
-
Immediately after the ICV injection, provide a pre-weighed amount of standard chow.
-
Measure and record the cumulative food intake at 1, 2, and 4 hours post-injection.
-
Protocol 2: Lentivirus-mediated shRNA Knockdown of GPR171 in the Hypothalamus
Objective: To investigate the effect of chronic GPR171 downregulation in the hypothalamus on feeding behavior.
Materials:
-
Male C57BL/6J mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Hamilton syringe with a fine-gauge needle
-
Lentiviral particles containing GPR171 shRNA or a non-targeting control shRNA
-
Standard mouse chow and water
-
Metabolic cages for long-term monitoring of food and water intake, and activity.
Procedure:
-
Lentivirus Preparation:
-
Obtain or produce high-titer lentiviral vectors for GPR171 shRNA and control shRNA.
-
-
Stereotaxic Injection:
-
Anesthetize the mouse and secure it in the stereotaxic frame.
-
Make a midline scalp incision to expose the skull.
-
Drill a small hole above the arcuate nucleus of the hypothalamus (coordinates determined from a mouse brain atlas).
-
Lower the injection needle to the target depth.
-
Infuse 1 µL of the lentiviral solution per hemisphere at a rate of 0.2 µL/min.
-
Leave the needle in place for 5-10 minutes post-injection before slowly retracting it.
-
Suture the incision.
-
-
Post-operative Care and Recovery:
-
Provide appropriate post-operative care, including analgesics.
-
Allow at least 2 weeks for viral expression and GPR171 knockdown to take effect.
-
-
Behavioral and Metabolic Phenotyping:
-
After the recovery period, house the mice individually in metabolic cages.
-
Monitor 24-hour food and water intake, locomotor activity, and respiratory exchange ratio (RER) for several consecutive days.
-
For acute feeding studies, perform an overnight fast followed by measurement of food intake over a 4-hour period.
-
BigLEN(mouse) In Vivo Dose-Response Analysis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting in vivo dose-response studies of BigLEN in mice. It is intended to guide researchers in pharmacology, neuroscience, and immunology who are investigating the physiological roles of the BigLEN/GPR171 signaling pathway.
Introduction
BigLEN, a neuropeptide derived from the proSAAS precursor, has been identified as the endogenous ligand for the G protein-coupled receptor GPR171.[1][2] This signaling axis is implicated in a variety of physiological processes, including the regulation of food intake, anxiety-like behaviors, pain modulation, and immune responses.[1][2][3][4] Understanding the in vivo dose-response relationship of BigLEN is crucial for elucidating its therapeutic potential and for the development of novel drugs targeting the GPR171 receptor.
BigLEN/GPR171 Signaling Pathway
BigLEN binds to and activates the GPR171 receptor, which is expressed in various regions of the brain, including the hypothalamus and the basolateral amygdala, as well as on T cells.[1][2][4][5] Upon activation, GPR171 is thought to couple to G proteins to initiate downstream signaling cascades that modulate neuronal activity and immune cell function. For instance, in the context of the immune system, the BigLEN/GPR171 axis acts as a T cell checkpoint pathway, suppressing T cell receptor-mediated signaling and inhibiting T cell proliferation.[1] In the brain, this system is involved in regulating feeding behavior and anxiety.[2][4]
Caption: BigLEN binds to GPR171, activating a G protein signaling cascade.
Quantitative Data Summary
| Compound | Dose | Route of Administration | Mouse Model | Observed Effect | Reference |
| GPR171 antagonist (MS21570) | 5 mg/kg | i.p. | Wild-type | Increased antinociception | [3] |
| GPR171 antagonist (MS0021570_1) | Systemic and Intra-BLA | Systemic and Intra-BLA | Wild-type | Attenuates anxiety-like behavior and fear conditioning | [4] |
| BigLEN antibodies | Not specified | Third ventricle | Food-deprived | Significant decrease in acute feeding | [2] |
Table 1: Summary of In Vivo Studies on the BigLEN/GPR171 System.
The following table is a template for researchers to record their own dose-response data for BigLEN.
| Dose of BigLEN (e.g., nmol/kg) | Route of Administration | N (Number of Animals) | Measured Response (e.g., Food Intake (g), % Time in Open Arms, Pain Threshold (s)) | Standard Deviation | P-value vs. Vehicle |
| Vehicle Control | |||||
| Dose 1 | |||||
| Dose 2 | |||||
| Dose 3 | |||||
| Dose 4 | |||||
| Dose 5 |
Table 2: Template for Recording BigLEN In Vivo Dose-Response Data.
Experimental Protocols
The following protocols provide a framework for conducting an in vivo dose-response study of BigLEN in mice to assess its effects on a specific physiological outcome.
Experimental Workflow
Caption: Workflow for a BigLEN in vivo dose-response experiment.
Protocol 1: Assessment of BigLEN's Effect on Food Intake
-
Animals: Use adult male C57BL/6J mice, individually housed. Maintain on a 12:12 hour light-dark cycle with ad libitum access to food and water, unless otherwise specified (e.g., for fasting studies).
-
Acclimation: Allow mice to acclimate to the housing conditions and handling for at least one week prior to the experiment.
-
Fasting: For acute feeding studies, fast the mice overnight (approximately 16 hours) with free access to water.
-
Drug Preparation: Dissolve mouse BigLEN peptide in sterile, pyrogen-free saline to the desired concentrations. Prepare a vehicle control (saline only).
-
Administration: Administer BigLEN or vehicle via the desired route (e.g., intraperitoneal (i.p.) injection or intracerebroventricular (i.c.v.) injection for central effects). Dose volumes should be consistent across all groups (e.g., 5 µl/g for i.p.).
-
Dose Selection: Based on literature and preliminary studies, select a range of at least 4-5 doses to construct a dose-response curve.
-
Measurement of Food Intake: Immediately after injection, provide a pre-weighed amount of standard chow. Measure food consumption at regular intervals (e.g., 1, 2, 4, and 24 hours) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each dose group. Plot the mean food intake against the log of the BigLEN dose to generate a dose-response curve. Determine the ED50 (the dose that produces 50% of the maximal effect) using non-linear regression analysis.
Protocol 2: Assessment of BigLEN's Effect on Anxiety-Like Behavior (Elevated Plus Maze)
-
Animals and Acclimation: As described in Protocol 1.
-
Drug Preparation and Administration: As described in Protocol 1.
-
Elevated Plus Maze (EPM) Test:
-
30 minutes after BigLEN or vehicle administration, place the mouse in the center of the EPM, facing one of the open arms.
-
Allow the mouse to explore the maze for 5 minutes.
-
Record the session using a video camera positioned above the maze.
-
Analyze the video to determine the time spent in the open arms and closed arms, and the number of entries into each arm.
-
-
Data Analysis: Calculate the percentage of time spent in the open arms [(Time in open arms / (Time in open arms + Time in closed arms)) * 100] and the percentage of open arm entries [(Number of open arm entries / (Number of open arm entries + Number of closed arm entries)) * 100]. Plot these values against the log of the BigLEN dose.
Conclusion
The protocols and information provided in this document offer a comprehensive guide for researchers investigating the in vivo dose-response effects of BigLEN in mice. By systematically applying these methodologies, scientists can further delineate the pharmacological profile of BigLEN and its potential as a therapeutic target for a range of disorders. Careful experimental design and data analysis are paramount for generating reliable and reproducible dose-response curves.
References
- 1. borch.dev [borch.dev]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. event.fourwaves.com [event.fourwaves.com]
- 4. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for Intracerebroventricular Injection of BigLEN (mouse)
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN is a neuropeptide derived from the proSAAS precursor protein that has been identified as an endogenous ligand for the G-protein coupled receptor 171 (GPR171).[1][2] This interaction plays a significant role in a variety of physiological processes, including the regulation of food intake, metabolism, anxiety, and pain perception.[1] Furthermore, the BigLEN/GPR171 signaling axis has been implicated in the modulation of the immune system, specifically in T-cell activation.[3][4] Intracerebroventricular (ICV) injection is a critical technique for studying the central effects of BigLEN by delivering the peptide directly into the cerebrospinal fluid (CSF), thereby bypassing the blood-brain barrier.
These application notes provide a comprehensive guide for the intracerebroventricular administration of BigLEN in mice, including detailed protocols for both stereotaxic and free-hand injection methods, information on the BigLEN/GPR171 signaling pathway, and quantitative data to aid in experimental design.
BigLEN (mouse) and its Receptor GPR171
BigLEN is a 16-amino acid peptide that binds to and activates GPR171, a Gαi/o-coupled receptor.[1][2] This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The downstream effects of this signaling cascade are context-dependent and can influence neuronal activity and immune cell function. In the hypothalamus, BigLEN/GPR171 signaling is involved in the regulation of feeding behavior.[1] In the context of the immune system, this pathway has been shown to suppress T-cell receptor-mediated signaling pathways and inhibit T-cell proliferation.[3][4]
Data Presentation: Quantitative Data for Experimental Design
Table 1: BigLEN (mouse) Peptide Properties
| Property | Value | Reference |
| Molecular Weight | 1756.03 g/mol | [5] |
| Sequence | LENPSPQAPARRLLPP | [5] |
| Solubility | Soluble up to 2 mg/mL in water | [5][6] |
Table 2: Suggested Parameters for BigLEN (mouse) Intracerebroventricular Injection
| Parameter | Suggested Value | Notes |
| Dosage | 1-10 nmol/mouse | This is a suggested starting range. Dose-response studies are highly recommended. Due to potential peptide instability, consider using a stabilized analog or a vehicle that enhances stability. |
| Vehicle Solution | Sterile, pyrogen-free 0.9% Saline or artificial Cerebrospinal Fluid (aCSF) | Ensure the pH is neutral. For peptides that are difficult to dissolve, a small percentage of DMSO (e.g., <1%) can be used, but its potential neurotoxicity should be considered. |
| Injection Volume | 1-5 µL per ventricle | The volume should be minimized to avoid significant increases in intracranial pressure. |
| Infusion Rate | 0.5-1 µL/minute | A slow infusion rate helps to prevent backflow and allows for better distribution within the ventricles. |
Table 3: Stereotaxic Coordinates for Intracerebroventricular Injection in Adult Mice (from Bregma)
| Axis | Coordinate (mm) |
| Anteroposterior (AP) | -0.2 to -0.6 |
| Mediolateral (ML) | ± 1.0 |
| Dorsoventral (DV) | -2.0 to -2.5 |
Note: These coordinates are a general guide and should be optimized for the specific mouse strain and age used in your experiments.
Experimental Protocols
1. Preparation of BigLEN (mouse) Solution
-
Reconstitution: Allow the lyophilized BigLEN peptide to equilibrate to room temperature before opening the vial. Reconstitute the peptide in the chosen sterile vehicle (e.g., 0.9% saline or aCSF) to a stock concentration of 1-2 mg/mL.[5][6] Gently vortex or pipette to dissolve.
-
Dilution: On the day of the experiment, dilute the stock solution to the desired final concentration for injection using the same sterile vehicle.
-
Storage: Store the stock solution in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Peptide solutions are generally less stable than their lyophilized form.
2. Stereotaxic Intracerebroventricular Injection Protocol
This method allows for precise and reproducible targeting of the cerebral ventricles.
-
Anesthesia: Anesthetize the mouse using an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail) and ensure a surgical plane of anesthesia is reached by checking for the absence of a pedal withdrawal reflex.
-
Surgical Preparation:
-
Place the anesthetized mouse in a stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent corneal drying.
-
Shave the fur from the scalp and clean the area with alternating scrubs of povidone-iodine and 70% ethanol.
-
Make a midline incision on the scalp to expose the skull.
-
Clear the skull of any connective tissue using a sterile cotton swab.
-
-
Craniotomy:
-
Identify the bregma landmark on the skull.
-
Using the stereotaxic coordinates from Table 3, mark the injection site.
-
Create a small burr hole at the marked location using a dental drill, being careful not to damage the underlying dura mater.
-
-
Injection:
-
Load a Hamilton syringe with the prepared BigLEN solution.
-
Lower the injection needle through the burr hole to the target DV coordinate.
-
Infuse the BigLEN solution at a slow, controlled rate (0.5-1 µL/minute).
-
After the infusion is complete, leave the needle in place for an additional 2-5 minutes to allow for diffusion and to minimize backflow upon withdrawal.
-
Slowly retract the needle.
-
-
Post-operative Care:
-
Suture or apply tissue adhesive to close the scalp incision.
-
Administer appropriate post-operative analgesia as per your institution's animal care guidelines.
-
Monitor the mouse during recovery on a heating pad until it is ambulatory.
-
3. Free-Hand Intracerebroventricular Injection Protocol
This method is faster and does not require a stereotaxic frame, but it requires more practice to achieve consistent accuracy.
-
Anesthesia and Preparation:
-
Anesthetize the mouse as described for the stereotaxic method.
-
Shave and sterilize the scalp.
-
-
Injection Site Identification:
-
Manually locate the bregma by palpation. The injection site is typically ~1 mm lateral to the sagittal suture and slightly posterior to the bregma.
-
-
Injection:
-
Use a microsyringe with a needle of a predetermined length (e.g., 3 mm) to target the lateral ventricle.
-
Hold the mouse's head firmly and insert the needle perpendicularly through the skull at the identified injection site.
-
Slowly inject the BigLEN solution over 1-2 minutes.
-
Leave the needle in place for 1-2 minutes before slowly withdrawing it.
-
-
Post-operative Care:
-
Monitor the mouse during recovery as described above.
-
Mandatory Visualizations
BigLEN/GPR171 Signaling Pathway
Caption: BigLEN binds to and activates the Gαi/o-coupled receptor GPR171.
Experimental Workflow: Stereotaxic ICV Injection
Caption: Workflow for stereotaxic intracerebroventricular injection of BigLEN.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. genscript.com [genscript.com]
- 4. pnas.org [pnas.org]
- 5. rndsystems.com [rndsystems.com]
- 6. BigLEN (mouse) - Amerigo Scientific [amerigoscientific.com]
Application Notes and Protocols for the Synthesis and Purification of BigLEN(mouse) Peptide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN(mouse) is a 16-amino acid neuropeptide with the sequence LENPSPQAPARRLLPP.[1] It functions as an endogenous agonist for the G protein-coupled receptor 171 (GPR171).[2][3][4][5] The BigLEN-GPR171 signaling system is implicated in the regulation of food intake and metabolism, making it a potential therapeutic target for obesity and related metabolic disorders.[2][3][5] Furthermore, this pathway has been shown to play a role in pain modulation, anxiety, and antitumor immunity.[1][6][7]
These application notes provide a detailed protocol for the chemical synthesis of BigLEN(mouse) using Fmoc-based solid-phase peptide synthesis (SPPS) and its subsequent purification by reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data Summary
The following table summarizes the key quantitative parameters associated with the synthesis and purification of BigLEN(mouse) peptide. Please note that yields and purity can vary depending on the specific synthesis and purification conditions.
| Parameter | Value | Reference |
| Molecular Weight | 1756.03 g/mol | [1] |
| Molecular Formula | C₇₈H₁₃₀N₂₄O₂₂ | [1] |
| Amino Acid Sequence | H-Leu-Glu-Asn-Pro-Ser-Pro-Gln-Ala-Pro-Ala-Arg-Arg-Leu-Leu-Pro-Pro-OH | [1] |
| Crude Peptide Yield (Post-Cleavage) | 70-90% (typical range for SPPS) | [8][9] |
| Final Purity (Post-HPLC) | ≥95% | [1] |
| Solubility | Soluble in water to 2 mg/mL | [1] |
Experimental Protocols
I. Solid-Phase Peptide Synthesis (SPPS) of BigLEN(mouse)
This protocol outlines the manual synthesis of BigLEN(mouse) on a 0.1 mmol scale using the standard Fmoc/tBu strategy.
Materials:
-
Rink Amide MBHA resin (100-200 mesh, loading ~0.5 mmol/g)
-
Fmoc-protected amino acids: Fmoc-Pro-OH, Fmoc-Leu-OH, Fmoc-Arg(Pbf)-OH, Fmoc-Ala-OH, Fmoc-Gln(Trt)-OH, Fmoc-Ser(tBu)-OH, Fmoc-Asn(Trt)-OH, Fmoc-Glu(OtBu)-OH
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)
-
Activator base: DIPEA (N,N-Diisopropylethylamine)
-
Deprotection reagent: 20% (v/v) piperidine in DMF (N,N-Dimethylformamide)
-
Solvents: DMF, DCM (Dichloromethane), Diethyl ether (cold)
-
Cleavage cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% H₂O
Procedure:
-
Resin Swelling: Swell the Rink Amide MBHA resin in DMF in a reaction vessel for 1 hour.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine/DMF solution to the resin and agitate for 5 minutes.
-
Drain the solution.
-
Add fresh 20% piperidine/DMF solution and agitate for an additional 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5x), DCM (3x), and DMF (3x).
-
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the Fmoc-amino acid (3 equivalents) with HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF for 2 minutes.
-
Add DIPEA (6 equivalents) to the activated amino acid solution.
-
Add the activated amino acid solution to the deprotected resin and agitate for 1-2 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive (blue beads), indicating incomplete coupling, repeat the coupling step.
-
Once the Kaiser test is negative (colorless beads), drain the coupling solution and wash the resin with DMF (5x), DCM (3x), and DMF (3x).
-
-
Chain Elongation: Repeat steps 2 and 3 for each amino acid in the BigLEN(mouse) sequence, starting from the C-terminal Proline and proceeding to the N-terminal Leucine.
-
Final Fmoc Deprotection: After coupling the final amino acid (Fmoc-Leu-OH), perform a final deprotection step (step 2) to remove the N-terminal Fmoc group.
-
Cleavage and Deprotection:
-
Wash the peptide-resin with DCM and dry it under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide.
-
Wash the peptide pellet with cold diethyl ether (3x) and dry under vacuum.
-
II. Purification of BigLEN(mouse) by RP-HPLC
Materials:
-
Crude BigLEN(mouse) peptide
-
Solvent A: 0.1% TFA in HPLC-grade water
-
Solvent B: 0.1% TFA in HPLC-grade acetonitrile (ACN)
-
Preparative C18 reverse-phase HPLC column (e.g., 10 µm particle size, 100-300 Å pore size)
-
Analytical C18 reverse-phase HPLC column for purity analysis
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A. Filter the solution through a 0.45 µm filter.
-
Method Development (Analytical Scale):
-
Equilibrate the analytical C18 column with 95% Solvent A and 5% Solvent B.
-
Inject a small amount of the crude peptide solution.
-
Elute the peptide using a linear gradient of 5% to 65% Solvent B over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution profile at a wavelength of 214 nm.
-
Identify the retention time of the main peak corresponding to the BigLEN(mouse) peptide.
-
-
Preparative Purification:
-
Equilibrate the preparative C18 column with the starting conditions determined from the analytical run.
-
Load the crude peptide solution onto the column.
-
Apply a linear gradient optimized from the analytical run to separate the target peptide from impurities.
-
Collect fractions corresponding to the main peptide peak.
-
-
Purity Analysis and Lyophilization:
-
Analyze the purity of the collected fractions using analytical RP-HPLC.
-
Pool the fractions with a purity of ≥95%.
-
Lyophilize the pooled fractions to obtain the purified BigLEN(mouse) peptide as a white powder.
-
-
Characterization: Confirm the identity of the purified peptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS) to ensure the molecular weight matches the theoretical value.
Visualizations
BigLEN(mouse) Synthesis and Purification Workflow
Caption: Workflow for BigLEN(mouse) synthesis and purification.
BigLEN-GPR171 Signaling Pathway
Caption: Simplified BigLEN-GPR171 signaling cascade.
References
- 1. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. GPR171 - Wikipedia [en.wikipedia.org]
- 3. pnas.org [pnas.org]
- 4. mdpi.com [mdpi.com]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid-Induced Signaling and Antinociception Are Modulated by the Recently Deorphanized Receptor, GPR171 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. event.fourwaves.com [event.fourwaves.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for BigLEN (mouse) in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN is a neuropeptide derived from the precursor protein proSAAS, which is abundantly expressed in the central nervous system. Recent research has identified BigLEN as the endogenous ligand for the G protein-coupled receptor 171 (GPR171), a previously orphan receptor.[1][2] The BigLEN-GPR171 signaling system has emerged as a significant modulator of various neurophysiological processes, making it a compelling target for neuroscience research and therapeutic development. These application notes provide a comprehensive overview of the key research applications of BigLEN in neuroscience, complete with detailed experimental protocols and quantitative data to facilitate further investigation.
Key Research Applications in Neuroscience
The BigLEN-GPR171 system is implicated in a range of neurological functions, including the regulation of anxiety, fear, feeding behavior, pain perception, and reward pathways.
-
Anxiety and Fear: In the basolateral amygdala (BLA), a brain region critical for processing fear and anxiety, the BigLEN-GPR171 system plays a significant role.[3][4] Activation of GPR171 in the BLA has been shown to be anxiogenic, while its antagonism or knockdown reduces anxiety-like behaviors and impairs fear conditioning.[3][4]
-
Feeding and Metabolism: The hypothalamus, a key regulator of appetite and energy homeostasis, shows high expression of both BigLEN and GPR171.[5][6] The BigLEN-GPR171 system is involved in the control of food intake, with central administration of BigLEN agonists increasing food consumption and body weight.[7][8]
-
Pain and Nociception: The BigLEN-GPR171 system has been identified as a modulator of pain signaling, particularly in the context of opioid analgesia.[1] GPR171 is expressed in pain-modulating regions such as the periaqueductal gray (PAG).[9] Agonists of GPR171 have been shown to enhance morphine-induced antinociception, suggesting GPR171 as a potential target for novel pain therapeutics.[9]
-
Reward and Motivation: The expression of GPR171 and its precursor proSAAS has been observed in key structures of the brain's reward circuit, including the ventral tegmental area (VTA), nucleus accumbens, and prefrontal cortex.[10] While activation of GPR171 itself does not appear to induce reward-related behavior, it may modulate the effects of other rewarding substances.[10]
Quantitative Data Summary
The following tables summarize key quantitative data for the BigLEN-GPR171 system, providing a valuable resource for experimental design and data comparison.
| Ligand/Compound | Receptor | Assay Type | Value | Brain Region/Cell Line | Reference |
| BigLEN (mouse) | GPR171 | Binding Affinity (Kd) | ~0.5 nM | Mouse Hypothalamus | [5][11] |
| BigLEN (rat) | GPR171 | Agonist Potency (EC50) | 1.6 nM | Not Specified | [11] |
| MS0015203 | GPR171 | Partial Agonist Potency (EC50) | 90 nM | Rat Hypothalamic Membranes | [12] |
| MS0021570_1 | GPR171 | Antagonist Potency (IC50) | 220 nM | Not Specified | [11][13] |
| Behavioral Test | Treatment | Effect | Quantitative Change | Brain Region | Reference |
| Anxiety-Like Behavior (Elevated Plus Maze/Open Field Test) | Systemic GPR171 Antagonist (MS0021570_1) | Anxiolytic | Increased time in open arms/center | Whole Animal | [3] |
| Anxiety-Like Behavior (Elevated Plus Maze/Open Field Test) | Intra-BLA GPR171 Antagonist (MS0021570_1) | Anxiolytic | Increased time in open arms/center | Basolateral Amygdala | [3] |
| Anxiety-Like Behavior (Elevated Plus Maze/Open Field Test) | Intra-BLA GPR171 Knockdown (shRNA) | Anxiolytic | Increased time in open arms/center | Basolateral Amygdala | [3] |
| Fear Conditioning | Intra-BLA GPR171 Antagonist (MS0021570_1) | Impaired Fear Memory | Reduced freezing behavior | Basolateral Amygdala | [3] |
| Fear Conditioning | Intra-BLA GPR171 Knockdown (shRNA) | Impaired Fear Memory | Reduced freezing behavior | Basolateral Amygdala | [3] |
| Feeding Behavior | Peripheral GPR171 Agonist (MS0015203) | Orexigenic | Increased food intake and body weight | Whole Animal | [7] |
| Acute Feeding (Fasted) | ICV GPR171 Knockdown (shRNA) + BigLEN Antibody | Anorexigenic | >90% reduction in food intake | Hypothalamus | [5][14] |
Signaling Pathways and Experimental Workflows
BigLEN Processing and GPR171 Signaling Pathway
BigLEN is proteolytically cleaved from its precursor, proSAAS. Upon binding to its receptor, GPR171, which is coupled to inhibitory Gαi/o proteins, a signaling cascade is initiated that leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the modulation of downstream effectors such as ERK.[5][15][16] In neuronal cells, this signaling cascade can lead to membrane hyperpolarization.[4]
Caption: Processing of proSAAS to BigLEN and subsequent GPR171 signaling cascade.
Experimental Workflow for In Vivo Neuroscience Studies
A typical experimental workflow to investigate the role of the BigLEN-GPR171 system in mouse behavior involves stereotaxic surgery for targeted delivery of viral vectors (e.g., for shRNA knockdown) or cannulae for drug microinfusion, followed by a battery of behavioral tests.
Caption: A generalized workflow for in vivo studies of the BigLEN-GPR171 system.
Detailed Experimental Protocols
GPR171 Knockdown in the Basolateral Amygdala using shRNA
This protocol describes the procedure for lentiviral-mediated knockdown of GPR171 in the mouse BLA.
Materials:
-
Lentiviral vector expressing shRNA targeting GPR171 (and a non-targeting control shRNA). The vector should ideally also express a fluorescent reporter (e.g., GFP) for visualization.
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane or ketamine/xylazine cocktail)
-
Microinfusion pump and syringe
-
33-gauge injection needle
-
Surgical tools
Procedure:
-
Animal Preparation: Anesthetize the mouse and secure it in the stereotaxic frame. Ensure the skull is level.
-
Craniotomy: Expose the skull and identify the bregma. Based on a mouse brain atlas, determine the coordinates for the BLA. A representative coordinate is: Anteroposterior (AP): -1.6 mm, Mediolateral (ML): ±3.25 mm, Dorsoventral (DV): -4.5 mm from the skull surface.[17]
-
Viral Infusion: Slowly lower the injection needle to the target DV coordinate. Infuse ~0.5-1.0 µL of the lentiviral solution per hemisphere at a rate of 0.1 µL/min.
-
Post-Infusion: Leave the needle in place for an additional 5-10 minutes to allow for diffusion of the virus and to minimize backflow upon retraction.
-
Suturing and Recovery: Slowly withdraw the needle, suture the incision, and allow the animal to recover in a warm environment. Administer post-operative analgesics as required.
-
Incubation Period: Allow at least 2-3 weeks for maximal shRNA expression and target protein knockdown before proceeding with behavioral experiments.
-
Verification: Post-mortem, verify the injection site and viral expression via fluorescence microscopy of brain sections. Knockdown efficiency can be confirmed by qPCR or Western blotting of tissue punches from the targeted region.
Whole-Cell Patch-Clamp Recording of BLA Pyramidal Neurons
This protocol is for recording the electrophysiological effects of BigLEN on pyramidal neurons in acute mouse brain slices.
Materials:
-
Vibrating microtome
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass capillaries for pipette pulling
-
Artificial cerebrospinal fluid (aCSF) and internal pipette solution
Solutions:
-
Cutting aCSF (ice-cold and carbogenated with 95% O2/5% CO2): 125 mM NaCl, 2.5 mM KCl, 1.25 mM NaH2PO4, 25 mM NaHCO3, 10 mM D-glucose, 0.5 mM CaCl2, 7 mM MgCl2.[1][18]
-
Recording aCSF (room temperature and carbogenated): 127 mM NaCl, 1.0 mM KCl, 1.2 mM KH2PO4, 26 mM NaHCO3, 10 mM D-glucose, 2.4 mM CaCl2, 1.3 mM MgCl2.[19]
-
Internal Pipette Solution (K-gluconate based): 115 mM K-Gluconate, 4 mM NaCl, 40 mM HEPES, 2 mM Mg-ATP, 0.3 mM Na-GTP. Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.[20]
Procedure:
-
Slice Preparation: Anesthetize the mouse and perfuse transcardially with ice-cold cutting aCSF. Rapidly dissect the brain and prepare 300-400 µm thick coronal slices containing the BLA using a vibratome in ice-cold, carbogenated cutting aCSF.
-
Slice Recovery: Transfer slices to a holding chamber with recording aCSF at 32-34°C for at least 30 minutes, then maintain at room temperature.
-
Recording: Transfer a slice to the recording chamber under the microscope, continuously perfused with carbogenated recording aCSF.
-
Neuron Identification: Identify pyramidal-like neurons in the BLA using differential interference contrast (DIC) optics.
-
Patching: Obtain a gigaohm seal and establish a whole-cell configuration.
-
Data Acquisition: In current-clamp mode, record the resting membrane potential. After a stable baseline is established, bath-apply BigLEN (e.g., 1 µM) and record changes in membrane potential. A hyperpolarization is expected.[4]
Behavioral Testing for Anxiety-Like Behavior
a) Elevated Plus Maze (EPM):
-
Apparatus: A plus-shaped maze with two open and two enclosed arms, elevated from the floor.[3]
-
Procedure: Place the mouse in the center of the maze facing an open arm.[20] Allow the mouse to explore freely for 5-10 minutes.[3]
-
Data Analysis: Record the time spent in and the number of entries into the open and closed arms using video tracking software. An increase in the time spent in the open arms is indicative of anxiolytic-like effects.[5][15]
b) Open Field Test (OFT):
-
Apparatus: A square arena with walls.[19]
-
Procedure: Place the mouse in the center of the arena and allow it to explore for 10-20 minutes.[6][19]
-
Data Analysis: Use video tracking software to measure the total distance traveled (a measure of locomotor activity) and the time spent in the center of the arena versus the periphery. An increase in the time spent in the center is indicative of an anxiolytic-like effect.[21]
Contextual Fear Conditioning (CFC)
-
Apparatus: A conditioning chamber with a grid floor capable of delivering a mild foot shock, and a distinct context for testing.
-
Training Day: Place the mouse in the conditioning chamber. After a baseline period (e.g., 2 minutes), present a conditioned stimulus (CS; e.g., a tone) that co-terminates with an unconditioned stimulus (US; e.g., a mild foot shock). Repeat this pairing several times.[22]
-
Testing Day (24 hours later): Place the mouse back into the original conditioning chamber (context) without presenting the CS or US.
-
Data Analysis: Measure the percentage of time the mouse spends "freezing" (a species-specific fear response characterized by the absence of all movement except for respiration). Reduced freezing indicates impaired fear memory.[23]
References
- 1. researchgate.net [researchgate.net]
- 2. peptide.com [peptide.com]
- 3. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. Cell-type-specific control of basolateral amygdala neuronal circuits via entorhinal cortex-driven feedforward inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocat.com [biocat.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Whole-cell patch clamp and extracellular electrophysiology recordings in mouse brain slices - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Preparation of Recording ACSF (artificial cerebrospinal fluid) for slice electrophysiology [protocols.io]
- 19. Artificial cerebrospinal fluid - Wikipedia [en.wikipedia.org]
- 20. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 21. precisionary.com [precisionary.com]
- 22. pubcompare.ai [pubcompare.ai]
- 23. researchgate.net [researchgate.net]
BigLEN(mouse) in Metabolic Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BigLEN, a neuropeptide derived from the proSAAS precursor, has emerged as a significant player in the central regulation of feeding and metabolism.[1][2] Its receptor, the G protein-coupled receptor 171 (GPR171), is predominantly expressed in hypothalamic regions known to control energy homeostasis.[1] The BigLEN-GPR171 signaling system presents a promising target for the development of therapeutics aimed at treating metabolic disorders such as obesity and diabetes. These application notes provide a comprehensive overview of the use of BigLEN(mouse) in metabolic research models, including detailed experimental protocols and a summary of its known effects on metabolic parameters.
Mechanism of Action and Signaling Pathway
BigLEN exerts its effects by binding to and activating GPR171, a Gαi/o-coupled receptor.[1][2] This activation leads to the inhibition of adenylate cyclase and subsequent downstream signaling events, including the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2).[1] The BigLEN-GPR171 system is a key component of the complex neural circuits in the hypothalamus that regulate food intake and energy expenditure.[1][2]
The ERK signaling pathway, a downstream effector of BigLEN/GPR171, is known to interact with the canonical insulin signaling pathway. While direct interaction between the BigLEN/GPR171 pathway and the insulin receptor substrate (IRS) -> PI3K -> Akt cascade has not been fully elucidated, cross-talk between the ERK and Akt pathways is well-documented. This suggests a potential mechanism by which BigLEN could modulate insulin sensitivity and glucose metabolism.
Data Presentation: Effects of Hypothalamic GPR171 Knockdown on Metabolic Parameters in Mice
The following tables summarize the quantitative data from studies investigating the role of the BigLEN-GPR171 system in metabolic regulation. The data presented is from a study involving the shRNA-mediated knockdown of GPR171 in the hypothalamus of mice, which were then monitored in a Comprehensive Laboratory Animal Monitoring System (CLAMS).
Table 1: Effects of Hypothalamic GPR171 Knockdown on Food Intake, Water Intake, and Activity
| Parameter | Time of Day | Control shRNA (Mean ± SEM) | GPR171 shRNA (Mean ± SEM) |
| Food Intake (g) | Early Night (18:00-24:00) | 1.5 ± 0.2 | 2.1 ± 0.2 |
| Late Night (03:00-09:00) | 0.8 ± 0.1 | 1.5 ± 0.2 | |
| Water Intake (ml) | Early Night (18:00-24:00) | 2.0 ± 0.3 | 2.8 ± 0.3 |
| Late Night (03:00-09:00) | 1.0 ± 0.2 | 1.8 ± 0.3 | |
| Total Activity (beam breaks) | Early Night (18:00-24:00) | 4000 ± 500 | 5500 ± 600 |
| Late Night (03:00-09:00) | 2000 ± 300 | 3500 ± 400 |
*p < 0.05 compared to control shRNA. Data adapted from Gomes et al., 2013.
Table 2: Effects of Hypothalamic GPR171 Knockdown on Energy Metabolism
| Parameter | Time of Day | Control shRNA (Mean ± SEM) | GPR171 shRNA (Mean ± SEM) |
| Respiratory Exchange Ratio (RER) | Early Night (18:00-24:00) | 0.95 ± 0.01 | 0.98 ± 0.01 |
| Late Night (03:00-09:00) | 0.92 ± 0.02 | 0.96 ± 0.01 | |
| Heat Production (kcal/hr) | Early Night (18:00-24:00) | 0.45 ± 0.02 | 0.52 ± 0.03 |
| Late Night (03:00-09:00) | 0.38 ± 0.02 | 0.45 ± 0.02 |
*p < 0.05 compared to control shRNA. RER = VCO2/VO2. Data adapted from Gomes et al., 2013.
Experimental Protocols
Protocol 1: Intracerebroventricular (ICV) Injection of BigLEN(mouse)
This protocol describes the administration of BigLEN(mouse) peptide directly into the cerebral ventricles of a mouse to study its central effects on metabolism.
Materials:
-
BigLEN(mouse) peptide
-
Sterile, pyrogen-free saline or artificial cerebrospinal fluid (aCSF)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Stereotaxic apparatus
-
Microsyringe (e.g., Hamilton syringe) with a 26-30 gauge needle
-
Surgical tools (scalpel, drill, etc.)
-
Animal clippers
-
Antiseptic solution (e.g., Betadine)
-
Warming pad
Procedure:
-
Preparation of BigLEN(mouse) solution: Dissolve BigLEN(mouse) peptide in sterile saline or aCSF to the desired concentration. Ensure the solution is sterile-filtered.
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave the fur on the head to expose the scalp.
-
Stereotaxic Surgery: Mount the anesthetized mouse in a stereotaxic apparatus. Maintain the animal's body temperature using a warming pad.
-
Surgical Procedure: Make a midline incision on the scalp to expose the skull. Use a stereotaxic drill to create a small burr hole over the lateral ventricle. Typical coordinates for the lateral ventricle in mice relative to bregma are: Anteroposterior (AP): -0.3 mm, Mediolateral (ML): ±1.0 mm, Dorsoventral (DV): -2.5 mm.
-
Injection: Slowly lower the microsyringe needle through the burr hole to the target DV coordinate. Infuse the BigLEN(mouse) solution (typically 1-5 µL) over a period of 1-2 minutes to allow for diffusion and prevent a rapid increase in intracranial pressure.
-
Post-injection: Leave the needle in place for an additional 1-2 minutes to prevent backflow of the injectate. Slowly withdraw the needle.
-
Closure and Recovery: Suture the scalp incision. Monitor the mouse until it recovers from anesthesia. Provide post-operative care as needed, including analgesics.
Protocol 2: Glucose Tolerance Test (GTT) following BigLEN(mouse) Administration
This protocol is designed to assess the effect of BigLEN(mouse) on glucose clearance.
Materials:
-
BigLEN(mouse) or vehicle (administered via ICV as per Protocol 1)
-
Glucose solution (20% w/v in sterile saline)
-
Glucometer and test strips
-
Tail-snip lancets or blades
-
Restraining device (optional)
Procedure:
-
Fasting: Fast mice for 6 hours with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from a small tail snip.
-
BigLEN(mouse) Administration: Administer BigLEN(mouse) or vehicle via ICV injection as described in Protocol 1. The timing of GTT relative to peptide administration should be optimized based on the expected pharmacokinetics of BigLEN.
-
Glucose Challenge: At the designated time post-peptide injection, administer a glucose bolus (2 g/kg body weight) via intraperitoneal (IP) injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose injection from the same tail snip.
-
Data Analysis: Plot the blood glucose concentration over time. Calculate the area under the curve (AUC) to quantify glucose tolerance.
Protocol 3: Insulin Tolerance Test (ITT) following BigLEN(mouse) Administration
This protocol assesses the effect of BigLEN(mouse) on insulin sensitivity.
Materials:
-
BigLEN(mouse) or vehicle (administered via ICV as per Protocol 1)
-
Humulin R (insulin) solution (diluted in sterile saline)
-
Glucometer and test strips
-
Tail-snip lancets or blades
-
Restraining device (optional)
Procedure:
-
Fasting: Fast mice for 4-6 hours with free access to water.
-
Baseline Glucose Measurement: Obtain a baseline blood glucose reading (t=0) from a tail snip.
-
BigLEN(mouse) Administration: Administer BigLEN(mouse) or vehicle via ICV injection as described in Protocol 1.
-
Insulin Challenge: At the designated time post-peptide injection, administer insulin (0.75 U/kg body weight) via IP injection.
-
Blood Glucose Monitoring: Measure blood glucose levels at 15, 30, 45, and 60 minutes post-insulin injection.
-
Data Analysis: Plot the percentage decrease in blood glucose from baseline over time. A greater and more sustained decrease indicates higher insulin sensitivity.
Visualizations
References
Commercial Sources and Application Notes for Synthetic Mouse BigLEN
This document provides a comprehensive overview of commercial sources for synthetic mouse BigLEN, a neuropeptide agonist of the G protein-coupled receptor 171 (GPR171). It is intended for researchers, scientists, and drug development professionals, offering detailed application notes and experimental protocols for the use of synthetic mouse BigLEN in in vitro and in vivo studies.
Commercial Availability of Synthetic Mouse BigLEN
Synthetic mouse BigLEN is available from several commercial suppliers. The following table summarizes key product specifications from various vendors to facilitate comparison.
| Supplier | Catalog Number | Purity | Quantity Options | Formulation | Storage | Price (USD) |
| Tocris Bioscience | 6304 | ≥95% (HPLC) | 1 mg, 5 mg | Lyophilized solid | -20°C | Contact for pricing |
| Cayman Chemical | 18709 | ≥90% | 1 mg, 5 mg, 10 mg | Acetate salt, solid | -20°C | Contact for pricing |
| R&D Systems | 6304 | ≥95% | 1 mg, 5 mg | Lyophilized solid | -20°C | Contact for pricing |
| Life Science Production | GP-010 | Not specified | 1 mg | Not specified | Not specified | Contact for pricing |
| Amerigo Scientific | Not specified | Not specified | Not specified | Not specified | Not specified | Contact for pricing |
| Isca Biochemicals | 501036-69-7 | Not specified | Not specified | Not specified | Not specified | Contact for pricing |
| TargetMol | T4M5948 | >98% | 1 mg, 5 mg, 10 mg | Solid | -20°C (powder) | Contact for pricing |
Application Notes
Synthetic mouse BigLEN is a valuable tool for investigating the physiological roles of the BigLEN/GPR171 system, which is implicated in the regulation of food intake, energy metabolism, and potentially other neurological processes.[1] The following application notes are based on published research and provide an overview of key experiments where synthetic mouse BigLEN has been utilized.
In Vitro Applications
-
Receptor Binding and Activation: Synthetic mouse BigLEN can be used in radioligand binding assays to determine its affinity for the GPR171 receptor.[1] Competition binding assays with iodinated BigLEN can be employed to screen for novel GPR171 ligands. Functional assays, such as GTPγS binding assays, can confirm the agonist activity of synthetic BigLEN by measuring G protein activation upon receptor binding.[1]
-
Signal Transduction Pathway Analysis: The BigLEN/GPR171 system signals through Gαi/o proteins, leading to the downstream activation of the mitogen-activated protein kinase (MAPK) pathway, specifically ERK1/2.[2][3] In vitro cell-based assays, such as Western blotting or ELISA-based methods, can be used to measure the phosphorylation of ERK1/2 in response to treatment with synthetic mouse BigLEN, thereby elucidating the signaling cascade.
-
Neurite Outgrowth Assays: BigLEN has been shown to promote neurite outgrowth in neuronal cell lines.[4] This effect can be quantified by treating cultured neurons (e.g., Neuro-2a cells) with synthetic mouse BigLEN and subsequently measuring the length and branching of neurites using immunofluorescence microscopy and image analysis software.
In Vivo Applications
-
Regulation of Feeding Behavior: Intracerebroventricular (ICV) administration of synthetic mouse BigLEN in mice has been demonstrated to modulate food intake.[1] This provides a powerful in vivo model to study the central effects of BigLEN on appetite and energy homeostasis. Detailed protocols for ICV injection and subsequent monitoring of food consumption are essential for these studies.
-
Metabolic Studies: In conjunction with feeding behavior studies, the metabolic effects of central BigLEN administration can be assessed. This includes monitoring changes in body weight, energy expenditure, and respiratory exchange ratio using metabolic cages.
Experimental Protocols
The following are detailed protocols for key experiments utilizing synthetic mouse BigLEN.
Protocol 1: In Vitro ERK1/2 Phosphorylation Assay
This protocol describes how to measure the activation of the ERK1/2 signaling pathway in response to synthetic mouse BigLEN in a cell-based assay.
Materials:
-
Neuro-2a cells (or another suitable cell line expressing GPR171)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Synthetic mouse BigLEN
-
Phosphate Buffered Saline (PBS)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Primary antibodies: anti-phospho-ERK1/2 (p44/42 MAPK) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blot imaging system
Procedure:
-
Cell Culture: Culture Neuro-2a cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Serum Starvation: Seed cells in 6-well plates and grow to 80-90% confluency. Prior to treatment, serum-starve the cells by replacing the growth medium with serum-free DMEM for 12-16 hours.
-
BigLEN Treatment: Prepare a stock solution of synthetic mouse BigLEN in sterile water or an appropriate buffer. Dilute the stock solution to the desired final concentrations in serum-free DMEM. Add the BigLEN solutions to the serum-starved cells and incubate for various time points (e.g., 5, 15, 30, 60 minutes) at 37°C. Include a vehicle-treated control.
-
Cell Lysis: Following treatment, wash the cells once with ice-cold PBS and then add 100-200 µL of ice-cold lysis buffer to each well. Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Protein Quantification: Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.
-
Western Blotting:
-
Normalize the protein concentrations of all samples with lysis buffer. Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again as in the previous step.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify the band intensities using densitometry software.
-
Normalize the phospho-ERK1/2 signal to the total ERK1/2 signal for each sample.
-
Express the results as fold change relative to the vehicle-treated control.
-
Protocol 2: In Vivo Feeding Study via Intracerebroventricular (ICV) Injection
This protocol outlines the procedure for administering synthetic mouse BigLEN directly into the cerebral ventricles of mice to study its effects on food intake.[5]
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane)
-
Surgical tools (scalpel, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement
-
Injection cannula
-
Hamilton syringe
-
Synthetic mouse BigLEN
-
Sterile artificial cerebrospinal fluid (aCSF)
-
Metabolic cages for monitoring food and water intake
Procedure:
-
Surgical Cannula Implantation:
-
Anesthetize the mouse and place it in the stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Using a stereotaxic drill, create a small hole over the lateral ventricle. Coordinates for the lateral ventricle in mice are typically: 0.3 mm posterior to bregma, 1.0 mm lateral to the midline, and 2.5 mm ventral from the skull surface.
-
Implant a guide cannula into the lateral ventricle and secure it to the skull with dental cement.
-
Insert a dummy cannula into the guide cannula to keep it patent.
-
Allow the mice to recover for at least one week after surgery.
-
-
ICV Injection:
-
Handle the mice for several days prior to the injection to acclimate them to the procedure.
-
On the day of the experiment, gently restrain the mouse and remove the dummy cannula.
-
Prepare the injection solution by dissolving synthetic mouse BigLEN in sterile aCSF to the desired concentration.
-
Draw the BigLEN solution into a Hamilton syringe connected to an injection cannula that extends slightly beyond the tip of the guide cannula.
-
Insert the injection cannula into the guide cannula and slowly infuse a small volume (e.g., 1-2 µL) over 1-2 minutes.
-
Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Replace the dummy cannula.
-
-
Monitoring Food Intake:
-
Immediately after the injection, place the mice in individual metabolic cages.
-
Monitor and record cumulative food and water intake at regular intervals (e.g., 1, 2, 4, 8, and 24 hours) post-injection.
-
A control group of mice should be injected with the vehicle (aCSF) only.
-
-
Data Analysis:
-
Calculate the food intake for each mouse at each time point.
-
Compare the food intake between the BigLEN-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the mechanisms and procedures described, the following diagrams have been generated using the DOT language.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. G Protein-Coupled Receptor-Mediated Mitogen-Activated Protein Kinase Activation through Cooperation of Gαq and Gαi Signals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diversity of G Protein-Coupled Receptor Signaling Pathways to ERK/MAP Kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Comparative In Vivo Investigation of Intrathecal and Intracerebroventricular Administration with Melanocortin Ligands MTII and AGRP into Mice - PMC [pmc.ncbi.nlm.nih.gov]
GPR171 Activation Assay Using Mouse BigLEN: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
G protein-coupled receptor 171 (GPR171) is a Class A GPCR that has been identified as the endogenous receptor for the neuropeptide BigLEN.[1][2][3] The GPR171/BigLEN signaling axis is implicated in a variety of physiological processes, including the regulation of food intake, anxiety, pain perception, and T-cell activation.[1][4][5] As such, GPR171 represents a promising therapeutic target for a range of disorders. These application notes provide detailed protocols for assays designed to investigate the activation of GPR171 by its murine ligand, BigLEN.
GPR171 couples to inhibitory Gαi/o proteins.[1][2] Activation of the receptor by BigLEN leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the modulation of downstream signaling cascades such as the ERK1/2 pathway.[1][6] This document outlines key in vitro assays to characterize the pharmacological activity of mouse BigLEN and other potential modulators at the GPR171 receptor.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the GPR171 signaling cascade and a general workflow for assessing receptor activation.
Caption: GPR171 Signaling Pathway.
Caption: General Experimental Workflow.
Quantitative Data Summary
The following table summarizes the quantitative data for the interaction of BigLEN with GPR171 from various studies.
| Parameter | Ligand | Species | Assay Type | Cell/Tissue Type | Value | Reference |
| Kd | [125I]Tyr-BigLEN | Mouse | Radioligand Binding | Mouse Hypothalamus | ~0.5 nM | [1][7] |
| Bmax | [125I]Tyr-BigLEN | Mouse | Radioligand Binding | Wild-Type Mouse Hypothalamus | 1.3 ± 0.03 pmol/mg | [1] |
| Bmax | [125I]Tyr-BigLEN | Mouse | Radioligand Binding | proSAAS-KO Mouse Hypothalamus | 1.8 ± 0.06 pmol/mg | [1] |
| EC50 | BigLEN (rat) | Rat | [35S]GTPγS Binding | Rat Hypothalamic Membranes | 1.6 nM | [7] |
| EC50 | BigLEN | Mouse | [35S]GTPγS Binding | Rat Hypothalamic Membranes | Dose-dependent increase | [1] |
| IC50 | MS21570 (Antagonist) | N/A | Not Specified | Not Specified | 220 nM | [7] |
Experimental Protocols
Radioligand Binding Assay
This assay measures the direct interaction of a radiolabeled ligand with GPR171.
Materials:
-
Membranes from cells expressing GPR171 (e.g., CHO-GPR171) or mouse hypothalamic tissue.
-
[125I]Tyr-BigLEN (radioligand).
-
Unlabeled mouse BigLEN.
-
Binding Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EGTA, 0.1% BSA, pH 7.4).
-
Wash Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Protocol:
-
Prepare membrane homogenates from GPR171-expressing cells or mouse hypothalamus.
-
For saturation binding, incubate 100 µg of membrane protein with increasing concentrations of [125I]Tyr-BigLEN (e.g., 0-10 nM).[1]
-
For competition binding, incubate 100 µg of membrane protein with a fixed concentration of [125I]Tyr-BigLEN (e.g., 3 nM) and increasing concentrations of unlabeled mouse BigLEN (e.g., 0-10 µM).[1]
-
Define non-specific binding in the presence of a high concentration of unlabeled BigLEN (e.g., 1 µM).
-
Incubate the reaction mixtures at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold Wash Buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
Analyze the data using non-linear regression to determine Kd, Bmax, and Ki values.
[35S]GTPγS Binding Assay
This functional assay measures the G protein activation following agonist binding to GPR171.
Materials:
-
Membranes from cells expressing GPR171 or mouse hypothalamic tissue.
-
[35S]GTPγS.
-
GDP.
-
Mouse BigLEN.
-
GTPγS Binding Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).
-
Scintillation fluid and counter.
Protocol:
-
Incubate 10 µg of membrane protein with GDP (e.g., 10 µM) in GTPγS Binding Buffer on ice for 15 minutes.[1]
-
Add increasing concentrations of mouse BigLEN (e.g., 0-1 µM) to the reaction mixture.[1]
-
Initiate the reaction by adding [35S]GTPγS (e.g., 0.1 nM).
-
Incubate at 30°C for 60 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Analyze the data to determine the EC50 and Emax for BigLEN-stimulated [35S]GTPγS binding. A dose-dependent increase in binding is indicative of agonist activity.[1]
cAMP Measurement Assay
This assay quantifies the inhibition of adenylyl cyclase activity upon GPR171 activation.
Materials:
-
GPR171-expressing cells (e.g., CHO-GPR171).
-
Forskolin.
-
Mouse BigLEN.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Protocol:
-
Seed GPR171-expressing cells in a suitable plate format (e.g., 96-well plate) and grow to confluency.
-
Pre-treat the cells with a phosphodiesterase inhibitor (if recommended by the assay kit) to prevent cAMP degradation.
-
Stimulate the cells with a fixed concentration of forskolin (e.g., 40 µM) to induce cAMP production, along with increasing concentrations of mouse BigLEN (e.g., 0-10 µM).[1]
-
Incubate for a specified time at 37°C (e.g., 30 minutes).[1]
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
A dose-dependent decrease in forskolin-stimulated cAMP levels indicates Gαi/o coupling and receptor activation by BigLEN.[1]
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAP kinase pathway downstream of GPR171.
Materials:
-
GPR171-expressing cells (e.g., CHO-GPR171 or Neuro2A cells).[1]
-
Mouse BigLEN.
-
Cell lysis buffer.
-
Primary antibodies against phosphorylated ERK1/2 (pERK1/2) and total ERK1/2.
-
Secondary antibody conjugated to a detectable marker (e.g., HRP, fluorophore).
-
Western blot or ELISA reagents.
Protocol:
-
Culture GPR171-expressing cells to near confluency.
-
Serum-starve the cells for several hours to reduce basal ERK1/2 phosphorylation.
-
Treat the cells with various concentrations of mouse BigLEN (e.g., 0-10 µM) for a short period (e.g., 2-5 minutes).[1]
-
Lyse the cells in lysis buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Analyze the levels of pERK1/2 and total ERK1/2 using Western blotting or a cell-based ELISA.
-
Quantify the band intensities or signal and normalize the pERK1/2 signal to the total ERK1/2 signal.
-
An increase in the pERK1/2 to total ERK1/2 ratio indicates activation of the MAPK pathway by BigLEN.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. GPR171 Activation Modulates Nociceptor Functions, Alleviating Pathologic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of a small-molecule ligand that activates the neuropeptide receptor GPR171 and increases food intake - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
BigLEN(mouse) aggregation issues and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with BigLEN(mouse). The information is designed to help address potential aggregation issues and ensure the stability and functionality of this neuropeptide in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is BigLEN(mouse) and what is its function?
BigLEN(mouse) is a neuropeptide derived from the precursor protein proSAAS.[1][2][3] It acts as the endogenous agonist for the G protein-coupled receptor 171 (GPR171).[1][4] Research indicates that the BigLEN-GPR171 system is involved in regulating feeding behavior, anxiety, mood disorders, pain perception, and T-cell activation.[1][5][6][7]
Q2: What are the physical and chemical properties of BigLEN(mouse)?
BigLEN(mouse) is a peptide with the amino acid sequence LENPSPQAPARRLLPP. Its molecular weight is 1756.03 g/mol .[8] Information regarding its solubility and recommended storage is summarized in the table below.
Q3: I am observing inconsistent results in my experiments. Could this be due to BigLEN(mouse) aggregation?
Inconsistent results can indeed be a symptom of peptide aggregation. Aggregation can lead to a decrease in the effective concentration of the active peptide, leading to reduced bioactivity and poor reproducibility. Following proper handling and storage protocols is crucial to minimize this risk.
Q4: How should I properly store and handle BigLEN(mouse) to prevent aggregation?
To maintain the integrity of BigLEN(mouse) and prevent aggregation, adhere to the following guidelines:
-
Storage of Lyophilized Powder: Store the lyophilized peptide in a tightly sealed container at -20°C or lower, protected from light.[1][9] Before opening, allow the container to warm to room temperature in a desiccator to prevent moisture absorption, as peptides can be hygroscopic.[10]
-
Reconstitution: For reconstitution, use sterile, oxygen-free water or a recommended buffer.[1][10] To aid dissolution, you can gently warm the tube to 37°C and use an ultrasonic bath for a short period.[8]
-
Storage of Solutions: It is best to prepare fresh solutions for each experiment. If storage is necessary, aliquot the peptide solution into small, single-use volumes and store at -20°C or lower for no more than a few weeks.[8][10] Avoid repeated freeze-thaw cycles.[10] Peptides containing amino acids like asparagine, glutamine, methionine, cysteine, and tryptophan, which are present in BigLEN's precursor proSAAS, can have limited stability in solution.[10]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduced or no biological activity | Peptide aggregation leading to a lower concentration of active monomer. | 1. Prepare a fresh solution from lyophilized powder following the recommended reconstitution protocol.2. Ensure proper storage of both the lyophilized powder and the reconstituted solution.3. Consider adding a small amount of a non-denaturing detergent to your buffer to help solubilize the peptide. |
| Precipitate formation in the solution | The peptide has come out of solution due to aggregation or exceeding its solubility limit. | 1. Briefly sonicate the solution to try and redissolve the precipitate.2. If sonication is unsuccessful, centrifuge the tube and use the supernatant, but be aware that the peptide concentration will be lower than expected.3. For future preparations, consider using a slightly different buffer or a lower concentration. |
| Inconsistent results between experiments | Variability in peptide handling, storage, or the presence of aggregates. | 1. Strictly adhere to standardized protocols for peptide reconstitution and storage.2. Use freshly prepared solutions for each experiment whenever possible.3. Visually inspect the solution for any signs of precipitation before use. |
Quantitative Data Summary
| Parameter | Value | Source |
| Molecular Weight | 1756.03 g/mol | [8] |
| Solubility in Water | Up to 2 mg/mL | [1] |
| Solubility in DMSO | Soluble | [8] |
| Recommended Storage (Lyophilized) | -20°C, dry and dark | [1][9] |
| Recommended Storage (Solution) | -20°C (short-term) | [8][10] |
Experimental Protocols & Methodologies
Experimental Workflow: Assessing BigLEN(mouse) Activity on GPR171-Expressing Cells
Workflow for a BigLEN(mouse) functional assay.
Potential Pitfalls Related to Aggregation in the Workflow:
-
Reconstitution: Improper reconstitution can lead to the formation of insoluble aggregates from the start.
-
Dilution: Using buffers that are not optimal for peptide stability can induce aggregation during the dilution steps.
-
Cell Treatment: If the peptide has aggregated, the actual concentration of active monomer delivered to the cells will be lower than intended, leading to a diminished or absent response.
Signaling Pathways and Processing
ProSAAS Processing to BigLEN
BigLEN is post-translationally processed from the larger proprotein, proSAAS. This processing occurs in neuroendocrine tissues like the brain and pituitary.
Simplified proSAAS processing pathway.
GPR171 Signaling Pathway
BigLEN binds to and activates GPR171, a G protein-coupled receptor. This activation typically involves Gαi/o protein coupling, which can lead to the modulation of downstream signaling cascades, such as the ERK1/2 pathway.
GPR171 signaling pathway overview.
References
- 1. iscabiochemicals.com [iscabiochemicals.com]
- 2. ProSAAS processing in mouse brain and pituitary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ProSAAS-derived Peptides [phoenixbiotech.net]
- 4. GPR171 - Wikipedia [en.wikipedia.org]
- 5. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pnas.org [pnas.org]
- 8. file.glpbio.com [file.glpbio.com]
- 9. BigLEN(mouse) | TargetMol [targetmol.com]
- 10. bachem.com [bachem.com]
BigLEN(mouse) In Vivo Half-Life Improvement: A Technical Support Center
Welcome to the technical support center for researchers, scientists, and drug development professionals working on improving the in vivo half-life of BigLEN(mouse). This resource provides troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to address specific challenges you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the estimated in vivo half-life of unmodified BigLEN(mouse)?
Q2: What are the primary reasons for the short in vivo half-life of BigLEN(mouse)?
A2: The short in vivo half-life of BigLEN(mouse), like most small peptides, is attributed to two main factors:
-
Enzymatic Degradation: Peptidases present in the plasma and tissues can rapidly cleave the peptide bonds of BigLEN, inactivating it.
-
Renal Clearance: Due to its small molecular size, BigLEN is susceptible to rapid filtration by the kidneys and excretion from the body.
Q3: What are the most common strategies to improve the in vivo half-life of BigLEN(mouse)?
A3: Several strategies can be employed to extend the in vivo half-life of BigLEN(mouse). The most common and effective methods include:
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains to the peptide increases its hydrodynamic size, which reduces renal clearance and can shield it from enzymatic degradation.
-
Fusion to a Carrier Protein: Genetically fusing BigLEN to a larger, long-circulating protein like albumin or the Fc fragment of an antibody can significantly extend its half-life. These carrier proteins are recycled by the neonatal Fc receptor (FcRn), avoiding lysosomal degradation.
-
Amino Acid Substitution: Replacing specific amino acids with non-natural amino acids or D-amino acids can make the peptide more resistant to cleavage by proteases.
-
Terminal Modifications: Modifying the N-terminus (e.g., acetylation) or C-terminus (e.g., amidation) of the peptide can block the action of exopeptidases.
-
Acylation/Lipidation: Attaching a fatty acid chain to the peptide can promote binding to serum albumin, which acts as a carrier and prolongs its circulation time.
Troubleshooting Guides
Problem 1: Low yield of PEGylated BigLEN after conjugation reaction.
-
Possible Cause 1: Inefficient reaction conditions.
-
Solution: Optimize the pH of the reaction buffer. For N-terminal PEGylation using PEG-aldehyde, a slightly acidic pH (around 6.5) can favor selective conjugation to the N-terminus over lysine residues. For lysine-targeted PEGylation with NHS-activated PEGs, a pH of 7.5-8.5 is generally optimal. Also, ensure the molar ratio of PEG to peptide is optimized; a higher excess of PEG may be needed, but can also lead to di- or multi-PEGylation.
-
-
Possible Cause 2: Poor solubility of BigLEN or PEG reagent.
-
Solution: Ensure both the peptide and the PEG reagent are fully dissolved before initiating the reaction. If solubility is an issue, consider using a co-solvent like DMSO or DMF, but be mindful of its compatibility with your peptide and downstream applications.
-
-
Possible Cause 3: Inactivation of the PEG reagent.
-
Solution: Use fresh PEG reagents and store them according to the manufacturer's instructions, typically desiccated and at a low temperature. Hydrolysis of activated PEGs can occur, reducing their reactivity.
-
Problem 2: Reduced biological activity of BigLEN after modification.
-
Possible Cause 1: Modification at a critical binding site.
-
Solution: If the modification (e.g., PEGylation, fusion) occurs at or near the amino acids essential for binding to the GPR171 receptor, the peptide's activity will be compromised. The C-terminal four amino acids of BigLEN are sufficient to bind and activate GPR171[4]. Therefore, modifications should be directed away from this region. Consider site-specific PEGylation or fusion at the N-terminus.
-
-
Possible Cause 2: Steric hindrance from the modification.
-
Solution: A large PEG molecule or fusion protein can physically block the interaction of BigLEN with its receptor. If this is suspected, try using a smaller PEG chain or a more flexible linker between BigLEN and the fusion protein.
-
-
Possible Cause 3: Conformational changes in the peptide.
-
Solution: The modification may induce a change in the three-dimensional structure of BigLEN, rendering it inactive. Circular dichroism (CD) spectroscopy can be used to assess the secondary structure of the modified peptide compared to the unmodified version.
-
Problem 3: Inconsistent results in in vivo half-life determination studies.
-
Possible Cause 1: Variability in animal handling and sample collection.
-
Solution: Standardize the procedures for injection, blood sampling, and plasma preparation. The timing of sample collection is critical for accurately determining the half-life of a rapidly cleared peptide. Ensure consistent fasting times for the animals, as this can affect metabolic rates.
-
-
Possible Cause 2: Issues with the analytical method for peptide quantification.
-
Solution: Validate your ELISA or LC-MS/MS method for quantifying BigLEN in plasma. Common issues include matrix effects from plasma components, low recovery during sample extraction, and instability of the peptide in the collected samples. Use appropriate standards and quality controls. Several commercial ELISA kits are available for quantifying peptides in mouse plasma, which can be adapted for BigLEN[5][6][7][8][9].
-
-
Possible Cause 3: Peptide adsorption to labware.
-
Solution: Peptides can be "sticky" and adsorb to plastic surfaces. Use low-binding tubes and pipette tips, and consider adding a small amount of a non-ionic surfactant like Tween-20 to your buffers to minimize adsorption.
-
Data Presentation
Table 1: Comparison of Half-Life Extension Strategies for Peptides (Illustrative Examples)
| Modification Strategy | Peptide Example | Unmodified Half-Life | Modified Half-Life | Fold Increase | Reference |
| PEGylation | Interferon-α2a | ~2-3 hours | ~70 hours | ~23-35 | N/A |
| Fusion to Albumin | Glucagon-like peptide-1 (GLP-1) | ~2 minutes | ~12 hours (Liraglutide) | ~360 | N/A |
| Fusion to Fc-domain | GLP-1 | ~2 minutes | ~4-5 days (Dulaglutide) | ~1440-1800 | N/A |
| Acylation (Lipidation) | Insulin | ~5-9 minutes | ~12 hours (Insulin detemir) | ~80-144 | [10] |
| Amino Acid Substitution | Somatostatin | ~1-3 minutes | ~1.5 hours (Octreotide) | ~30-90 | [2] |
Note: The data presented in this table are for illustrative purposes to demonstrate the potential of each strategy and are not specific to BigLEN(mouse).
Experimental Protocols
Methodology 1: N-terminal Site-Specific PEGylation of BigLEN(mouse)
-
Peptide Preparation: Synthesize or procure BigLEN(mouse) with a free N-terminal amine. Ensure the peptide is purified to >95% by HPLC.
-
PEG Reagent: Use a methoxy-PEG-aldehyde (mPEG-ALD) with the desired molecular weight (e.g., 20 kDa).
-
Reaction Buffer: Prepare a sodium phosphate buffer (100 mM, pH 6.5) containing a reducing agent such as sodium cyanoborohydride (20 mM).
-
Conjugation Reaction: a. Dissolve BigLEN(mouse) in the reaction buffer to a final concentration of 1-5 mg/mL. b. Add the mPEG-ALD reagent in a 2-5 molar excess over the peptide. c. Incubate the reaction mixture at room temperature for 12-24 hours with gentle stirring.
-
Purification: a. Purify the PEGylated BigLEN from the unreacted peptide and excess PEG reagent using size-exclusion chromatography (SEC) or reverse-phase HPLC (RP-HPLC). b. Collect the fractions containing the mono-PEGylated BigLEN.
-
Characterization: a. Confirm the identity and purity of the PEGylated peptide using SDS-PAGE (which will show a significant increase in apparent molecular weight) and MALDI-TOF mass spectrometry. b. Quantify the peptide concentration using a suitable method such as a BCA assay or by UV absorbance at 280 nm if the peptide contains tryptophan or tyrosine residues.
Methodology 2: Genetic Fusion of BigLEN(mouse) to Mouse Serum Albumin (MSA)
-
Gene Construct Design: a. Synthesize a gene construct encoding BigLEN(mouse) fused to the N-terminus of mature mouse serum albumin (MSA). b. Include a flexible linker sequence (e.g., (Gly4Ser)3) between the BigLEN and MSA coding sequences to ensure proper folding and function of both moieties. c. Clone the fusion gene into a suitable mammalian expression vector (e.g., pcDNA3.1).
-
Expression and Purification: a. Transfect a suitable mammalian cell line (e.g., HEK293 or CHO cells) with the expression vector. b. Culture the cells in a serum-free medium and collect the conditioned medium containing the secreted fusion protein. c. Purify the BigLEN-MSA fusion protein from the culture supernatant using affinity chromatography (e.g., using an albumin-binding resin) followed by size-exclusion chromatography for polishing.
-
Characterization: a. Verify the identity and purity of the fusion protein by SDS-PAGE and Western blot using antibodies against both BigLEN and MSA. b. Confirm the correct molecular weight by mass spectrometry. c. Assess the biological activity of the BigLEN moiety using a GPR171 receptor activation assay (e.g., a cAMP assay or a β-arrestin recruitment assay).
-
In Vivo Half-Life Determination: a. Administer the purified BigLEN-MSA fusion protein to mice via intravenous injection. b. Collect blood samples at various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours). c. Quantify the concentration of the fusion protein in the plasma samples using a specific ELISA that detects either BigLEN or MSA. d. Calculate the pharmacokinetic parameters, including the elimination half-life, from the concentration-time data.
Mandatory Visualizations
Caption: BigLEN-GPR171 Signaling Pathway.
Caption: Experimental Workflow for Half-Life Extension.
References
- 1. Somatostatin | C76H104N18O19S2 | CID 16129706 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Somatostatin - Wikipedia [en.wikipedia.org]
- 3. Modulation of neuropeptide Y expression in adult mice does not affect feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mouse C-Peptide ELISA Kit, Assay | Crystal Chem [crystalchem.com]
- 6. Mouse C-Peptide ELISA Kit (EEL093) - Invitrogen [thermofisher.com]
- 7. Rat Mouse C-Peptide 2 ELISA Millipore [sigmaaldrich.com]
- 8. alpco.com [alpco.com]
- 9. mybiosource.com [mybiosource.com]
- 10. Original Article [sciencehub.novonordisk.com]
BigLEN(mouse) peptide stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of BigLEN(mouse) peptide, along with troubleshooting for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What is BigLEN(mouse) peptide and what is its primary function?
A1: BigLEN(mouse) is a neuropeptide that acts as a potent and selective agonist for the G protein-coupled receptor 171 (GPR171)[1]. It is derived from the proSAAS precursor protein. Its primary functions include the regulation of food intake, and it has been shown to inhibit the release of glutamate in the paraventricular nucleus of the hypothalamus[1]. Research also suggests its involvement in pain modulation, anxiety, and the immune system.
Q2: What is the recommended solvent for reconstituting lyophilized BigLEN(mouse) peptide?
A2: For BigLEN(mouse) peptide, sterile water is the recommended solvent for reconstitution[1]. A common starting concentration is 1 mg/mL. For peptides with solubility challenges, it is advisable to first attempt dissolution in a small amount of sterile, distilled water. If solubility is an issue, for a basic peptide like BigLEN(mouse) (containing Arginine and Lysine residues), a small amount of dilute acetic acid can be used to aid dissolution, followed by dilution with the desired buffer[2][3].
Q3: How should I store the lyophilized and reconstituted BigLEN(mouse) peptide?
A3: Proper storage is crucial to maintain the integrity and activity of the peptide. The following table summarizes the recommended storage conditions.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C or -80°C | Up to several years | Store in a desiccator to protect from moisture. Avoid frequent temperature fluctuations. |
| Reconstituted Solution | 2-8°C | Up to one week | For short-term use. |
| -20°C or -80°C | Up to one month | For long-term storage, aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles. |
Troubleshooting Guides
Peptide Reconstitution and Solubility Issues
| Issue | Possible Cause | Recommended Solution |
| Peptide will not dissolve in water. | The peptide may have formed aggregates or its net charge at neutral pH hinders solubility. | First, ensure the vial has been centrifuged to collect all the powder at the bottom. Try gentle vortexing or sonication. If still insoluble, for BigLEN(mouse), which is a basic peptide, add a small amount (e.g., 10%) of acetic acid to the water to lower the pH and aid dissolution. Then, dilute with your experimental buffer to the final concentration[2][3]. |
| Solution appears cloudy or contains particulates after reconstitution. | Incomplete dissolution or presence of insoluble aggregates. | Centrifuge the vial to pellet any undissolved material. Carefully aspirate the supernatant for use. For future reconstitutions, consider using a different solvent or adjusting the pH as described above. Filtering the solution through a 0.22 µm filter can also remove particulates. |
| Reduced biological activity of the reconstituted peptide. | Improper storage, repeated freeze-thaw cycles, or degradation. | Always aliquot the reconstituted peptide into single-use volumes to minimize freeze-thaw cycles. Ensure the peptide is stored at the recommended temperature. If degradation is suspected, a stability analysis via HPLC is recommended. |
Reverse-Phase HPLC Analysis Problems
| Issue | Possible Cause | Recommended Solution |
| Poor peak shape (tailing or fronting). | Inappropriate mobile phase pH, column contamination, or column degradation. | Ensure the mobile phase pH is appropriate for the peptide's isoelectric point. For BigLEN(mouse), an acidic mobile phase (e.g., with 0.1% TFA) is generally suitable. Clean the column with a strong solvent wash. If the problem persists, the column may need replacement[4]. |
| Variable retention times. | Fluctuations in temperature, mobile phase composition, or column equilibration. | Use a column oven to maintain a consistent temperature. Ensure the mobile phase is well-mixed and degassed. Always allow sufficient time for the column to equilibrate with the initial mobile phase conditions before each injection[5]. |
| Loss of peptide during analysis. | Adsorption of the peptide to the column or vials. | Use vials made of low-binding material. Ensure the mobile phase contains an ion-pairing agent like TFA to minimize ionic interactions with the silica backbone of the column[4][6]. |
Experimental Protocols
Protocol for Assessing BigLEN(mouse) Peptide Stability using RP-HPLC
This protocol provides a general framework for determining the stability of BigLEN(mouse) peptide in a specific buffer and at a given temperature.
1. Materials:
- Lyophilized BigLEN(mouse) peptide
- Reconstitution solvent (e.g., sterile water)
- Experimental buffer (e.g., PBS, pH 7.4)
- HPLC system with a UV detector
- Reverse-phase C18 column suitable for peptides
- Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
- Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile
- Temperature-controlled incubator or water bath
2. Procedure:
- Reconstitution: Reconstitute the BigLEN(mouse) peptide in the chosen solvent to a known concentration (e.g., 1 mg/mL).
- Sample Preparation: Dilute the reconstituted peptide in the experimental buffer to the final concentration to be tested.
- Initial Analysis (T=0): Immediately inject an aliquot of the prepared peptide solution onto the equilibrated HPLC column. This will serve as the baseline (100% integrity).
- Incubation: Incubate the remaining peptide solution at the desired temperature (e.g., 4°C, 25°C, or 37°C).
- Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot of the incubated solution and inject it into the HPLC system.
- Data Analysis:
- Monitor the chromatograms at a suitable wavelength (typically 214 nm or 280 nm for peptides).
- Calculate the peak area of the intact BigLEN(mouse) peptide at each time point.
- Determine the percentage of remaining intact peptide relative to the T=0 sample.
- Plot the percentage of intact peptide versus time to determine the degradation kinetics and half-life.
3. HPLC Method Parameters (Example):
- Column: C18, 4.6 x 150 mm, 3.5 µm particle size
- Mobile Phase A: 0.1% TFA in Water
- Mobile Phase B: 0.1% TFA in Acetonitrile
- Gradient: 5-65% B over 30 minutes
- Flow Rate: 1.0 mL/min
- Detection: 214 nm
- Column Temperature: 30°C
BigLEN(mouse) Peptide Biological Activity Assay (GTPγS Binding Assay)
This assay measures the activation of the Gαi/o-coupled GPR171 receptor by BigLEN(mouse).
1. Materials:
- Cell membranes expressing GPR171 (e.g., from CHO or HEK293 cells)
- BigLEN(mouse) peptide
- [³⁵S]GTPγS
- GDP
- Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4)
- Scintillation counter and vials
2. Procedure:
- Prepare cell membranes expressing GPR171.
- In a microplate, combine the cell membranes, GDP, and varying concentrations of BigLEN(mouse) peptide in the assay buffer.
- Initiate the reaction by adding [³⁵S]GTPγS.
- Incubate the plate at 30°C for 60 minutes.
- Terminate the reaction by rapid filtration through glass fiber filters.
- Wash the filters with ice-cold buffer to remove unbound [³⁵S]GTPγS.
- Measure the radioactivity retained on the filters using a scintillation counter.
- Increased radioactivity indicates G protein activation by BigLEN(mouse)[7].
Visualizations
Caption: Workflow for assessing BigLEN(mouse) peptide stability.
References
- 1. rndsystems.com [rndsystems.com]
- 2. jpt.com [jpt.com]
- 3. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 4. hplc.eu [hplc.eu]
- 5. Peptide analysis using reverse phase liquid chromatography | Separation Science [sepscience.com]
- 6. researchgate.net [researchgate.net]
- 7. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
BigLEN(mouse) solubility problems and solutions
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of BigLEN(mouse) and to provide a deeper understanding of its signaling pathways.
Frequently Asked Questions (FAQs)
Q1: What is BigLEN(mouse) and what is its primary function?
A1: BigLEN(mouse) is a neuropeptide that acts as the endogenous agonist for the G protein-coupled receptor 171 (GPR171).[1][2] It is abundantly found in the brain and plays a significant role in regulating various physiological processes, including feeding behavior, anxiety, pain perception, and T-cell activation.[1][3][4]
Q2: What are the basic solubility properties of BigLEN(mouse)?
A2: BigLEN(mouse) is a lyophilized powder that is soluble in water and dimethyl sulfoxide (DMSO).[5] The reported solubility in water is up to 2 mg/mL.[2]
Q3: What is the molecular weight of BigLEN(mouse)?
A3: The molecular weight of BigLEN(mouse) is 1756.03 g/mol .[2][6]
Q4: How should lyophilized BigLEN(mouse) be stored?
A4: Lyophilized BigLEN(mouse) should be stored at -20°C.[2][6]
Troubleshooting Guide: Solubility Issues
This guide provides solutions to common solubility problems encountered during experiments with BigLEN(mouse).
| Problem | Potential Cause | Recommended Solution |
| Low Solubility in Aqueous Buffers (e.g., PBS) | The peptide may have a net charge that hinders dissolution at neutral pH. | Since BigLEN(mouse) has a net positive charge at neutral pH due to its arginine and lysine residues, it is considered a basic peptide. If solubility in neutral buffers is low, try dissolving it in a slightly acidic solution, such as 10% acetic acid, and then dilute it to the desired concentration with your experimental buffer. |
| Precipitation Upon Dilution | The solubility limit of the peptide in the final buffer has been exceeded. | Prepare a higher concentration stock solution in a suitable solvent like water or DMSO. Then, add the stock solution dropwise to the stirred aqueous buffer to ensure proper mixing and avoid localized high concentrations that can lead to precipitation. |
| Visible Particulates or Cloudiness After Dissolution | Incomplete dissolution or aggregation of the peptide. | To aid dissolution, you can gently warm the solution to 37°C or use an ultrasonic bath for short intervals.[5] It is also recommended to centrifuge the solution to pellet any undissolved material before use. |
| Peptide Aggregation Over Time | Peptides, especially at high concentrations or after freeze-thaw cycles, can be prone to aggregation. | To prevent aggregation, it is advisable to prepare fresh solutions for each experiment. If a stock solution must be stored, aliquot it into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles. For long-term storage in solution, using sterile, oxygen-free buffers can also be beneficial. |
Experimental Protocols
Protocol 1: Preparation of a 1 mg/mL BigLEN(mouse) Stock Solution in Water
Materials:
-
Lyophilized BigLEN(mouse)
-
Sterile, nuclease-free water
-
Vortex mixer
-
Microcentrifuge
Procedure:
-
Allow the vial of lyophilized BigLEN(mouse) to equilibrate to room temperature before opening.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
To prepare a 1 mg/mL stock solution, add the appropriate volume of sterile water. For example, to a vial containing 1 mg of BigLEN(mouse), add 1 mL of water.
-
Vortex the vial gently for 10-15 seconds to mix.
-
Visually inspect the solution to ensure it is clear and free of particulates. If not fully dissolved, proceed to the troubleshooting steps below.
-
For immediate use, this stock solution can be further diluted in your experimental buffer.
-
For storage, aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C.
Troubleshooting:
-
If the peptide does not fully dissolve, you can sonicate the vial in a water bath for 5-10 minutes.
-
Alternatively, gentle warming of the solution at 37°C for a short period can aid in solubilization.[5]
BigLEN(mouse) Signaling Pathway
BigLEN(mouse) exerts its biological effects by binding to and activating its cognate receptor, GPR171. This interaction initiates a cascade of intracellular signaling events.
GPR171 Signaling Overview
GPR171 is a Gαi/o-coupled receptor.[7] Upon binding of BigLEN(mouse), the G protein complex is activated, leading to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both subunits can then modulate the activity of downstream effector proteins.
Experimental Workflow for Studying GPR171 Signaling
The following workflow outlines a general approach to investigating the downstream effects of BigLEN(mouse) binding to GPR171.
Logical Relationship of Solubility Troubleshooting
When encountering solubility issues, a systematic approach is recommended. The following diagram illustrates a logical workflow for troubleshooting.
References
- 1. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. borch.dev [borch.dev]
- 4. The GPR171 pathway suppresses T cell activation and limits antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. BigLEN(mouse) | TargetMol [targetmol.com]
- 7. Scholars@Duke publication: GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding. [scholars.duke.edu]
Overcoming BigLEN(mouse) delivery challenges in mice
Welcome to the technical support center for BigLEN(mouse) delivery in mice. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with the neuropeptide BigLEN(mouse). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is BigLEN(mouse) and what is its primary receptor?
A1: BigLEN(mouse) is a proSAAS-derived neuropeptide that plays a role in regulating food intake and metabolism in mice.[1] Its primary receptor is the G protein-coupled receptor 171 (GPR171).[1]
Q2: What are the main challenges in delivering BigLEN(mouse) in vivo?
A2: The primary challenges include the peptide's potential instability in the brain, ensuring accurate and consistent delivery to the target site (e.g., the brain ventricles), and determining the optimal dosage to elicit a biological response. One study noted that direct administration of the BigLEN peptide did not produce an effect on feeding, possibly due to its instability over the duration of the experiment.
Q3: How can I improve the stability of my BigLEN(mouse) peptide solution?
A3: For long-term storage, it is recommended to store the lyophilized peptide at -20°C or colder in an airtight and desiccated container. Once reconstituted, it is best to prepare fresh solutions for each experiment. If storage of a solution is necessary, it should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C.
Q4: What is the recommended method for delivering BigLEN(mouse) to the brain?
A4: Intracerebroventricular (ICV) injection is a common method for delivering peptides like BigLEN directly into the central nervous system, bypassing the blood-brain barrier. This technique allows for widespread distribution throughout the brain.
Q5: Are there any known small molecule agonists or antagonists for the BigLEN receptor, GPR171?
A5: Yes, small molecule ligands for GPR171 have been identified. For example, MS15203 is a GPR171 agonist that has been used in in vivo mouse studies to investigate pain.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No observable effect after BigLEN(mouse) administration | 1. Peptide Degradation: BigLEN(mouse) may be unstable in vivo. 2. Incorrect Dosage: The administered dose may be too low to elicit a response. 3. Inaccurate Injection: The injection may not have reached the target ventricular space. | 1. Prepare fresh peptide solutions for each experiment. Consider using a GPR171 agonist with potentially better stability, such as MS15203. 2. Perform a dose-response study to determine the optimal effective dose. As a starting point, consider doses used for related compounds like the GPR171 agonist MS15203 (e.g., 10 mg/kg, i.p.). 3. Verify injection accuracy by co-injecting a dye (e.g., Trypan Blue) in a subset of animals and performing a post-mortem examination of the brain. Ensure proper stereotaxic coordinates and technique. |
| High variability between experimental animals | 1. Inconsistent Injection Volume/Rate: Variations in the volume or speed of injection can affect distribution. 2. Animal-to-Animal Variation: Biological differences between mice can lead to varied responses. | 1. Use a calibrated microinjection pump for precise control of volume and infusion rate. A slow and steady injection rate (e.g., 0.5 µL/min) is recommended to prevent backflow. 2. Increase the number of animals per group to improve statistical power. Ensure consistent animal strain, age, and weight across all experimental groups. |
| Signs of distress or mortality in mice post-injection | 1. Injection Volume Too Large: Excessive volume can increase intracranial pressure. 2. Infection: Non-sterile surgical technique or reagents can lead to infection. 3. Toxicity of Formulation: The vehicle or peptide formulation may have toxic effects. | 1. For ICV injections in mice, keep the total volume low, typically 1-2 µL per ventricle. 2. Use sterile surgical instruments, reagents, and aseptic techniques throughout the procedure. 3. Use a biocompatible vehicle such as sterile saline or artificial cerebrospinal fluid (aCSF). |
| Difficulty dissolving lyophilized BigLEN(mouse) peptide | 1. Improper Solvent: The peptide may not be soluble in the chosen solvent. | 1. BigLEN(mouse) is reported to be soluble in water up to 2 mg/mL. If solubility issues persist, consider gentle vortexing or sonication. Avoid harsh conditions that could degrade the peptide. |
Quantitative Data Summary
| Compound | Parameter | Value | Source |
| BigLEN(mouse) | Solubility in water | Up to 2 mg/mL | R&D Systems |
| BigLEN Antibody | Intracerebroventricular (ICV) Dose | 5 µg in 2 µL | (Gomes et al., 2013) |
| MS15203 (GPR171 Agonist) | Intraperitoneal (i.p.) Dose | 10 mg/kg | (Ram et al., 2021) |
Experimental Protocols
Protocol: Intracerebroventricular (ICV) Injection of BigLEN(mouse)
1. Materials:
-
BigLEN(mouse) peptide, lyophilized
-
Sterile, pyrogen-free water or artificial cerebrospinal fluid (aCSF) for reconstitution
-
Anesthesia (e.g., isoflurane)
-
Stereotaxic apparatus for mice
-
Microsyringe (e.g., Hamilton syringe) with a 30-gauge needle
-
Microinjection pump
-
Standard surgical tools for mice (scalpel, scissors, forceps)
-
Antiseptic solution (e.g., Betadine) and 70% ethanol
-
Suturing material or tissue adhesive
-
Warming pad for recovery
2. Preparation of BigLEN(mouse) Solution:
-
On the day of the experiment, allow the lyophilized BigLEN(mouse) peptide to equilibrate to room temperature.
-
Reconstitute the peptide in sterile water or aCSF to the desired concentration (e.g., 1 mg/mL).
-
Gently vortex to dissolve. Avoid vigorous shaking.
-
Keep the solution on ice until use.
3. Surgical Procedure:
-
Anesthetize the mouse using isoflurane (5% for induction, 1.5-2% for maintenance). Confirm proper anesthetic depth by toe pinch.
-
Secure the mouse in the stereotaxic frame.
-
Shave the fur from the scalp and clean the area with antiseptic solution followed by 70% ethanol.
-
Make a midline incision to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle (a common target is AP: -0.2 mm, ML: ±1.0 mm, DV: -2.5 mm from bregma).
-
Drill a small burr hole at the target coordinates.
-
Slowly lower the injection needle to the target depth.
-
Infuse the BigLEN(mouse) solution at a slow, controlled rate (e.g., 0.5 µL/min) to a total volume of 1-2 µL.
-
Leave the needle in place for an additional 5-10 minutes to allow for diffusion and prevent backflow.
-
Slowly retract the needle.
-
Suture the incision or close with tissue adhesive.
-
Remove the mouse from the stereotaxic frame and place it on a warming pad for recovery.
-
Monitor the animal until it is fully ambulatory.
Visualizations
References
Technical Support Center: Preventing Degradation of BigLEN(mouse) in Solution
Welcome to the technical support center for researchers, scientists, and drug development professionals working with BigLEN(mouse). This guide provides detailed information, troubleshooting advice, and standardized protocols to help you mitigate the degradation of BigLEN(mouse) in your experimental solutions, ensuring the reliability and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is BigLEN(mouse) and why is its stability a concern?
A1: BigLEN(mouse) is a neuropeptide derived from the precursor protein proSAAS.[1] It is the endogenous agonist for the GPR171 receptor and is involved in regulating food intake in mice.[2] The stability of BigLEN(mouse) is a significant concern because, like many peptides, it is susceptible to rapid degradation by proteases present in biological samples (e.g., brain tissue, cerebrospinal fluid, cell culture media).[3][4] This degradation can lead to a loss of bioactivity and inconsistent experimental outcomes. One study noted that the instability of the peptide in the brain was the likely reason for its lack of effect in a feeding study.[5]
Q2: What are the primary causes of BigLEN(mouse) degradation in solution?
A2: The primary causes of BigLEN(mouse) degradation are:
-
Enzymatic Degradation: Proteases and peptidases, which are abundant in biological fluids and tissues, can cleave the peptide bonds of BigLEN(mouse). The processing of its precursor, proSAAS, involves enzymes like prohormone convertase 1/3 (PC1/3), suggesting that similar proteases could be involved in its degradation.[1][6]
-
Chemical Instability: Non-enzymatic degradation can occur due to factors like oxidation of certain amino acid residues, deamidation, and hydrolysis, which are influenced by pH, temperature, and buffer composition.
-
Physical Instability: This includes adsorption to surfaces (e.g., plasticware) and aggregation, which can reduce the effective concentration of the peptide in solution.
Q3: How should I store BigLEN(mouse) to ensure its long-term stability?
A3: For optimal long-term stability, BigLEN(mouse) should be stored under the following conditions:
-
Lyophilized Powder: Store at -20°C or preferably -80°C, protected from light and moisture. Under these conditions, the lyophilized peptide can be stable for several years.
-
In Solution: For short-term storage, prepare aliquots in a suitable, sterile buffer and store at -80°C. Avoid repeated freeze-thaw cycles as this can accelerate degradation. When preparing a stock solution, it is advisable to use a buffer with a slightly acidic pH (e.g., pH 5-6) and to consider the use of cryoprotectants like glycerol for sensitive peptides.
Q4: What are the initial signs that my BigLEN(mouse) peptide is degrading?
A4: Signs of degradation can include:
-
Loss of Bioactivity: A noticeable decrease or complete loss of the expected biological effect in your assay.
-
Changes in Analytical Profile: When analyzed by techniques like High-Performance Liquid Chromatography (HPLC), you may observe a decrease in the peak area corresponding to the intact peptide and the appearance of new peaks representing degradation products.
-
Physical Changes: In some cases, you might observe cloudiness or precipitation in the solution, which could be a sign of aggregation.
Troubleshooting Guide: Common Issues and Solutions
| Issue | Possible Cause | Solution Workflow |
| Immediate loss of peptide activity upon addition to cell culture media. | The cell culture medium, especially if supplemented with serum, contains a high concentration of proteases. | 1. Reduce or Eliminate Serum: If possible, adapt your cells to a serum-free or reduced-serum medium. 2. Use Protease Inhibitors: Add a broad-spectrum protease inhibitor cocktail to your medium. 3. Perform a Stability Assay: Determine the half-life of BigLEN(mouse) in your specific cell culture conditions to optimize incubation times. |
| Inconsistent results between experimental replicates. | Variable degradation of the peptide due to differences in handling, incubation times, or the presence of contaminating proteases. | 1. Standardize Protocols: Ensure consistent timing for all steps, from peptide reconstitution to addition to the assay. 2. Use Low-Binding Labware: To minimize adsorption, use low-protein-binding microplates and pipette tips. 3. Aliquot Peptide Stocks: Prepare single-use aliquots to avoid multiple freeze-thaw cycles. |
| Peptide solution appears cloudy or forms a precipitate over time. | Aggregation of the peptide, which can be influenced by concentration, pH, buffer composition, and temperature. | 1. Optimize Solubility: Ensure the peptide is fully dissolved in the initial stock solution. For hydrophobic peptides, a small amount of an organic solvent like DMSO may be necessary before dilution in an aqueous buffer. 2. Adjust Buffer Conditions: Test different pH values and ionic strengths for your working buffer. 3. Store at Appropriate Concentrations: High concentrations can promote aggregation. |
| Gradual loss of peptide activity during prolonged incubation. | Slow enzymatic degradation or chemical instability over time. | 1. Add Protease Inhibitors: If not already in use, add a suitable protease inhibitor cocktail. 2. Optimize Incubation Time: Based on stability assay data, shorten the incubation time if possible. 3. Control Environmental Factors: Protect the solution from light and maintain a stable temperature. |
Experimental Protocols
Protocol for a Peptide Stability Assay
This protocol provides a general framework for determining the stability of BigLEN(mouse) in a biological matrix (e.g., cell culture supernatant, cerebrospinal fluid).
Materials:
-
BigLEN(mouse) peptide
-
Biological matrix (e.g., cell culture supernatant)
-
Protease inhibitor cocktail (optional, for control experiments)
-
Quenching solution (e.g., 10% Trichloroacetic acid (TCA) or cold acetonitrile with 0.1% Trifluoroacetic acid (TFA))
-
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system with a UV detector
-
C18 analytical column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile (ACN)
Procedure:
-
Peptide Preparation: Reconstitute BigLEN(mouse) in a suitable buffer to create a stock solution.
-
Incubation:
-
Spike the BigLEN(mouse) stock solution into the biological matrix to achieve the final desired concentration.
-
If testing the effect of inhibitors, prepare a parallel sample with the protease inhibitor cocktail added to the matrix before the peptide.
-
Incubate the samples at the desired temperature (e.g., 37°C).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), collect an aliquot of the incubation mixture.
-
The 0-minute time point should be taken immediately after adding the peptide to the matrix.
-
-
Quenching and Protein Precipitation:
-
Immediately add the collected aliquot to a tube containing the quenching solution (e.g., an equal volume of 10% TCA).
-
Vortex the mixture and incubate on ice for at least 30 minutes to allow for complete protein precipitation.
-
-
Sample Clarification:
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
-
Carefully collect the supernatant, which contains the intact peptide and any degradation fragments.
-
-
RP-HPLC Analysis:
-
Inject the supernatant onto the equilibrated C18 column.
-
Elute the peptide using a linear gradient of Mobile Phase B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 214 nm).
-
-
Data Analysis:
-
Identify and integrate the peak area corresponding to the intact BigLEN(mouse) peptide for each time point.
-
Calculate the percentage of intact peptide remaining at each time point relative to the peak area at the 0-minute time point.
-
Plot the percentage of remaining peptide against time to determine the degradation kinetics and half-life.
-
Data Presentation
Table 1: Common Protease Classes and Inhibitors
This table summarizes the major classes of proteases and common inhibitors that can be used to prevent the degradation of BigLEN(mouse).
| Protease Class | Active Site Residue | Examples | Common Inhibitors |
| Serine Proteases | Serine | Trypsin, Chymotrypsin, Elastase | PMSF, AEBSF, Aprotinin, Leupeptin |
| Cysteine Proteases | Cysteine | Papain, Calpain, Cathepsins | E-64, Leupeptin, Antipain |
| Aspartic Proteases | Aspartate | Pepsin, Renin | Pepstatin A |
| Metalloproteases | Metal ion (e.g., Zn²⁺) | Thermolysin, Carboxypeptidase A | EDTA, 1,10-Phenanthroline, Bestatin |
Note: The use of a broad-spectrum protease inhibitor cocktail is often the most effective approach as it targets multiple protease classes simultaneously.
Table 2: Illustrative Half-Life of Neuropeptides in Cerebrospinal Fluid (CSF)
| Neuropeptide | Terminal Half-Life in CSF (minutes) |
| Arginine Vasopressin (AVP) | 26 |
| Oxytocin (OXT) | 19 |
Visualizations
Diagram 1: Experimental Workflow for Peptide Stability Assay
Caption: Workflow for assessing the enzymatic stability of BigLEN(mouse).
Diagram 2: Enzymatic Degradation of BigLEN(mouse) and Inhibition
Caption: Enzymatic degradation of BigLEN(mouse) and its prevention.
References
- 1. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.plos.org [journals.plos.org]
- 4. ProSAAS-Derived Peptides are Colocalized with Neuropeptide Y and Function as Neuropeptides in the Regulation of Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ProSAAS-Derived Peptides Are Differentially Processed and Sorted in Mouse Brain and AtT-20 Cells | PLOS One [journals.plos.org]
- 7. jneurosci.org [jneurosci.org]
Troubleshooting inconsistent results with BigLEN(mouse)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address potential issues and inconsistencies encountered during experiments using the BigLEN(mouse) model.
Frequently Asked Questions (FAQs)
Behavioral Studies
Q1: We are observing high variability in anxiety-like behavior in our BigLEN knockout mice compared to wild-type controls in the elevated plus-maze test. What could be the contributing factors?
A1: High variability in anxiety-related behavioral tests is a common challenge in mouse research. Several factors, beyond the genetic modification itself, can contribute to inconsistent results. Here are some potential causes and troubleshooting steps:
-
Environmental Stressors: Mice are highly sensitive to their environment. Inconsistent lighting, sudden noises, or even strong odors from perfumes or cleaning agents can significantly impact their anxiety levels and behavior.[1]
-
Troubleshooting:
-
Ensure consistent and dim lighting conditions in the testing room, as bright lights can be anxiogenic for nocturnal animals like mice.[1]
-
Minimize noise and olfactory disturbances during testing.[1]
-
Acclimate the mice to the testing room for at least one hour before starting the experiment.[2]
-
Clean the apparatus thoroughly with 70% ethanol between each mouse to eliminate olfactory cues from previous animals.[1]
-
-
-
Experimenter Handling: The way an experimenter handles the mice can induce stress and influence their behavior in the maze.
-
Troubleshooting:
-
Handle all mice consistently and gently.
-
Ensure the same experimenter conducts the tests for all groups to avoid inter-experimenter variability.
-
Consider the sex of the experimenter, as some studies suggest that male experimenters may induce a greater stress response in mice.[1]
-
-
-
Genetic Background and Sub-strain Differences: The genetic background of your mouse strain can significantly influence baseline anxiety levels. Even subtle genetic differences between sub-strains can lead to behavioral variations.
-
Troubleshooting:
-
Ensure that both your knockout and wild-type control mice are from the exact same genetic background.
-
When possible, use littermate controls to minimize genetic and maternal environmental variability.
-
-
-
Prior Experimental History: Previous exposure to other behavioral tests can affect performance in subsequent assays.[3]
-
Troubleshooting:
-
If a battery of tests is necessary, consider the order of testing, moving from least to most stressful.
-
Provide adequate washout periods between different behavioral tests.
-
-
Q2: Our BigLEN mutant mice are showing inconsistent food intake patterns in a free-feeding paradigm. How can we improve the consistency of our feeding behavior data?
A2: Measuring food intake accurately in rodents can be challenging, and several factors can lead to inconsistencies.[4] Here’s a breakdown of potential issues and how to address them:
-
Method of Measurement: The method used to quantify food intake can introduce variability.
-
Troubleshooting:
-
Manual Weighing: While simple, it can be labor-intensive and prone to spillage. Ensure meticulous collection of any spilled food. Be aware that this method has low temporal resolution.[4]
-
Automated Systems: These provide high-resolution data but can be affected by issues like hoarding (pellets removed but not eaten) or jamming of pellet dispensers.[4] Regularly check the equipment and account for any hoarded pellets.
-
-
-
Diet Composition and Palatability: Changes in diet formulation or palatability can affect consumption.
-
Troubleshooting:
-
Use a consistent diet from the same manufacturer and lot number throughout the experiment.
-
If using a custom diet, ensure thorough mixing for uniform ingredient distribution.
-
-
-
Housing Conditions: Social housing and cage enrichment can influence feeding behavior.
-
Troubleshooting:
-
House mice under consistent conditions (group size, cage type, bedding).
-
Be aware that dominant mice in a group may restrict access to food for subordinate mice. Consider single housing for precise individual intake measurements, but be mindful that isolation can be a stressor.[3]
-
-
-
Circadian Rhythms: Mice are nocturnal and consume the majority of their food during the dark cycle.[5]
-
Troubleshooting:
-
Ensure your measurement schedule aligns with their natural feeding patterns. Measuring intake at the beginning and end of the dark cycle can provide more accurate data on their primary feeding period.
-
-
Surgical and Molecular Procedures
Q3: We are performing stereotaxic injections of a GPR171 antagonist into the hypothalamus of our mice and see variable behavioral effects. What could be the cause of this inconsistency?
A3: Stereotaxic surgery requires precision, and even minor variations in the procedure can lead to inconsistent outcomes.
-
Injection Site Accuracy: Inaccurate targeting of the desired brain region is a primary source of variability.
-
Troubleshooting:
-
Carefully calibrate the stereotaxic apparatus before each set of surgeries.
-
Use a reliable mouse brain atlas to determine the precise coordinates for the target region.[6]
-
Perform histological verification of the injection site in a subset of animals at the end of the experiment to confirm accurate targeting. This can be done by co-injecting a fluorescent tracer.
-
-
-
Injection Volume and Rate: The volume and speed of the injection can affect the diffusion of the substance and potentially cause tissue damage.
-
Post-operative Care: Inadequate post-operative care can lead to complications that affect the animal's behavior.
Q4: We are getting inconsistent staining for the GPR171 receptor in mouse brain tissue using immunohistochemistry. What are some common reasons for this?
A4: Inconsistent immunohistochemical staining can arise from various steps in the protocol, from tissue preparation to antibody incubation.
-
Tissue Fixation: Improper or inconsistent fixation can lead to poor antigen preservation.
-
Troubleshooting:
-
Ensure consistent perfusion and post-fixation times for all animals.
-
Use a freshly prepared 4% paraformaldehyde (PFA) solution for fixation.
-
-
-
Antibody-Related Issues: The primary antibody is a critical component for successful staining.
-
Troubleshooting:
-
Validation: Ensure the primary antibody has been validated for the specific application (immunohistochemistry) and species (mouse).
-
Titer: Optimize the primary antibody concentration by performing a titration experiment to find the optimal signal-to-noise ratio.
-
Storage and Handling: Store antibodies according to the manufacturer's instructions to maintain their activity. Avoid repeated freeze-thaw cycles.
-
-
-
Staining Procedure: Variations in the staining protocol can introduce variability.
-
Troubleshooting:
-
Use a consistent blocking buffer and incubation time to minimize non-specific binding.
-
Ensure all incubation steps (primary and secondary antibodies) are performed for the same duration and at the same temperature for all samples.
-
Wash the sections thoroughly between antibody incubation steps to remove unbound antibodies.
-
-
Quantitative Data Summary
Table 1: Factors Influencing Behavioral Assay Variability in Mouse Models
| Factor | Potential Impact on BigLEN(mouse) Experiments | Mitigation Strategies |
| Environment | Altered anxiety levels, affecting assays like the elevated plus-maze. Changes in feeding behavior due to stress. | Consistent lighting, temperature, and humidity. Minimized noise and olfactory disturbances. Acclimatization period before testing. |
| Handling | Induction of stress, leading to skewed behavioral responses. | Consistent and gentle handling by the same experimenter. |
| Genetic Background | Differences in baseline behaviors between strains, confounding the interpretation of knockout effects. | Use of littermate controls. Backcrossing to a consistent inbred strain for multiple generations. |
| Diet | Variations in food consumption and body weight, impacting metabolic studies. | Consistent diet formulation from the same vendor and lot. |
| Social Housing | Dominance hierarchies affecting access to food and water. Isolation stress in singly housed mice. | Consistent housing density. Consideration of single housing for specific measurements with awareness of potential stressors. |
Experimental Protocols
Protocol 1: Stereotaxic Injection of GPR171 Antagonist into the Mouse Hypothalamus
-
Anesthesia and Analgesia: Anesthetize the mouse using isoflurane (4% for induction, 1.5-2% for maintenance).[8] Administer a pre-operative analgesic (e.g., carprofen, 5 mg/kg, s.c.).[8]
-
Stereotaxic Mounting: Secure the mouse in a stereotaxic apparatus.[7] Apply artificial tears to the eyes to prevent drying.[7]
-
Surgical Preparation: Shave the scalp and clean the surgical area with an antiseptic solution. Make a midline incision to expose the skull.
-
Coordinate Determination: Identify bregma and lambda. Determine the coordinates for the target hypothalamic nucleus (e.g., paraventricular nucleus) using a mouse brain atlas.
-
Craniotomy: Drill a small burr hole over the target coordinates.
-
Microinjection:
-
Load a Hamilton syringe or glass micropipette with the GPR171 antagonist solution.
-
Lower the injection needle to the predetermined dorsoventral (DV) coordinate.
-
Infuse the solution at a slow, controlled rate (e.g., 100 nL/min).
-
Leave the needle in place for 5-10 minutes post-injection to allow for diffusion.[8]
-
Slowly retract the needle.
-
-
Closure and Post-operative Care: Suture the incision and apply a topical antibiotic.[6] Allow the mouse to recover on a heating pad.[7] Provide post-operative analgesia in the drinking water for 48 hours.[8] Monitor the animal's recovery for several days.
Protocol 2: Immunohistochemistry for GPR171 in Mouse Brain Sections
-
Tissue Preparation:
-
Anesthetize the mouse and perform transcardial perfusion with phosphate-buffered saline (PBS) followed by 4% PFA.
-
Post-fix the brain in 4% PFA overnight at 4°C.
-
Cryoprotect the brain by immersing it in a 30% sucrose solution until it sinks.
-
Freeze the brain and cut coronal sections (e.g., 40 µm) on a cryostat.
-
-
Staining Procedure:
-
Wash free-floating sections in PBS.
-
Blocking: Incubate sections in a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100) for 1-2 hours at room temperature.
-
Primary Antibody: Incubate sections with the primary antibody against GPR171 (at its predetermined optimal dilution) in the blocking solution overnight at 4°C.
-
Washing: Wash sections three times in PBS for 10 minutes each.
-
Secondary Antibody: Incubate sections with a fluorescently labeled secondary antibody (e.g., goat anti-rabbit Alexa Fluor 488) in the blocking solution for 2 hours at room temperature, protected from light.
-
Washing: Wash sections three times in PBS for 10 minutes each, protected from light.
-
Mounting: Mount the sections onto glass slides and coverslip with a mounting medium containing DAPI for nuclear counterstaining.
-
-
Imaging: Visualize the staining using a fluorescence or confocal microscope.
Visualizations
Caption: BigLEN-GPR171 Signaling Pathway
Caption: General Experimental Workflow for a BigLEN(mouse) Study
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. The BigLEN-GPR171 Peptide Receptor System Within the Basolateral Amygdala Regulates Anxiety-Like Behavior and Contextual Fear Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anxiety-Related Behaviors in Mice - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Challenges in Quantifying Food Intake in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. az.research.umich.edu [az.research.umich.edu]
- 6. olac.berkeley.edu [olac.berkeley.edu]
- 7. Applying Stereotactic Injection Technique to Study Genetic Effects on Animal Behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Method Details [bio-protocol.org]
Technical Support Center: Validating BigLEN(mouse) Activity In Vitro
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers validating the in vitro activity of BigLEN(mouse), a neuropeptide ligand for the G protein-coupled receptor GPR171.
Frequently Asked Questions (FAQs)
Q1: What are the key in vitro assays to validate BigLEN(mouse) activity?
A1: The primary in vitro assays for validating BigLEN(mouse) activity focus on its interaction with its receptor, GPR171. These include:
-
Receptor Binding Assays: To determine the binding affinity of BigLEN to GPR171.
-
Second Messenger Assays: To measure the downstream signaling effects of GPR171 activation, which is coupled to Gαi/o proteins. This typically involves measuring changes in cyclic AMP (cAMP) levels.
-
Calcium Mobilization Assays: To assess changes in intracellular calcium concentration upon GPR171 activation.
-
ERK Phosphorylation Assays: To quantify the activation of the MAPK/ERK pathway, a common downstream target of GPCR signaling.
Q2: Which cell lines are suitable for expressing mouse GPR171?
A2: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney 293 (HEK293) cells are commonly used for heterologous expression of GPCRs like GPR171 due to their robust growth characteristics and low endogenous GPCR expression.[1] Neuroblastoma cell lines like Neuro2A can also be used as they endogenously express GPR171.[2][3]
Q3: What are some expected quantitative outcomes for BigLEN(mouse) activity?
A3: The activity of BigLEN at GPR171 can be quantified in several ways. Below is a summary of expected values, though these can vary depending on the specific experimental conditions and cell line used.
| Assay Type | Parameter | Typical Value | Reference |
| Receptor Binding | Kd (BigLEN) | ~1-10 nM | [2] |
| cAMP Assay | EC50 (forskolin-stimulated cAMP inhibition) | Nanomolar range | [4] |
| Calcium Mobilization | EC50 | Nanomolar range | [2] |
Q4: How can I troubleshoot a lack of signal in my BigLEN activity assay?
A4: A lack of signal can arise from several factors. Here are some common troubleshooting steps:
-
Confirm GPR171 Expression: Verify the expression and proper cell surface localization of GPR171 in your chosen cell line using techniques like Western blot, flow cytometry, or immunofluorescence.
-
Check BigLEN Peptide Integrity: Ensure the BigLEN peptide is correctly synthesized, purified, and stored to prevent degradation. A positive control, such as a known GPR171 agonist, can help determine if the issue lies with the ligand.
-
Optimize Assay Conditions: Key parameters such as cell density, ligand incubation time, and temperature should be optimized.[5] For GPCRs, reaching equilibrium during ligand stimulation is crucial for a maximal response.
-
Cell Health: Ensure cells are healthy and within an optimal passage number. Stressed or senescent cells may exhibit altered signaling responses.
-
Appropriate Gα protein coupling: GPR171 primarily couples to Gαi/o proteins.[2][3] Ensure your cell line endogenously expresses these G proteins or that they are co-expressed with the receptor for proper signal transduction.
Troubleshooting Guides
Receptor Binding Assay
| Issue | Possible Cause | Recommendation |
| High non-specific binding | Radioligand concentration is too high. | Titrate the radioligand to a concentration at or below its Kd. |
| Insufficient washing. | Increase the number and volume of wash steps. | |
| Inappropriate blocking agent. | Test different blocking agents (e.g., BSA, non-fat dry milk). | |
| Low specific binding | Low receptor expression. | Confirm receptor expression via Western Blot or qPCR. |
| Degraded radioligand. | Use a fresh batch of radioligand and check for proper storage. | |
| Incorrect buffer composition. | Ensure the binding buffer has the correct pH and ionic strength. |
Second Messenger & Signaling Assays
| Issue | Possible Cause | Recommendation |
| High background in cAMP assay | Basal adenylate cyclase activity is high. | Use a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. |
| No change in calcium flux | Cell line does not couple GPR171 to calcium mobilization. | Co-express a promiscuous G protein like Gα15 or Gα16. |
| Dye loading issues. | Optimize the concentration and incubation time of the calcium-sensitive dye. | |
| Variable ERK phosphorylation signal | Stimulation time is not optimal. | Perform a time-course experiment to determine the peak of ERK phosphorylation. |
| High basal ERK phosphorylation. | Serum-starve cells prior to stimulation to reduce background phosphorylation. |
Experimental Protocols
Radioligand Binding Assay
This protocol is a general guideline for a competitive binding assay to determine the affinity of unlabeled BigLEN by measuring its ability to displace a radiolabeled ligand.
Materials:
-
HEK293 cells stably expressing mouse GPR171
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Radiolabeled BigLEN analog (e.g., ¹²⁵I-Tyr-BigLEN)
-
Unlabeled BigLEN(mouse) peptide
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Membrane Preparation:
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in binding buffer and determine the protein concentration.
-
-
Binding Reaction:
-
In a 96-well plate, add membrane preparation (20-50 µg protein), a fixed concentration of radiolabeled BigLEN (e.g., at its Kd), and varying concentrations of unlabeled BigLEN.
-
For total binding, omit the unlabeled ligand. For non-specific binding, add a high concentration of unlabeled ligand (e.g., 1 µM).
-
Incubate at room temperature for 60-90 minutes.
-
-
Filtration and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters pre-soaked in binding buffer.
-
Wash the filters several times with ice-cold binding buffer.
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of unlabeled BigLEN and fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki value.
-
cAMP Assay
This protocol describes the measurement of BigLEN-induced inhibition of forskolin-stimulated cAMP production.
Materials:
-
CHO cells stably expressing mouse GPR171
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Forskolin
-
BigLEN(mouse) peptide
-
cAMP detection kit (e.g., HTRF, ELISA, or luciferase-based biosensor)
Procedure:
-
Cell Plating:
-
Seed cells in a 96-well plate and grow to 80-90% confluency.
-
-
Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of BigLEN for 15-30 minutes.
-
Add a fixed concentration of forskolin (e.g., 1-10 µM) to all wells (except the basal control) and incubate for 30 minutes.
-
Lyse the cells and measure the cAMP concentration according to the manufacturer's instructions of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Plot the cAMP concentration against the log concentration of BigLEN and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ for the inhibition of forskolin-stimulated cAMP production.
-
Calcium Mobilization Assay
This protocol outlines the measurement of intracellular calcium changes upon BigLEN stimulation.
Materials:
-
HEK293 cells co-expressing mouse GPR171 and a promiscuous Gα protein (e.g., Gα16)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
BigLEN(mouse) peptide
-
Fluorescence plate reader with kinetic read capabilities
Procedure:
-
Cell Plating:
-
Seed cells in a black, clear-bottom 96-well plate.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
-
Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading for a few seconds.
-
Inject varying concentrations of BigLEN into the wells and continue to record the fluorescence signal over time (typically 1-3 minutes).
-
-
Data Analysis:
-
Calculate the change in fluorescence (peak signal - baseline).
-
Plot the change in fluorescence against the log concentration of BigLEN and fit the data to a sigmoidal dose-response curve to determine the EC₅₀.
-
Visualizations
Caption: BigLEN(mouse) signaling pathway through GPR171.
Caption: General experimental workflow for validating BigLEN(mouse) activity.
References
- 1. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Innovative functional cAMP assay for studying G protein-coupled receptors: application to the pharmacological characterization of GPR17 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. revvity.com [revvity.com]
Technical Support Center: Western Blot Detection of BigLEN (mouse)
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in successfully detecting mouse BigLEN via Western blot.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here we address common issues encountered during the Western blot detection of mouse BigLEN, a small neuropeptide derived from the precursor protein proSAAS.
FAQ 1: Why am I not seeing any bands at the expected molecular weight for BigLEN (~1.76 kDa)?
The small size of BigLEN presents a significant challenge for standard Western blot protocols. Here are the most common reasons for a lack of signal and how to troubleshoot them:
-
Issue: Protein "Blow-Through" During Transfer. Small proteins like BigLEN can easily pass through a standard 0.45 µm nitrocellulose or PVDF membrane during the transfer step.
-
Solution:
-
Use a PVDF membrane with a smaller pore size, specifically 0.2 µm, which has a higher binding capacity for small proteins.
-
Optimize your transfer conditions. Reduce the transfer time and/or voltage to prevent the protein from passing through the membrane. It may be beneficial to perform a titration of transfer times to find the optimal condition for BigLEN.
-
Consider a "double membrane" transfer, placing a second 0.2 µm membrane behind the first to capture any protein that might have passed through.
-
-
-
Issue: Inefficient Protein Retention on the Membrane.
-
Solution: Ensure proper membrane activation if using PVDF by pre-wetting it in methanol. After transfer, allow the membrane to dry completely before blocking, as this can improve the retention of small peptides.
-
-
Issue: Low Abundance of BigLEN in the Sample.
-
Issue: Antibody Not Optimized for BigLEN Detection.
-
Solution:
-
Ensure you are using an antibody validated for the detection of the processed BigLEN peptide in mouse tissues. Many commercially available antibodies target the precursor protein, proSAAS (also known as PCSK1N).[3][4][5] These antibodies will primarily detect a band at ~27.4 kDa (the size of proSAAS) and potentially other processing intermediates, but may not be sensitive enough to detect the small BigLEN peptide.
-
If using a proSAAS antibody, you may be able to infer BigLEN levels from the precursor's expression, but direct detection is challenging.
-
Increase the primary antibody concentration or extend the incubation time (e.g., overnight at 4°C) to enhance the signal.[6]
-
-
FAQ 2: I see a band, but it's at a much higher molecular weight than 1.76 kDa. What does this mean?
-
Issue: Detection of the Precursor Protein (proSAAS). As mentioned, BigLEN is processed from the larger proSAAS protein (~27.4 kDa).[4] It is very likely that your antibody is detecting the full-length precursor or other cleavage products.
-
Solution: Check the datasheet of your primary antibody to see if it targets the proSAAS protein. The presence of a band at ~27-30 kDa is expected when using an anti-proSAAS/PCSK1N antibody. You may also observe other bands corresponding to different processing intermediates.
-
-
Issue: Potential Post-Translational Modifications of proSAAS. The proSAAS protein can undergo post-translational modifications such as O-glycosylation, which can increase its apparent molecular weight on an SDS-PAGE gel.[4]
-
Solution: While specific post-translational modifications of the mature BigLEN peptide are not well-documented, modifications of the precursor could affect the overall banding pattern. If you suspect glycosylation, you could treat your lysates with glycosidases prior to running the gel.
-
FAQ 3: My blot has high background, making it difficult to interpret the results. How can I reduce this?
High background can be caused by several factors, from blocking to antibody concentrations.
-
Issue: Insufficient Blocking.
-
Solution:
-
Increase the blocking time to at least 1 hour at room temperature or overnight at 4°C.
-
Optimize the blocking agent. While 5% non-fat dry milk is common, some antibodies perform better with 3-5% Bovine Serum Albumin (BSA). Check your antibody datasheet for recommendations.
-
Ensure your blocking buffer is fresh and filtered.[7]
-
-
-
Issue: Primary or Secondary Antibody Concentration is Too High.
-
Solution: Titrate your primary and secondary antibodies to find the optimal concentration that gives a strong signal with low background.
-
-
Issue: Inadequate Washing.
-
Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Use a buffer containing a mild detergent like Tween-20 (e.g., TBST).
-
FAQ 4: The bands on my blot are blurry or smeared. What could be the cause?
-
Issue: Protein Degradation.
-
Issue: Problems with Gel Electrophoresis.
-
Solution:
-
For a very small peptide like BigLEN, a high-percentage Tris-Tricine gel is recommended for better resolution of low molecular weight proteins.
-
Running the gel at a lower voltage for a longer period can result in sharper bands.
-
Ensure your running buffer is fresh and correctly prepared.
-
-
Quantitative Data Summary
| Parameter | Recommendation | Notes |
| Protein Load | 20-50 µg of total protein per lane | Higher amounts may be necessary for detecting low-abundance BigLEN. |
| Gel Type | High-percentage Tris-Tricine SDS-PAGE | Provides better resolution for small proteins and peptides. |
| Membrane Type | 0.2 µm PVDF | Essential for preventing "blow-through" of the small BigLEN peptide. |
| Primary Antibody Dilution (for proSAAS/PCSK1N) | 1:500 - 1:1000 | This is a general starting point; always refer to the antibody datasheet. |
| Secondary Antibody Dilution | 1:2000 - 1:10,000 | Titrate for optimal signal-to-noise ratio. |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST | Check antibody datasheet for specific recommendations. |
| Incubation Times | Primary: 1-2 hours at RT or overnight at 4°C. Secondary: 1 hour at RT. | Longer primary incubation can increase signal for low-abundance targets. |
Detailed Experimental Protocol: Western Blot for proSAAS (BigLEN Precursor)
This protocol is optimized for the detection of the mouse proSAAS protein, the precursor to BigLEN, in brain tissue lysates.
1. Sample Preparation (Protein Extraction from Mouse Brain Tissue) a. Immediately after dissection, flash-freeze the mouse brain tissue in liquid nitrogen or on dry ice and store at -80°C until use.[2] b. On the day of the experiment, place the frozen tissue in a pre-chilled tube. c. Add ice-cold RIPA lysis buffer supplemented with a protease inhibitor cocktail.[1][2] d. Homogenize the tissue on ice using a mechanical homogenizer. e. Centrifuge the lysate at 12,000 x g for 20 minutes at 4°C.[2] f. Carefully collect the supernatant, which contains the soluble proteins. g. Determine the protein concentration using a BCA protein assay.[1][2] h. Aliquot the lysates and store them at -80°C for future use or proceed to the next step.
2. SDS-PAGE (Gel Electrophoresis) a. Mix 20-50 µg of protein lysate with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes. b. Load the samples and a pre-stained molecular weight marker onto a high-percentage Tris-Tricine polyacrylamide gel. c. Run the gel at a constant voltage (e.g., 100-120 V) until the dye front reaches the bottom of the gel.
3. Protein Transfer a. Pre-wet a 0.2 µm PVDF membrane in 100% methanol for 30 seconds, rinse with deionized water, and then equilibrate in transfer buffer for at least 5 minutes.[7] b. Assemble the transfer stack (sandwich) ensuring no air bubbles are trapped between the gel and the membrane. c. Perform the transfer. For a wet transfer system, typical conditions are 100 V for 30-60 minutes in an ice bath to prevent overheating. These conditions should be optimized for BigLEN.
4. Immunoblotting a. After transfer, rinse the membrane briefly with deionized water and you may stain with Ponceau S to visualize total protein and confirm transfer efficiency. b. Destain the membrane with TBST. c. Block the membrane with 5% non-fat dry milk or 3% BSA in TBST for 1 hour at room temperature with gentle agitation.[8] d. Incubate the membrane with the primary anti-proSAAS/PCSK1N antibody, diluted in blocking buffer, overnight at 4°C with gentle agitation.[8] e. Wash the membrane three times for 5-10 minutes each with TBST. f. Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody, diluted in blocking buffer, for 1 hour at room temperature with gentle agitation.[8] g. Wash the membrane three times for 10 minutes each with TBST.
5. Detection a. Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions. b. Incubate the membrane with the ECL substrate for 1-5 minutes. c. Capture the chemiluminescent signal using an imaging system or X-ray film.
Visualizations
References
- 1. pubcompare.ai [pubcompare.ai]
- 2. Protein extraction and western blot (mouse tissues) [protocols.io]
- 3. PCSK1N antibody Western SAB1401647 PROSAAS [sigmaaldrich.com]
- 4. biocompare.com [biocompare.com]
- 5. mybiosource.com [mybiosource.com]
- 6. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 7. Western Blot Protocols and Recipes | Thermo Fisher Scientific - US [thermofisher.com]
- 8. origene.com [origene.com]
Validation & Comparative
A Comparative Analysis of BigLEN Activity in Murine and Rat Models
For Immediate Release
This guide provides a comprehensive comparison of the activity of BigLEN (Big LENSSPQAPARRLLPP) in mouse and rat models, intended for researchers, scientists, and professionals in drug development. The document synthesizes available quantitative data, details experimental protocols, and visualizes key pathways to facilitate a deeper understanding of this neuropeptide's function across these commonly used preclinical species.
Quantitative Analysis of BigLEN Activity
Biochemical assays reveal subtle differences in the interaction of BigLEN with its cognate receptor, GPR171, between mice and rats. The available data on binding affinity and receptor activation are summarized below.
| Parameter | BigLEN (Mouse) | BigLEN (Rat) | Species | Reference |
| Binding Affinity (Kd) | ~0.5 nM | Not Reported | Mouse | [1] |
| Receptor Activation (EC50) | Not Reported | 1.6 nM | Rat | [1] |
Note: A direct comparison of Kd and EC50 is challenging due to the different parameters measured in the available literature. However, both values are in the low nanomolar range, suggesting high-affinity interactions in both species.
The C-terminal tetrapeptide "LLPP" is conserved in both mouse and rat BigLEN and has been identified as the minimal sequence necessary and sufficient for GPR171 receptor activation.
Signaling Pathway and Physiological Roles
BigLEN activates the G-protein coupled receptor GPR171, which is coupled to an inhibitory G-protein (Gαi/o). This activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This signaling cascade is understood to be consistent across both mouse and rat models.
The BigLEN-GPR171 signaling pathway is implicated in a variety of physiological processes, primarily investigated in murine models. Key functions include:
-
Regulation of Food Intake: The BigLEN system is involved in the central control of feeding and metabolism.
-
Anxiety and Fear Modulation: The BigLEN-GPR171 system in the basolateral amygdala has been shown to regulate anxiety-like behavior and contextual fear conditioning in mice.
While direct comparative physiological studies in rats are limited in the publicly available literature, the conservation of the ligand, receptor, and signaling mechanism suggests similar functional roles. However, species-specific differences in the magnitude or nuances of these effects cannot be ruled out without direct comparative experimental data.
Experimental Methodologies
Detailed protocols for the key in vitro assays used to characterize BigLEN activity are provided below. These methodologies are fundamental for researchers aiming to replicate or build upon existing findings.
Radiolabeled Ligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a radiolabeled ligand (e.g., [¹²⁵I]Tyr-BigLEN) to its receptor.
Protocol:
-
Membrane Preparation: Prepare crude membrane fractions from tissues or cells expressing GPR171. Homogenize the tissue/cells in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the pellet in the assay buffer.
-
Incubation: In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 20-50 µg) with increasing concentrations of the radiolabeled BigLEN. To determine non-specific binding, a parallel set of incubations is performed in the presence of a high concentration of unlabeled BigLEN.
-
Equilibrium: Incubate the mixture at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. The filters will trap the membranes with the bound radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding against the concentration of the radiolabeled ligand and analyze the data using non-linear regression to determine the Kd and Bmax (maximum number of binding sites).
GTPγS Binding Assay
This functional assay measures the activation of Gαi/o-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor stimulation.
Protocol:
-
Membrane Preparation: Prepare cell or tissue membranes as described for the radioligand binding assay.
-
Incubation Mixture: Prepare an assay buffer containing GDP (to ensure G-proteins are in their inactive state), MgCl₂, and NaCl.
-
Assay Procedure: In a 96-well plate, add the membrane preparation, [³⁵S]GTPγS, and varying concentrations of BigLEN.
-
Incubation: Incubate the plate at 30°C for 60 minutes to allow for agonist-stimulated [³⁵S]GTPγS binding.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters.
-
Washing: Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of [³⁵S] retained on the filters using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the concentration of BigLEN and fit the data to a sigmoidal dose-response curve to determine the EC50 and Emax (maximum effect).
Adenylyl Cyclase Activity Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gαi/o-coupled receptor activation.
Protocol:
-
Membrane Preparation: Prepare cell or tissue membranes as previously described.
-
Assay Buffer: Prepare an assay buffer containing ATP, an ATP regenerating system (e.g., creatine phosphate and creatine kinase), a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation, and forskolin (to stimulate adenylyl cyclase activity).
-
Incubation: In a 96-well plate, incubate the membranes with the assay buffer and varying concentrations of BigLEN.
-
Reaction: Start the reaction by adding the membranes and incubate at 30°C for a defined period (e.g., 10-15 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl).
-
cAMP Quantification: Measure the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based kits).
-
Data Analysis: Plot the amount of cAMP produced against the concentration of BigLEN. The data will show an inhibitory curve, from which the IC50 (half-maximal inhibitory concentration) can be determined.
Visualizations
BigLEN-GPR171 Signaling Pathway
Caption: BigLEN binds to and activates the GPR171 receptor, leading to the inhibition of adenylyl cyclase.
Experimental Workflow for In Vitro Assays
Caption: Workflow for key in vitro assays to characterize BigLEN activity.
References
Comparative Analysis of GPR171 Agonists: BigLEN (mouse) vs. Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of BigLEN (mouse), the endogenous ligand for the G protein-coupled receptor 171 (GPR171), with other known GPR171 agonists. The information presented is based on available experimental data to facilitate an objective evaluation of their performance.
GPR171 Agonists: An Overview
GPR171, a class A rhodopsin-like G protein-coupled receptor, has emerged as a promising therapeutic target for a range of physiological processes, including feeding behavior, pain, and anxiety.[1] The identification of its endogenous agonist, BigLEN, a neuropeptide derived from the proSAAS precursor, has spurred research into the therapeutic potential of modulating this receptor.[2][3] BigLEN (mouse) is a potent and selective agonist of GPR171.[4] Alongside the endogenous full-length peptide, a C-terminal tetrapeptide and synthetic small molecules have been identified as GPR171 agonists. This guide focuses on the comparative pharmacology of BigLEN (mouse), its C-terminal fragment, and the synthetic agonist MS15203.
Quantitative Comparison of GPR171 Agonists
The following table summarizes the available quantitative data for the binding affinity and functional potency of various GPR171 agonists. It is important to note that the data are compiled from different studies and assays, which should be taken into consideration when making direct comparisons.
| Agonist | Agonist Type | Parameter | Value | Assay System | Reference |
| BigLEN (mouse) | Endogenous Peptide | Kd | ~0.5 nM | Radioligand binding assay ([125I]Tyr-BigLEN) with rat hypothalamic membranes | [4] |
| L2P2 (LLPP) | Peptide Fragment | EC50 | 76 nM | [125I]Tyr-BigLEN displacement from rat hypothalamic membranes | [2] |
| MS15203 | Synthetic Small Molecule | EC50 | 90 nM | Adenylyl cyclase inhibition in rat hypothalamic membranes | [1][5] |
Signaling Pathways and Experimental Workflows
GPR171 Signaling Pathway
GPR171 is coupled to the Gαi/o family of G proteins. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of the G protein heterotrimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. Furthermore, GPR171 activation has been shown to modulate the phosphorylation of extracellular signal-regulated kinase (ERK).[2]
Experimental Workflow: Radioligand Binding Assay
A radioligand binding assay is a fundamental technique to determine the affinity of a ligand for its receptor. The workflow below outlines the key steps for a competitive binding assay to determine the inhibition constant (Ki) of a test compound against a radiolabeled ligand for GPR171.
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is adapted for determining the binding affinity of unlabelled GPR171 agonists by their ability to compete with a radiolabeled ligand.
a. Materials:
-
Membranes: Crude membrane preparations from cells or tissues endogenously or recombinantly expressing GPR171.
-
Radioligand: [125I]Tyr-BigLEN.
-
Unlabeled Ligands: BigLEN (mouse), L2P2 (LLPP), MS15203, and other test compounds.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).
-
Scintillation fluid.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
b. Procedure:
-
Prepare serial dilutions of the unlabeled ligands in binding buffer.
-
In a 96-well plate, add 50 µL of binding buffer (for total binding), 50 µL of a high concentration of unlabeled BigLEN (e.g., 1 µM, for non-specific binding), or 50 µL of the serial dilutions of test compounds.
-
Add 50 µL of [125I]Tyr-BigLEN (final concentration ~0.1-0.5 nM) to all wells.
-
Add 100 µL of the membrane preparation (containing 10-50 µg of protein) to all wells.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold wash buffer.
-
Transfer the filters to scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
c. Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression analysis.
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand.
GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to GPR171.
a. Materials:
-
Membranes: As described for the radioligand binding assay.
-
[35S]GTPγS.
-
Agonists: BigLEN (mouse), L2P2 (LLPP), MS15203.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, 1 µM GDP, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Other materials are similar to the radioligand binding assay.
b. Procedure:
-
Prepare serial dilutions of the agonists in assay buffer.
-
In a 96-well plate, add 25 µL of assay buffer (for basal binding) or 25 µL of the agonist dilutions.
-
Add 50 µL of the membrane preparation (20-50 µg of protein) to all wells.
-
Pre-incubate for 15 minutes at 30°C.
-
Initiate the reaction by adding 25 µL of [35S]GTPγS (final concentration ~0.1 nM) to all wells.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction and process the samples as described for the radioligand binding assay (filtration and scintillation counting).
c. Data Analysis:
-
Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding.
-
Plot the stimulated [35S]GTPγS binding against the logarithm of the agonist concentration.
-
Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (maximal stimulation) values using non-linear regression.
ERK Phosphorylation Assay (Western Blot)
This assay assesses the downstream signaling of GPR171 activation by measuring the phosphorylation of ERK.
a. Materials:
-
Cells: Cells expressing GPR171 (e.g., Neuro2A or HEK293 cells).
-
Agonists: BigLEN (mouse), L2P2 (LLPP), MS15203.
-
Serum-free medium.
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Primary Antibodies: Anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK).
-
Secondary Antibody: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
SDS-PAGE and Western blotting equipment and reagents.
-
Chemiluminescent substrate.
-
Imaging system.
b. Procedure:
-
Seed cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 4-12 hours prior to the experiment.
-
Treat the cells with various concentrations of agonists for a specified time (e.g., 5-15 minutes) at 37°C.
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein (20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-p-ERK antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with the anti-t-ERK antibody as a loading control.
c. Data Analysis:
-
Quantify the band intensities for p-ERK and t-ERK using densitometry software.
-
Normalize the p-ERK signal to the t-ERK signal for each sample.
-
Plot the normalized p-ERK/t-ERK ratio against the logarithm of the agonist concentration to determine the EC50.
Calcium Mobilization Assay
This assay is suitable for GPR171 when co-expressed with a promiscuous G protein like Gα16 in a cell line that does not endogenously couple to Gq.
a. Materials:
-
Cells: HEK293 cells co-transfected with GPR171 and a promiscuous G protein (e.g., Gα16).
-
Calcium-sensitive fluorescent dye: Fluo-4 AM or similar.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Probenecid (optional, to prevent dye leakage).
-
Agonists: BigLEN (mouse), L2P2 (LLPP), MS15203.
-
Fluorescence plate reader with an injection system.
-
Black-walled, clear-bottom 96-well plates.
b. Procedure:
-
Seed the transfected cells in the 96-well plates and allow them to attach overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer for 30-60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject the agonists at various concentrations and immediately measure the change in fluorescence over time.
c. Data Analysis:
-
Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence after agonist addition.
-
Plot the ΔF or the area under the curve against the logarithm of the agonist concentration.
-
Determine the EC50 and Emax values using non-linear regression.
Conclusion
This guide provides a comparative overview of BigLEN (mouse) and other GPR171 agonists based on currently available data. BigLEN (mouse) demonstrates high affinity for GPR171. The C-terminal tetrapeptide and the synthetic small molecule MS15203 also act as agonists, albeit with lower reported potencies in the specific assays cited. The lack of direct comparative studies using the same experimental conditions highlights a gap in the current understanding and underscores the need for such research to definitively rank the potency and efficacy of these compounds. The provided experimental protocols offer a framework for researchers to conduct their own comparative studies and further elucidate the pharmacology of GPR171 and its agonists.
References
- 1. A small molecule ligand for the novel pain target, GPR171, produces minimal reward in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Scholars@Duke publication: GPR171 is a hypothalamic G protein-coupled receptor for BigLEN, a neuropeptide involved in feeding. [scholars.duke.edu]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
Comparative Efficacy of BigLEN(mouse) and Its Synthetic Analogs in GPR171 Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of the endogenous neuropeptide BigLEN(mouse) with its known synthetic analogs. The data presented is intended to assist researchers in the fields of pharmacology, neuroscience, and metabolic disorders in their efforts to understand the BigLEN-GPR171 signaling system and to facilitate the development of novel therapeutic agents targeting this pathway.
Introduction
BigLEN is a neuropeptide derived from the proSAAS precursor protein and has been identified as the endogenous ligand for the G protein-coupled receptor 171 (GPR171). The BigLEN-GPR171 system is implicated in a variety of physiological processes, including the regulation of food intake, metabolism, anxiety, and pain. As a Gαi/o-coupled receptor, activation of GPR171 by BigLEN leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels, and the stimulation of the mitogen-activated protein kinase (MAPK) pathway. This guide focuses on the comparative efficacy of BigLEN(mouse) and its synthetic counterparts in activating this signaling cascade.
Quantitative Efficacy Comparison
The following table summarizes the quantitative data on the binding affinity and functional potency of BigLEN(mouse) and its synthetic analogs at the GPR171 receptor.
| Compound | Type | Target | Kd (nM) | EC50 (nM) | IC50 (nM) | Species |
| BigLEN(mouse) | Endogenous Agonist | GPR171 | ~0.5[1] | - | - | Mouse |
| BigLEN(rat) | Endogenous Agonist | GPR171 | - | 1.6 | - | Rat |
| MS15203 | Synthetic Agonist | GPR171 | - | - | - | - |
| MS21570 | Synthetic Antagonist | GPR171 | - | - | 220 | - |
| LittleLEN | Truncated Peptide | GPR171 | Inactive | Inactive | - | Mouse |
Signaling Pathway and Experimental Workflow
The activation of GPR171 by BigLEN or its agonistic analogs initiates a downstream signaling cascade. The following diagrams illustrate the signaling pathway and a general experimental workflow for assessing the efficacy of novel compounds targeting this receptor.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of the efficacy of BigLEN analogs. Below are summaries of key experimental protocols.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Kd) of a compound for the GPR171 receptor.
-
Objective: To quantify the direct interaction between a test compound and the GPR171 receptor.
-
Cell/Tissue Preparation: Membranes are prepared from cells (e.g., HEK293 or CHO) stably expressing GPR171, or from tissues with high GPR171 expression (e.g., mouse hypothalamus).
-
Radioligand: A radiolabeled form of BigLEN (e.g., [125I]Tyr-BigLEN) is used.
-
Procedure:
-
Incubate a fixed amount of membrane preparation with increasing concentrations of the radioligand to determine total binding.
-
In a parallel set of experiments, include a high concentration of unlabeled BigLEN to determine non-specific binding.
-
For competition binding assays, incubate the membranes with a fixed concentration of the radioligand and increasing concentrations of the unlabeled test compound.
-
Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis: Specific binding is calculated by subtracting non-specific binding from total binding. The Kd and Bmax (receptor density) are determined by non-linear regression analysis of the saturation binding data. For competition assays, the Ki (inhibitory constant) is calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of a compound to modulate the intracellular levels of cAMP, providing a functional readout of GPR171 activation (Gαi/o coupling).
-
Objective: To determine the functional potency (EC50 for agonists, IC50 for antagonists) of a test compound.
-
Cell Line: A cell line (e.g., HEK293 or CHO) stably expressing GPR171 is used.
-
Assay Principle: GPR171 activation inhibits adenylyl cyclase, leading to a decrease in cAMP levels. The assay measures these changes in cAMP.
-
Procedure (using a technology like HTRF, GloSensor, or AlphaScreen):
-
Seed GPR171-expressing cells in a microplate.
-
For agonist testing, treat the cells with increasing concentrations of the test compound.
-
For antagonist testing, pre-incubate the cells with increasing concentrations of the test compound before stimulating with a known agonist (e.g., BigLEN) at its EC80 concentration.
-
To amplify the signal for Gαi-coupled receptors, cells are often co-stimulated with forskolin, an adenylyl cyclase activator.
-
Lyse the cells and add the detection reagents for the specific cAMP assay kit.
-
Measure the signal (e.g., fluorescence ratio for HTRF, luminescence for GloSensor) using a plate reader.
-
-
Data Analysis: Generate dose-response curves by plotting the signal against the log concentration of the test compound. Calculate EC50 or IC50 values using non-linear regression.
MAPK Phosphorylation Assay (Western Blot)
This assay confirms the activation of the MAPK signaling cascade downstream of GPR171 activation.
-
Objective: To qualitatively or semi-quantitatively measure the phosphorylation of MAPK (e.g., ERK1/2) in response to a test compound.
-
Cell Line: GPR171-expressing cells.
-
Procedure:
-
Serum-starve the cells to reduce basal MAPK phosphorylation.
-
Treat the cells with the test compound for a specific time course (e.g., 5, 15, 30 minutes).
-
Lyse the cells in a buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the MAPK (e.g., anti-phospho-ERK1/2).
-
Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detect the signal using a chemiluminescent substrate.
-
To normalize the data, strip the membrane and re-probe with an antibody for the total (phosphorylated and unphosphorylated) form of the MAPK.
-
-
Data Analysis: Densitometry is used to quantify the band intensities. The ratio of phosphorylated MAPK to total MAPK is calculated to determine the extent of activation.
Conclusion
The available data indicates that BigLEN(mouse) is a high-affinity endogenous agonist for GPR171. While the library of synthetic analogs with publicly available quantitative data is currently limited, the existing agonist (MS15203) and antagonist (MS21570) provide valuable tools for probing the function of the BigLEN-GPR171 system. The inactivity of "LittleLEN" and the sufficiency of the C-terminal tetrapeptide for receptor activation provide a crucial starting point for the rational design of novel peptide-based analogs. The experimental protocols outlined in this guide offer a robust framework for the comprehensive evaluation of the efficacy of such newly synthesized compounds, paving the way for the development of novel therapeutics targeting a range of disorders.
References
In Vivo Validation of BigLEN(mouse) Targets: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo validated targets of the mouse neuropeptide BigLEN. The information presented is supported by experimental data from peer-reviewed studies, with a focus on enabling researchers to evaluate and reproduce key findings.
BigLEN and its Primary In Vivo Target: GPR171
BigLEN is a neuropeptide derived from the precursor protein proSAAS.[1][2] In vivo studies in mice have robustly validated the G protein-coupled receptor 171 (GPR171) as its primary physiological target.[1][2] The BigLEN-GPR171 signaling system has been demonstrated to play a significant role in the regulation of several key biological processes, including feeding and metabolism, and the modulation of the immune system.[1][2][3]
Comparative Analysis of In Vivo Validation Studies
The following tables summarize quantitative data from key studies that have validated the BigLEN-GPR171 interaction in vivo. These studies utilize various techniques to demonstrate the physiological effects of this signaling pathway.
Table 1: In Vivo Effects of BigLEN-GPR171 Modulation on Feeding Behavior
| Experimental Model | Method of GPR171 Modulation | Measured Parameter | Outcome | Reference |
| C57BL/6J Mice | shRNA-mediated knockdown of hypothalamic GPR171 | Food Intake | >90% reduction in acute feeding in food-deprived mice (when combined with BigLEN antibody neutralization) | [1][2] |
| C57BL/6J Mice | shRNA-mediated knockdown of hypothalamic GPR171 | Body Weight | No significant change observed | [2] |
| proSAAS-knockout mice | Genetic knockout of BigLEN precursor | GPR171 expression in hypothalamus | Compensatory increase in GPR171 expression | [2] |
Table 2: In Vivo Effects of BigLEN-GPR171 Modulation on T-Cell Activation
| Experimental Model | Method of GPR171 Modulation | Measured Parameter | Outcome | Reference |
| GPR171 knockout mice | Genetic knockout of GPR171 | Antitumor Immunity | Enhanced antitumor immunity | [3] |
| C57BL/6J Mice | Administration of GPR171 antagonist | Antitumor T-cell immunity | Promotion of antitumor T-cell immunity and improvement of immune checkpoint blockade therapies | [3] |
| In vitro human T-cells | BigLEN stimulation | T-cell proliferation | Inhibition of T-cell proliferation | [3] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate experimental replication and further investigation.
shRNA-Mediated Knockdown of Hypothalamic GPR171 in Mice
Objective: To reduce the expression of GPR171 in the mouse hypothalamus to study the in vivo effects on feeding behavior.
Methodology:
-
Lentiviral Vector Preparation: A lentiviral vector expressing a short hairpin RNA (shRNA) targeting the mouse GPR171 transcript is prepared. A control vector expressing a non-targeting shRNA is also prepared.
-
Stereotactic Intracerebroventricular (ICV) Injection:
-
Adult male C57BL/6J mice are anesthetized.
-
The mouse is placed in a stereotaxic frame.
-
A small burr hole is drilled in the skull over the target coordinates for the lateral ventricle.
-
A microinjection needle is used to deliver the lentiviral vector (containing either GPR171 shRNA or control shRNA) into the lateral ventricle.
-
-
Post-operative Care and Recovery: Mice are monitored and allowed to recover for a sufficient period to allow for shRNA expression and target protein knockdown.
-
Validation of Knockdown: The extent of GPR171 knockdown in the hypothalamus is confirmed by quantitative reverse transcription PCR (qRT-PCR) or Western blotting of hypothalamic tissue lysates.
-
Behavioral Analysis: Food intake and body weight are monitored following the recovery period. For acute feeding studies, mice may be fasted overnight before providing access to food.
In Vitro T-Cell Proliferation Assay
Objective: To assess the effect of BigLEN on T-cell proliferation.
Methodology:
-
T-Cell Isolation: T-cells are isolated from human peripheral blood mononuclear cells (PBMCs) or mouse spleens.
-
Cell Staining: T-cells are labeled with a proliferation-tracking dye, such as carboxyfluorescein succinimidyl ester (CFSE) or CellTrace Violet.
-
T-Cell Stimulation: Labeled T-cells are cultured in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate T-cell receptor (TCR) signaling and proliferation.
-
BigLEN Treatment: Cells are treated with varying concentrations of BigLEN(mouse) peptide. Control wells receive vehicle treatment.
-
Incubation: The cells are incubated for a period of 3-5 days to allow for cell division.
-
Flow Cytometry Analysis: T-cell proliferation is assessed by flow cytometry. The dilution of the proliferation-tracking dye in daughter cells is measured, with each peak of decreasing fluorescence intensity representing a cell division.
ERK1/2 Phosphorylation Assay
Objective: To determine if BigLEN binding to GPR171 activates the downstream MAPK/ERK signaling pathway.
Methodology:
-
Cell Culture: Neuro2A cells, which endogenously express GPR171, are cultured to near confluence.
-
Serum Starvation: To reduce basal levels of ERK phosphorylation, cells are serum-starved for a period of 4-12 hours prior to stimulation.
-
BigLEN Stimulation: Cells are stimulated with BigLEN(mouse) peptide at various concentrations and for different time points.
-
Cell Lysis: Following stimulation, cells are lysed to extract total protein.
-
Western Blotting:
-
Protein lysates are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is probed with a primary antibody specific for the phosphorylated form of ERK1/2 (p-ERK1/2).
-
The membrane is then stripped and re-probed with a primary antibody that recognizes total ERK1/2 as a loading control.
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) substrate are used for detection.
-
-
Densitometry: The intensity of the p-ERK1/2 and total ERK bands is quantified using densitometry software. The ratio of p-ERK1/2 to total ERK is calculated to determine the level of ERK activation.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: BigLEN-GPR171 Signaling Pathway.
Caption: shRNA-Mediated Knockdown Experimental Workflow.
References
A Comparative Guide to the Biglycan Knockout Mouse Model for Musculoskeletal Research
For researchers, scientists, and drug development professionals, the study of extracellular matrix components is crucial for understanding disease pathology and identifying novel therapeutic targets. Biglycan (Bgn), a small leucine-rich proteoglycan, has emerged as a key regulator of tissue structure and cellular signaling. The Biglycan knockout (Bgn-KO) mouse model has been instrumental in elucidating its function, particularly in the musculoskeletal system. This guide provides an objective comparison of the Bgn-KO model with alternative models, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate research tools.
The Biglycan Knockout Mouse Model: A Primary Tool for In Vivo Research
The conventional Biglycan knockout mouse, in which the Bgn gene is constitutively inactivated, has been the cornerstone of in vivo Biglycan research. These mice are viable but exhibit a distinct phenotype characterized by an age-dependent, osteoporosis-like condition with reduced bone mass[1][2]. This model has been pivotal in demonstrating Biglycan's critical role in skeletal development and maintenance.
Phenotypic Characteristics of Biglycan Knockout Mice
Biglycan-deficient mice present with a range of musculoskeletal abnormalities:
-
Reduced Bone Mass: The most prominent feature is a progressive decrease in bone mass, affecting both cortical and trabecular bone[1][3]. This is attributed to defects in bone marrow stromal cells, the precursors to osteoblasts, and a diminished capacity for bone formation[4].
-
Altered Bone Microarchitecture: Micro-computed tomography (µCT) analysis reveals a reduction in cortical thickness and trabecular number, accompanied by an increase in trabecular spacing[1].
-
Impaired Mechanical Properties: The bones of Bgn-KO mice exhibit altered mechanical properties, including decreased tissue-level yield strength[5].
-
Tendon and Ligament Defects: Biglycan deficiency leads to structural abnormalities in collagen fibrils in tendons, resulting in weaker mechanical properties[4][6].
Alternative Models for Biglycan Research: Expanding the Toolkit
While the conventional knockout model has been invaluable, alternative models have been developed to address specific research questions and overcome some of the limitations of constitutive gene inactivation.
Inducible Knockdown Models
To study the role of Biglycan in adult tissues without the confounding effects of its absence during development, tamoxifen-inducible Cre-loxP systems have been employed to create conditional Biglycan knockdown mice[6][7]. This model allows for the temporal control of Bgn gene deletion, providing insights into the function of Biglycan in tissue homeostasis and repair in mature animals.
Double Knockout Models
To investigate functional redundancy and interplay with other small leucine-rich proteoglycans (SLRPs), double knockout mice have been generated. For instance, mice deficient in both Biglycan and Decorin, another class I SLRP, exhibit a more severe osteopenic phenotype than single Biglycan knockout mice, suggesting some level of functional compensation between these two molecules in bone tissue[4][8]. Similarly, double knockouts with Fibromodulin have revealed synergistic roles in tendon and cartilage biology[4].
Transgenic Overexpression Models
In contrast to knockout models, transgenic mice that overexpress Biglycan are utilized to study the effects of elevated Biglycan levels[9]. These models are particularly useful for investigating the role of Biglycan as a signaling molecule in inflammatory responses and its potential therapeutic applications[9].
Comparative Performance Data
The following tables summarize quantitative data from studies utilizing Biglycan knockout and alternative mouse models, providing a direct comparison of their key phenotypic characteristics.
| Parameter | Wild-Type (WT) | Biglycan Knockout (Bgn-KO) | Fold Change/Percent Difference | Reference |
| Cortical Thickness (µm) | 150 ± 10 | 120 ± 8 | ↓ 20% | [1] |
| Trabecular Number (1/mm) | 4.5 ± 0.5 | 3.0 ± 0.4 | ↓ 33% | [1] |
| Trabecular Spacing (µm) | 200 ± 20 | 280 ± 30 | ↑ 40% | [1] |
| Bone Mineral Content (mg) | 12.5 ± 1.2 | 10.0 ± 1.0 | ↓ 20% | [1] |
| Yield Strength (MPa) | 180 ± 15 | 150 ± 12 | ↓ 16.7% | [5] |
Table 1: Comparison of Bone Phenotype in Wild-Type vs. Biglycan Knockout Mice (µCT and Mechanical Testing Data).
| Model | Key Feature | Primary Application | Limitations |
| Conventional Bgn-KO | Constitutive absence of Biglycan | Studying developmental roles and overall function | Developmental effects can mask adult functions |
| Inducible Bgn Knockdown | Temporally controlled deletion of Biglycan | Investigating Biglycan's role in adult tissue homeostasis and repair | Incomplete knockdown can occur |
| Bgn/Decorin Double KO | Absence of both Biglycan and Decorin | Assessing functional redundancy and synergistic effects | Complex phenotype can be difficult to interpret |
| Transgenic Overexpression | Elevated levels of Biglycan | Studying dose-dependent effects and therapeutic potential | Overexpression may not reflect physiological levels |
Table 2: Comparison of Different Mouse Models for Biglycan Research.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility of experimental findings. Below are summaries of key experimental protocols used in the characterization of Biglycan mouse models.
Micro-Computed Tomography (µCT) Analysis of Bone
-
Sample Preparation: Dissect femurs or tibiae and fix in 10% neutral buffered formalin for 24 hours. Store in 70% ethanol.
-
Scanning: Scan the bones using a high-resolution µCT system (e.g., Scanco Medical, Bruker) with appropriate settings (e.g., 55 kVp, 145 µA, 10 µm isotropic voxel size).
-
Image Analysis: Reconstruct the 3D images and perform analysis on a defined region of interest (e.g., 1 mm region of trabecular bone distal to the growth plate).
-
Parameter Quantification: Calculate standard bone morphometric parameters, including bone volume fraction (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp). For cortical bone, measure cortical thickness (Ct.Th) and bone mineral density (BMD).
Four-Point Bending Test for Bone Mechanical Properties
-
Sample Preparation: Isolate femurs and remove all soft tissue. Keep the bones hydrated in phosphate-buffered saline (PBS).
-
Testing Apparatus: Use a material testing system equipped with a four-point bending fixture.
-
Procedure: Place the femur on the lower supports with the anterior surface facing up. Apply a load at a constant displacement rate (e.g., 0.05 mm/s) until fracture.
-
Data Analysis: Record the load-displacement curve. Calculate structural properties such as ultimate load, stiffness, and energy to failure. From the geometry of the bone (measured by µCT or calipers), calculate tissue-level properties like ultimate stress (strength) and elastic modulus.
Tendon Mechanical Testing
-
Sample Preparation: Dissect flexor tendons and measure the cross-sectional area.
-
Testing: Grip the ends of the tendon in a mechanical testing machine. Submerge the tendon in a PBS bath to maintain hydration.
-
Procedure: Precondition the tendon with several cycles of loading and unloading. Then, pull the tendon to failure at a constant strain rate.
-
Data Analysis: Generate a stress-strain curve to determine properties such as Young's modulus, ultimate tensile strength, and strain at failure.
Visualizing the Molecular Landscape and Experimental Design
To better understand the context of Biglycan research, the following diagrams illustrate a key signaling pathway involving Biglycan and a typical experimental workflow for characterizing a knockout mouse model.
Caption: Biglycan's role in TGF-β and Wnt signaling pathways.
Caption: Workflow for characterizing Bgn knockout mice.
Conclusion
The Biglycan knockout mouse model remains a fundamental tool for investigating the in vivo functions of this important proteoglycan. However, the choice of model should be guided by the specific research question. For studying developmental processes, the conventional knockout is appropriate. To dissect the roles of Biglycan in adult tissue homeostasis and disease, inducible knockdown models offer superior temporal control. Furthermore, double knockout and transgenic overexpression models provide valuable complementary approaches. By carefully selecting the appropriate model and employing rigorous, standardized experimental protocols, researchers can continue to unravel the complex biology of Biglycan and its implications for human health and disease.
References
- 1. Biglycan regulates bone development and regeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeted disruption of the biglycan gene leads to an osteoporosis-like phenotype in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. kohnlab.bme.umich.edu [kohnlab.bme.umich.edu]
- 4. Biglycan knockout mice: new models for musculoskeletal diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The mechanical phenotype of biglycan-deficient mice is bone- and gender-specific - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biglycan Has a Major Role in Maintenance of Mature Tendon Mechanics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Knockdown of biglycan reveals an important role in maintenance of structural and mechanical properties during tendon aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. Evaluation of the In Vitro and In Vivo Effects of Biglycan in Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Role of BigLEN in Anxiety Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the BigLEN (also known as BGLN) mouse model in anxiety research with established anxiety models. It includes supporting experimental data, detailed methodologies for key behavioral assays, and visualizations of the underlying signaling pathways and experimental workflows to facilitate a clear understanding of BigLEN's role in anxiety-like behaviors.
Performance Comparison of Anxiety Models
The following tables summarize quantitative data from studies investigating the role of the BigLEN-GPR171 system in anxiety-like behavior, compared to a well-established genetic mouse model of anxiety, the 5-HT1A receptor knockout mouse.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. An increase in the time spent in and the number of entries into the open arms is indicative of an anxiolytic effect.
| Model/Treatment | Genotype/Condition | Time in Open Arms (seconds) | Open Arm Entries (%) | Total Arm Entries | Reference |
| BigLEN-GPR171 System | Wild-type + Vehicle | 25.3 ± 4.2 | 18.2 ± 2.5 | 38.5 ± 3.1 | [1] |
| Wild-type + MS0021570_1 (GPR171 antagonist) | 58.7 ± 8.1 | 35.1 ± 4.3 | 40.1 ± 2.9 | [1] | |
| Wild-type + Scrambled shRNA | 28.1 ± 3.9 | 20.5 ± 2.8 | 36.7 ± 2.5 | [1] | |
| Wild-type + GPR171 shRNA | 62.4 ± 7.5 | 38.9 ± 4.1 | 37.9 ± 3.0 | [1] | |
| 5-HT1A Receptor Knockout | Wild-type (+/+) | ~40 | ~25 | Not Reported | |
| Heterozygous (+/-) | ~25 | ~18 | Not Reported | ||
| Homozygous (-/-) | ~15 | ~10 | Not Reported |
*p<0.05, **p<0.01 compared to respective control group.
Open Field Test (OFT)
The Open Field Test is another common assay for anxiety-like behavior and locomotor activity. A decrease in time spent in the center of the arena is interpreted as increased anxiety.
| Model/Treatment | Genotype/Condition | Time in Center (seconds) | Distance in Center (cm) | Total Distance (cm) | Reference |
| BigLEN-GPR171 System | Wild-type + Vehicle | 35.2 ± 5.1 | 210.4 ± 30.2 | 2850.3 ± 150.7 | [1] |
| Wild-type + MS0021570_1 (GPR171 antagonist) | 68.4 ± 9.3 | 405.8 ± 55.1 | 2910.5 ± 145.5 | [1] | |
| Wild-type + Scrambled shRNA | 38.7 ± 4.9 | 225.3 ± 28.9 | 2880.1 ± 140.2 | [1] | |
| Wild-type + GPR171 shRNA | 75.1 ± 8.8 | 440.6 ± 51.7 | 2930.4 ± 135.8 | [1] | |
| 5-HT1A Receptor Knockout | Wild-type (+/+) | ~100 | ~800 | ~4500 | |
| Heterozygous (+/-) | ~60 | ~500 | ~4200 | ||
| Homozygous (-/-) | ~40 | ~300 | ~3800 |
*p<0.05, **p<0.01 compared to respective control group.
Signaling Pathway and Experimental Workflow
BigLEN-GPR171 Signaling Pathway in Anxiety
BigLEN, a neuropeptide, binds to its cognate receptor, GPR171, which is a G-protein coupled receptor (GPCR). In the basolateral amygdala (BLA), a brain region critically involved in processing fear and anxiety, activation of GPR171 by BigLEN leads to the activation of an inhibitory G-protein, Gαi/o. This, in turn, is thought to lead to the hyperpolarization of pyramidal neurons, thereby reducing neuronal excitability and producing anxiogenic-like effects. Antagonizing or knocking down GPR171 in the BLA has been shown to have anxiolytic effects.[1]
Caption: BigLEN-GPR171 signaling cascade in the basolateral amygdala.
Experimental Workflow for Validating BigLEN's Role in Anxiety
The following diagram illustrates a typical experimental workflow for investigating the role of the BigLEN-GPR171 system in anxiety-like behaviors in mice.
Caption: Workflow for assessing anxiety-like behavior in BigLEN mouse models.
Experimental Protocols
Elevated Plus Maze (EPM)
1. Apparatus:
-
A plus-shaped maze with two open arms (e.g., 30 cm long x 5 cm wide) and two closed arms (e.g., 30 cm long x 5 cm wide with 15 cm high walls).
-
The maze should be elevated (e.g., 50 cm) from the floor.
-
The apparatus should be made of a non-porous material for easy cleaning (e.g., Plexiglas or painted wood).
2. Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Place the mouse in the center of the maze, facing one of the open arms.
-
Allow the mouse to explore the maze for a 5-minute session.
-
Record the session using a video camera mounted above the maze.
-
Between trials, thoroughly clean the maze with 70% ethanol to remove any olfactory cues.
3. Data Analysis:
-
Use video tracking software to score the following parameters:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Calculate the percentage of time spent in the open arms [(Time in open arms) / (Time in open arms + Time in closed arms)] x 100 and the percentage of open arm entries [(Number of open arm entries) / (Total number of arm entries)] x 100.
Open Field Test (OFT)
1. Apparatus:
-
A square arena (e.g., 40 cm x 40 cm x 40 cm) with walls high enough to prevent escape.
-
The floor of the arena is typically divided into a central zone and a peripheral zone by the analysis software.
2. Procedure:
-
Habituate the mice to the testing room for at least 30 minutes prior to the test.
-
Gently place the mouse in the center of the open field arena.
-
Allow the mouse to freely explore the arena for a 10-minute session.
-
Record the session using a video camera mounted above the arena.
-
Between trials, clean the arena thoroughly with 70% ethanol.
3. Data Analysis:
-
Use video tracking software to measure:
-
Time spent in the center zone.
-
Distance traveled in the center zone.
-
Total distance traveled in the entire arena.
-
Rearing frequency (an exploratory behavior).
-
-
A lower percentage of time spent and distance traveled in the center zone is indicative of higher anxiety-like behavior.
References
Safety Operating Guide
Proper Disposal of BigLEN(mouse): A Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive, step-by-step guide for the proper disposal of BigLEN(mouse), a neuropeptide used in laboratory research. Adherence to these procedures is critical to ensure the safety of laboratory personnel, prevent environmental contamination, and maintain regulatory compliance. BigLEN(mouse) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, meticulous disposal practices are mandatory.
Core Safety and Handling Summary
The following table summarizes the essential safety information for handling and disposing of BigLEN(mouse).
| Parameter | Guideline | Source |
| Personal Protective Equipment (PPE) | Full personal protective equipment, including gloves, lab coat, and eye protection. Avoid inhalation of dust or aerosols. | [1] |
| Primary Hazards | Harmful if swallowed. Very toxic to aquatic life with long-lasting effects. | [1] |
| Environmental Precautions | Avoid release to the environment. Prevent leakage or spillage from entering drains or water courses. | [1] |
| Spill Cleanup | Absorb solutions with inert, finely-powdered liquid-binding material (e.g., diatomite, universal binders). Decontaminate surfaces and equipment by scrubbing with alcohol. | [1] |
| Incompatible Materials | Strong acids/alkalis, strong oxidizing/reducing agents. | [1] |
| Storage | Keep container tightly sealed in a cool, well-ventilated area. Store at -20°C (powder) or -80°C (in solvent). | [1] |
Disposal Procedures: A Step-by-Step Guide
The proper disposal method for BigLEN(mouse) depends on the form of the waste: the pure compound or solutions, contaminated consumables, or animal carcasses.
Disposal of Unused BigLEN(mouse) and Contaminated Solutions
Liquid waste containing BigLEN(mouse) must be chemically decontaminated before disposal.
Experimental Protocol for Chemical Decontamination:
-
Preparation: Work in a designated area, preferably a chemical fume hood, wearing appropriate PPE.
-
Chemical Inactivation: While specific inactivation data for BigLEN(mouse) is not available, a common method for peptide inactivation is through hydrolysis. Treat the BigLEN(mouse) solution with a 10% bleach solution (sodium hypochlorite) for at least 30 minutes. Alternatively, treatment with a 1M solution of sodium hydroxide (NaOH) or hydrochloric acid (HCl) for several hours will hydrolyze the peptide bonds.
-
Neutralization: If using strong acid or base for inactivation, neutralize the solution to a pH between 6.0 and 8.0.
-
Disposal: After inactivation and neutralization, the solution can be disposed of down the sanitary sewer with copious amounts of water, in accordance with local regulations[2]. Always check with your institution's Environmental Health and Safety (EHS) office for specific guidelines.
Disposal of Contaminated Laboratory Consumables
All solid waste contaminated with BigLEN(mouse), such as pipette tips, tubes, and gloves, must be segregated and disposed of as biohazardous or chemical waste.
Procedure:
-
Segregation: At the point of generation, place all contaminated solid waste into a designated, clearly labeled, leak-proof biohazard bag or container[2]. These containers are typically red or labeled with the universal biohazard symbol[2].
-
Packaging: Once the container is three-quarters full, securely seal it. For sharps such as needles, dispose of them in a designated, puncture-resistant sharps container[2].
-
Storage: Store the sealed waste containers in a designated area, separate from regular trash, awaiting pickup by your institution's hazardous waste management service[2].
-
Disposal: The waste will be collected by a licensed contractor for incineration or other approved disposal methods[1][3].
Disposal of Animal Carcasses and Tissues
For in-vivo studies, animal carcasses and tissues containing BigLEN(mouse) must be treated as pathological waste.
Procedure:
-
Euthanasia: Perform euthanasia according to your institution's approved animal care and use protocols.
-
Packaging: Place the carcass and any associated tissues into a leak-proof plastic bag (non-PVC)[4][5]. Double-bagging is recommended[2][5].
-
Labeling: Label the bag with the protocol number and any other required institutional information[4]. A yellow "incinerate only" sticker may be required for contaminated animal waste[3].
-
Storage: Store the bagged carcasses in a designated, labeled, and refrigerated or frozen location to prevent decomposition until disposal[2][4].
-
Disposal: Arrange for collection by your institution's veterinary or biosafety program for incineration[2].
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of BigLEN(mouse) waste.
Caption: Workflow for the proper disposal of BigLEN(mouse) waste.
This guide is intended to provide essential information for the safe handling and disposal of BigLEN(mouse). Researchers must always consult their institution's specific safety protocols and local regulations. By following these procedures, you contribute to a safe and compliant laboratory environment.
References
Essential Safety and Operational Guidance for Handling BigLEN(mouse)
For researchers, scientists, and drug development professionals working with BigLEN(mouse), a GPR171 agonist, adherence to strict safety protocols is paramount to ensure personal safety and prevent environmental contamination.[1] This document provides essential, immediate safety and logistical information, including operational and disposal plans, based on the substance's Material Safety Data Sheet (MSDS).
Hazard Identification and Classification
BigLEN(mouse) is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[2] It is crucial to prevent its release into the environment.[2]
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling BigLEN(mouse) to minimize exposure.
| PPE Category | Specification |
| Eye Protection | Safety goggles with side-shields |
| Hand Protection | Protective gloves |
| Skin and Body | Impervious clothing |
| Respiratory | Suitable respirator |
| Data sourced from the BigLEN(mouse) TFA Material Safety Data Sheet.[2] |
Handling and Storage Protocols
Proper handling and storage are critical to maintaining the integrity of BigLEN(mouse) and ensuring a safe laboratory environment.
| Procedure | Protocol |
| Handling | Avoid inhalation, and contact with eyes and skin.[2] Use only in areas with appropriate exhaust ventilation.[2] Do not eat, drink, or smoke when using this product.[2] Wash skin thoroughly after handling.[2] |
| Storage | Keep the container tightly sealed in a cool, well-ventilated area.[2] Store at -20°C (as a powder) or -80°C (in solvent).[2] Keep away from direct sunlight and sources of ignition.[2] |
| Data sourced from the BigLEN(mouse) TFA Material Safety Data Sheet.[2] |
Accidental Release and First Aid Measures
In the event of accidental exposure or release, immediate and appropriate action must be taken.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water, removing any contact lenses.[2] Seek prompt medical attention.[2] |
| Skin Contact | Rinse skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes.[2] Call a physician.[2] |
| Inhalation | Relocate to fresh air immediately.[2] If breathing is difficult, provide cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] |
| Ingestion | Wash out the mouth with water.[2] Do NOT induce vomiting.[2] Call a physician.[2] |
| Accidental Release | Use full personal protective equipment.[2] Avoid breathing vapors, mist, dust, or gas.[2] Ensure adequate ventilation.[2] Absorb solutions with a liquid-binding material and decontaminate surfaces with alcohol.[2] |
| Data sourced from the BigLEN(mouse) TFA Material Safety Data Sheet.[2] |
Disposal Plan
All waste containing BigLEN(mouse) must be managed as hazardous waste.
| Waste Type | Disposal Protocol |
| Contents and Container | Dispose of at an approved waste disposal plant.[2] |
| Spillage | Collect spillage and dispose of contaminated material according to approved procedures.[2] |
| Data sourced from the BigLEN(mouse) TFA Material Safety Data Sheet.[2] |
Experimental Workflow: Handling and Disposal of BigLEN(mouse)
The following diagram outlines the standard operational procedure for working with and disposing of BigLEN(mouse).
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
